GSPT1 degrader-6
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C24H22ClN5O5 |
|---|---|
分子量 |
495.9 g/mol |
IUPAC 名称 |
[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[3-chloro-4-(methylamino)phenyl]carbamate |
InChI |
InChI=1S/C24H22ClN5O5/c1-26-18-4-3-15(10-17(18)25)27-23(33)35-12-13-2-5-19-14(8-13)9-16-11-29(24(34)30(16)19)20-6-7-21(31)28-22(20)32/h2-5,8-10,20,26H,6-7,11-12H2,1H3,(H,27,33)(H,28,31,32) |
InChI 键 |
DQJUDOPJKAMACO-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of GSPT1 Degrader-6
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
G1 to S phase transition 1 (GSPT1) has emerged as a compelling therapeutic target in oncology due to its critical roles in protein translation termination and cell cycle progression.[1] Overexpression of GSPT1 is implicated in various cancers, correlating with poor prognosis. Targeted protein degradation, particularly through the use of molecular glue degraders, offers a novel and potent therapeutic strategy to eliminate GSPT1. This technical guide provides a comprehensive overview of the mechanism of action of GSPT1 degrader-6, a representative molecular glue that induces the degradation of GSPT1. This document details the core mechanism, presents quantitative data for key degraders, outlines detailed experimental protocols for characterization, and provides visualizations of the key pathways and workflows.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
GSPT1 degraders, including this compound, are small molecules that function as "molecular glues."[2] They are designed to induce the proximity of GSPT1 to the Cereblon (CRBN) E3 ubiquitin ligase complex, a key component of the cell's natural protein disposal system.[1][3] This induced proximity leads to the ubiquitination and subsequent degradation of GSPT1 by the proteasome.
The mechanism can be broken down into the following key steps:
-
Ternary Complex Formation: this compound first binds to the CRBN E3 ligase. This binary complex then recruits GSPT1, forming a stable ternary complex (GSPT1 - this compound - CRBN).[4]
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to specific lysine (B10760008) residues on the surface of GSPT1. This results in the formation of a polyubiquitin (B1169507) chain on GSPT1.
-
Proteasomal Degradation: The polyubiquitinated GSPT1 is then recognized by the 26S proteasome. The proteasome unfolds and degrades GSPT1 into small peptides, effectively eliminating the protein from the cell. The this compound molecule is then released and can initiate another cycle of degradation.[5]
This catalytic mode of action allows a single molecule of the degrader to induce the degradation of multiple GSPT1 proteins, leading to potent and sustained target suppression.
Signaling Pathways and Downstream Effects
The degradation of GSPT1 has significant downstream consequences for cancer cells, primarily through the disruption of two critical cellular processes:
-
Impaired Translation Termination: GSPT1 is a crucial component of the translation termination complex. Its degradation leads to ribosome stalling at stop codons, inhibiting the release of newly synthesized proteins. This disruption of protein synthesis is particularly detrimental to cancer cells, which have high rates of protein production to support their rapid growth and proliferation.
-
Activation of the Integrated Stress Response (ISR): The accumulation of stalled ribosomes triggers the ISR, a cellular stress pathway. Activation of the ISR can lead to the induction of apoptosis (programmed cell death), contributing to the anti-cancer activity of GSPT1 degraders.[5]
Cell Viability Assay
This protocol measures the effect of GSPT1 degradation on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
This compound
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with serial dilutions of this compound.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours).
-
Viability Measurement:
-
CellTiter-Glo®: Add the reagent to each well, mix, and measure luminescence.
-
MTT: Add MTT reagent, incubate, solubilize formazan (B1609692) crystals, and measure absorbance.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control and determine the IC50 value.
In Vitro Ubiquitination Assay
This biochemical assay confirms that the GSPT1 degrader induces the ubiquitination of GSPT1 in a CRBN-dependent manner.
Materials:
-
Recombinant human E1, E2 (e.g., UBE2D2), and CRBN/DDB1 E3 ligase complex
-
Recombinant human GSPT1 protein
-
Biotinylated ubiquitin
-
This compound
-
Ubiquitination reaction buffer
-
ATP
-
Streptavidin-HRP
-
Anti-GSPT1 antibody
Procedure:
-
Reaction Setup: Assemble the ubiquitination reaction mixture containing E1, E2, E3 ligase, GSPT1, biotin-ubiquitin, ATP, and varying concentrations of the GSPT1 degrader.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Quenching and SDS-PAGE: Stop the reaction with Laemmli buffer and run the samples on an SDS-PAGE gel.
-
Western Blotting: Transfer the proteins to a membrane and probe with Streptavidin-HRP to detect poly-ubiquitinated GSPT1 (visible as a high-molecular-weight smear). The membrane can also be probed with an anti-GSPT1 antibody.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to demonstrate the formation of the GSPT1-degrader-CRBN ternary complex in cells.
Materials:
-
HEK293T cells
-
Expression vectors for tagged proteins (e.g., HA-GSPT1 and FLAG-CRBN)
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Co-IP lysis buffer
-
Anti-HA and anti-FLAG antibodies
-
Protein A/G magnetic beads
-
Elution buffer
Procedure:
-
Cell Transfection and Treatment: Co-transfect HEK293T cells with tagged GSPT1 and CRBN constructs. Treat the cells with this compound and a proteasome inhibitor (to prevent degradation of the complex).
-
Cell Lysis: Lyse the cells in Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against one of the tags (e.g., anti-FLAG for CRBN). Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the protein complexes.
-
Western Blot Analysis: Analyze the eluate by Western blotting using antibodies against both tags (anti-HA and anti-FLAG) to confirm the co-precipitation of GSPT1 with CRBN in a degrader-dependent manner.
Proteomics Analysis for Off-Target Effects
This workflow is used to assess the selectivity of the GSPT1 degrader and identify potential off-target proteins that are also degraded.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer for mass spectrometry
-
Trypsin
-
Tandem Mass Tag (TMT) labeling reagents
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Treat cells with the GSPT1 degrader at various concentrations. Lyse the cells, extract proteins, and digest them into peptides with trypsin.
-
TMT Labeling: Label the peptide samples from different treatment conditions with TMT reagents.
-
LC-MS/MS Analysis: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions. Compare the protein levels in degrader-treated samples to the vehicle control to identify proteins that are significantly downregulated, indicating potential on-target and off-target degradation.
dot
Conclusion
This compound represents a promising therapeutic agent that leverages the principles of targeted protein degradation to eliminate a key driver of cancer cell proliferation. Its mechanism of action, centered on the recruitment of GSPT1 to the CRBN E3 ligase for proteasomal degradation, has been well-characterized through a variety of biochemical and cell-based assays. The detailed protocols and quantitative data presented in this guide provide a robust framework for researchers and drug developers to evaluate and advance novel GSPT1 degraders. Further research into the selectivity and long-term efficacy of these compounds will be crucial for their successful clinical translation.
References
- 1. GSPT1 degraders: research progress, development strategies and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular glues targeting GSPT1 in cancers: A potent therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
The Discovery and Development of GSPT1 Degrader-6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of GSPT1 degrader-6 (also referred to as compound 6 or SJ6986), a potent and selective molecular glue degrader of the G1 to S phase transition 1 (GSPT1) protein. GSPT1, a key factor in translation termination, has emerged as a compelling therapeutic target in oncology due to its role in cancer cell proliferation and survival.[1][2][3][4]
Core Mechanism of Action
This compound functions as a molecular glue, a type of small molecule that induces proximity between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2] Specifically, this compound recruits GSPT1 to the Cereblon (CRBN) E3 ubiquitin ligase complex.[5][6] This induced proximity results in the polyubiquitination of GSPT1, marking it for destruction by the cellular protein degradation machinery.[2][7] The degradation of GSPT1 disrupts the translation termination process, leading to ribosomal read-through of stop codons and the production of aberrant proteins.[8][9] This triggers a cascade of cellular stress responses, including the integrated stress response (ISR), and ultimately leads to apoptosis in cancer cells.[5][10][11]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (SJ6986) from preclinical studies.
Table 1: In Vitro Degradation Potency of this compound (SJ6986)
| Cell Line | Time (hours) | DC50 (nM) | Dmax (%) |
| MV4-11 | 4 | 9.7 | ~90% at 100 nM |
| MV4-11 | 24 | 2.1 | >90% at 100 nM |
| MHH-CALL-4 | 4 | Not specified | Dose-dependent decrease |
| MHH-CALL-4 | 24 | Not specified | Potent degradation |
| General | Not specified | 13 | Not specified |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. Data compiled from multiple sources.[6][12][13]
Table 2: Anti-proliferative Activity of this compound (SJ6986)
| Cell Line | IC50 (nM) |
| MV4-11 | Data not specified in provided search results |
| MHH-CALL-4 | Data not specified in provided search results |
IC50: Half-maximal inhibitory concentration.
Table 3: Selectivity Profile of this compound (SJ6986)
| Target | Cell Line | Time (hours) | Observation |
| IKZF1 | MV4-11 | 4 | No significant degradation |
| IKZF1 | MHH-CALL-4 | 4 | No significant degradation |
| IKZF1 | MV4-11 | 24 | Indirect, modest degradation (14-fold selectivity for GSPT1) |
IKZF1 is a classical neosubstrate of other immunomodulatory drugs (IMiDs). Data compiled from a study by Demizu, et al.[12]
Key Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.
Caption: Mechanism of action of this compound.
Caption: Preclinical evaluation workflow for this compound.
Experimental Protocols
Immunoblotting for GSPT1 Degradation
This protocol is used to determine the extent of GSPT1 protein degradation following treatment with this compound.
Materials:
-
Cancer cell lines (e.g., MV4-11)
-
This compound (SJ6986)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-GSPT1, anti-IKZF1 (for selectivity), anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates. Allow cells to adhere or reach desired confluency. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for specified time points (e.g., 4 and 24 hours).[14]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[14][15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[15]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[15]
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.[16]
-
Detection and Analysis: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.[15]
Cell Viability Assay
This assay measures the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., MV4-11, MHH-CALL-4)
-
This compound (SJ6986)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period.[16]
-
Compound Treatment: Treat cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).[16]
-
Assay: Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.[16]
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the data to a dose-response curve.
Conclusion
This compound (SJ6986) is a potent and selective molecular glue degrader that effectively induces the degradation of GSPT1. Its mechanism of action, centered on the recruitment of GSPT1 to the CRBN E3 ligase, leads to the disruption of translation termination and subsequent cancer cell apoptosis. The preclinical data demonstrate its potential as a therapeutic agent, particularly in hematological malignancies. Further investigation into its in vivo efficacy and safety profile is warranted to advance its clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 3. GSPT1 degraders: research progress, development strategies and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and therapeutic potential of GSPT1 molecular glue degraders: A medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dc.uthsc.edu [dc.uthsc.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. alfa-labotrial.com [alfa-labotrial.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
The Role of GSPT1 Degrader-6 in Translation Termination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of GSPT1 degrader-6 and its role in the fundamental cellular process of translation termination. The targeted degradation of G1 to S phase transition 1 (GSPT1), a key component of the protein synthesis machinery, has emerged as a promising therapeutic strategy, particularly in oncology. This document details the molecular mechanisms, quantitative data, experimental methodologies, and the intricate signaling networks affected by the induced degradation of GSPT1.
Introduction: GSPT1 and its Function in Translation Termination
G1 to S phase transition 1 (GSPT1), also known as eukaryotic release factor 3a (eRF3a), is a GTPase that plays a critical role in the final stage of protein synthesis: translation termination.[1][2] It forms a complex with eukaryotic release factor 1 (eRF1) to ensure the accurate and efficient termination of translation at a stop codon on the mRNA.[3][4] The eRF1/eRF3 complex binds to the ribosome when a stop codon enters the A-site.[5] eRF1 recognizes the stop codon, while GSPT1 (eRF3a), in a GTP-bound state, stimulates the peptidyl-tRNA hydrolysis activity of eRF1, leading to the release of the newly synthesized polypeptide chain.[3][4] Given this essential function, the targeted degradation of GSPT1 offers a powerful method to disrupt proteostasis in rapidly proliferating cells, such as cancer cells.[6][7]
Mechanism of Action: this compound
GSPT1 degraders are small molecules, often classified as "molecular glues," designed to induce the targeted degradation of the GSPT1 protein.[8][9] These molecules function by hijacking the body's own ubiquitin-proteasome system.[10][11]
This compound acts by inducing the formation of a ternary complex between GSPT1 and Cereblon (CRBN), a substrate receptor component of the CRL4^CRBN E3 ubiquitin ligase complex.[1][12] This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to GSPT1. The poly-ubiquitinated GSPT1 is then recognized and degraded by the 26S proteasome, leading to a rapid and sustained depletion of cellular GSPT1 levels.[10][11]
Core Cellular Consequences of GSPT1 Depletion
The acute removal of GSPT1 via a degrader like this compound triggers a cascade of cellular events, primarily centered around the disruption of protein synthesis and the activation of stress responses.
-
Impaired Translation Termination: The most direct consequence is the failure of proper translation termination.[1][13] This leads to ribosomes reading through stop codons, resulting in the synthesis of aberrant proteins with C-terminal extensions.[1] This loss of proteome integrity is a significant source of cellular stress.
-
Integrated Stress Response (ISR) Activation: The cellular stress caused by faulty protein synthesis activates the Integrated Stress Response (ISR).[14][15] A key event in the ISR is the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which leads to a general shutdown of protein synthesis but also the preferential translation of certain stress-response mRNAs, such as Activating Transcription Factor 4 (ATF4).[14]
-
TP53-Independent Apoptosis: The sustained activation of the ISR and accumulation of aberrant proteins ultimately leads to programmed cell death, or apoptosis.[13][15] Importantly, this cell death mechanism has been shown to be independent of the tumor suppressor p53 (TP53).[13][14] This makes GSPT1 degradation a particularly attractive therapeutic strategy for cancers harboring TP53 mutations, which are often resistant to conventional therapies.[14]
Data Presentation: Potency and Activity of GSPT1 Degraders
The efficacy of GSPT1 degraders is quantified by their ability to reduce GSPT1 protein levels (DC50 and Dmax) and inhibit cancer cell proliferation (IC50). This compound is a potent molecular glue with a DC50 of 13 nM.[16]
Table 1: In Vitro Degradation Potency of GSPT1 Degraders
| Compound | DC50 (nM) | Dmax (%) | Cell Line | Reference(s) |
|---|---|---|---|---|
| This compound | 13 | >90 (inferred) | Not specified | [16] |
| GSPT1 degrader-2 (SJ6986) | 9.7 (4h) | ~90 | MV4-11 | [17][18] |
| GSPT1 degrader-2 (SJ6986) | 2.1 (24h) | >90 | MV4-11 | [17][18] |
| CC-90009 | <10 | Not specified | U937, OCI-AML2, MOLM-13 | [1] |
| MRT-2359 | <300 | Not specified | NCI-H660, 22RV1 | [1] |
| GSPT1 degrader-11 | 67.7 | 97 | Not specified | [16] |
| MG-277 | 1.3 | Not specified | Not specified |[16] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Anti-proliferative Activity of GSPT1 Degraders
| Compound | IC50 (nM) | Cell Line | Reference(s) |
|---|---|---|---|
| GSPT1 degrader-11 | 2070 | MDA-MB-231 | [16] |
| MG-277 | 3.5 | RS4;11 | [16] |
| GSPT1 degrader-9 | 9.2 | HL-60 | [16] |
| GSPT1 degrader-4 | 39 | CAL51 | [16] |
| CC-90009 | <10 | MOLM-13 |[1] |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
This section provides an overview of key experimental protocols used to characterize the activity of this compound.
Western Blotting for GSPT1 Degradation Time Course
This assay measures the reduction of endogenous GSPT1 protein levels in cells following treatment with a degrader.[18]
-
Materials:
-
This compound
-
Cancer cell line (e.g., MV4-11, MOLM13)
-
Cell culture reagents
-
RIPA lysis buffer with protease/phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-GSPT1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Cell Treatment: Plate cells and treat with this compound at various concentrations and for different time points (e.g., 0, 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[18]
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer.[18]
-
Protein Quantification: Determine protein concentration of the lysates using a BCA assay.[18]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[19]
-
Immunoblotting: Block the membrane, then incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody.[18]
-
Detection and Analysis: Apply ECL substrate and capture the chemiluminescent signal. Quantify band intensities and normalize GSPT1 levels to the loading control. Calculate the percentage of GSPT1 degradation relative to the vehicle control.[18]
-
CRBN-Dependent Degradation Assay
This assay confirms that GSPT1 degradation is mediated by the Cereblon E3 ligase.[1]
-
Principle: Compare GSPT1 degradation in wild-type cells versus cells where CRBN has been knocked out or knocked down. A CRBN-dependent degrader will only be active in wild-type cells.[1]
-
Procedure:
-
Cell Culture: Culture both wild-type and CRBN-knockout/knockdown cells.
-
Compound Treatment: Treat both cell lines with this compound at various concentrations.
-
Analysis: Perform Western blotting for GSPT1 as described in Protocol 5.1.
-
Data Interpretation: Degradation of GSPT1 should be observed only in the wild-type cells, not in the CRBN-deficient cells.
-
Translation Termination Reporter Assay
This functional assay measures the degree of stop codon read-through caused by GSPT1 depletion.[1]
-
Principle: A dual-reporter construct is used, where a primary reporter gene (e.g., Luciferase) is followed by a stop codon and then a second, out-of-frame or distinct reporter gene (e.g., GFP). Under normal conditions, only the first reporter is translated. When GSPT1 is degraded, stop codon read-through occurs, leading to the production of the second reporter protein.[1]
-
Procedure:
-
Transfection: Transfect cells with the dual-reporter plasmid.
-
Compound Treatment: Treat transfected cells with this compound or a vehicle control.
-
Reporter Measurement: After a suitable incubation period, measure the activity or fluorescence of both reporter proteins.
-
Data Analysis: An increase in the ratio of the second reporter to the first reporter indicates impaired translation termination.
-
Integrated Stress Response (ISR) Analysis
This involves measuring key markers of ISR activation.[1]
-
Principle: ISR activation leads to the phosphorylation of eIF2α and increased expression of ATF4.[14]
-
Procedure:
-
Compound Treatment: Treat cells with this compound for various durations.
-
Western Blotting: Perform Western blotting as described in Protocol 5.1, using primary antibodies against phosphorylated-eIF2α (p-eIF2α), total eIF2α, and ATF4.
-
Data Analysis: An increase in the ratio of p-eIF2α to total eIF2α and an increase in total ATF4 levels indicate ISR activation.
-
Conclusion and Future Directions
This compound is a potent and specific molecular tool for inducing the degradation of the GSPT1 protein. Its mechanism of action, which hinges on the hijacking of the CRL4^CRBN E3 ligase, leads to the abrogation of GSPT1's essential function in translation termination. The resulting stop codon read-through and activation of the integrated stress response culminate in TP53-independent apoptosis in cancer cells. This makes GSPT1 degradation a highly compelling therapeutic strategy, especially for malignancies that are dependent on high rates of protein synthesis or harbor p53 mutations.[1][7]
The continued development of GSPT1 degraders, informed by the quantitative and mechanistic understanding outlined in this guide, holds significant promise for advancing new cancer therapies. Future research will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of these molecules to enhance their therapeutic window and clinical utility.
References
- 1. benchchem.com [benchchem.com]
- 2. GSPT1 G1 to S phase transition 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Eukaryotic polypeptide chain release factor eRF3 is an eRF1- and ribosome-dependent guanosine triphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What are GSPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. What are GSPT1 modulators and how do they work? [synapse.patsnap.com]
- 8. Molecular glues targeting GSPT1 in cancers: A potent therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and therapeutic potential of GSPT1 molecular glue degraders: A medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 12. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JCI - Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells [jci.org]
- 14. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
The Structure-Activity Relationship of GSPT1 Degrader-6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of GSPT1 degrader-6, a potent molecular glue degrader targeting the G1 to S phase transition 1 (GSPT1) protein. By inducing the degradation of GSPT1, this class of compounds offers a promising therapeutic strategy for various malignancies, including acute myeloid leukemia (AML). This document delves into the molecular mechanisms, quantitative data, detailed experimental methodologies, and the intricate signaling networks affected by GSPT1 degradation, with a specific focus on this compound.
Introduction to GSPT1 and Targeted Protein Degradation
G1 to S phase transition 1 (GSPT1) is a crucial protein involved in the regulation of the cell cycle and, most notably, in the termination of mRNA translation.[1] Its dysregulation has been linked to the pathogenesis of several cancers, making it an attractive target for therapeutic intervention. Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes small molecules, such as molecular glues or PROteolysis TArgeting Chimeras (PROTACs), to eliminate pathogenic proteins.[1][2]
GSPT1 degraders, including this compound, are molecular glues that function by inducing proximity between GSPT1 and the E3 ubiquitin ligase Cereblon (CRBN).[1][3] This induced ternary complex formation leads to the polyubiquitination of GSPT1, marking it for subsequent degradation by the 26S proteasome.[1] The depletion of cellular GSPT1 levels disrupts protein synthesis, triggers the Integrated Stress Response (ISR), and ultimately leads to apoptosis in cancer cells.[4][5]
Quantitative Data on this compound and Analogs
The potency and efficacy of GSPT1 degraders are typically characterized by their half-maximal degradation concentration (DC50), maximal degradation level (Dmax), and their anti-proliferative activity (IC50). The following tables summarize key quantitative data for this compound and other notable GSPT1 degraders for comparative analysis.
| Compound | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Citation(s) |
| This compound (Compound 8) | - | 13 | >95 (inferred) | - | [6] |
| GSPT1 degrader-2 (SJ6986) | MV4-11 | 9.7 (4h), 2.1 (24h) | >90 | 5.4 | [7] |
| CC-90009 | KG-1 | 0.269 | >95 | - | [8] |
| TD-522 (34f) | KG-1 | 0.269 | >95 | 0.5 | [3][8] |
| 5-OH-Thal | - | 130 | 72 ± 2 | - | [1] |
Note: Data for this compound is limited in publicly available literature. The Dmax is inferred from the high potency (low DC50). Further experimental validation is required for a complete profile.
Structure-Activity Relationship (SAR) Analysis
The SAR of GSPT1 degraders has been primarily explored through modifications of the thalidomide (B1683933) and benzotriazinone scaffolds. While a specific SAR study for this compound is not extensively published, we can infer its key structural features based on the broader understanding of GSPT1 molecular glues.
Key SAR Insights:
-
IMiD Scaffold: The glutarimide (B196013) or phthalimide (B116566) moiety is essential for binding to Cereblon (CRBN). Modifications at the 5-position of the isoindolinone ring with hydrogen-bonding motifs are crucial for GSPT1 degradation activity.[1] This is exemplified by the potent GSPT1 degraders CC-885 and CC-90009, which possess such motifs.[1]
-
Benzotriazinone Scaffold: In a series of novel GSPT1 degraders based on a benzotriazinone scaffold, the position of the ureido group and substituents on the phenylureido group significantly impacted anti-proliferative and GSPT1 degradation activity.[3][8]
-
Linker and Phenyl Group: For thalidomide derivatives, substitutions on the phthalimide ring and the nature of the linker to an appended phenyl ring influence the potency and selectivity of GSPT1 degradation. For instance, the presence of a hydroxyl group at the 5-position of the IMiD scaffold enhances GSPT1 degradation.[1]
-
Stereochemistry: The stereochemistry of the glutarimide ring is critical for CRBN binding and subsequent neosubstrate degradation.
Based on these principles, it is likely that this compound possesses an optimized chemical structure that facilitates the formation of a stable ternary complex with GSPT1 and CRBN, leading to its high degradation potency.
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound involves hijacking the ubiquitin-proteasome system to induce the degradation of GSPT1. This event triggers a cascade of downstream cellular responses, most notably the Integrated Stress Response (ISR).
Caption: Mechanism of GSPT1 degradation induced by this compound.
The degradation of GSPT1 leads to impaired translation termination, causing ribosome stalling. This activates the GCN2 kinase, which phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation event is the central node of the ISR, leading to a global reduction in protein synthesis while selectively upregulating the translation of stress-responsive genes, such as ATF4. The activation of the ATF4-mediated transcriptional program ultimately culminates in apoptosis.
Caption: The Integrated Stress Response pathway activated by GSPT1 degradation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the structure-activity relationship of GSPT1 degraders.
Western Blotting for GSPT1 Degradation
This protocol is used to quantify the levels of GSPT1 protein in cells following treatment with a degrader.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of this compound for different time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[3]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3][9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[9]
-
SDS-PAGE and Protein Transfer: Normalize protein concentrations and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3][9]
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against GSPT1 overnight at 4°C. Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3][9]
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of GSPT1 degradation.[3]
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[10][11]
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.[9]
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours).[9]
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[10]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well.[9][10]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Measure the luminescence using a plate reader.[9]
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value using a non-linear regression curve fit.
CRBN-Dependent Degradation Assay
This assay confirms that the degradation of GSPT1 is dependent on the E3 ligase Cereblon.
-
Cell Lines: Use both wild-type cells and cells with a knockout or knockdown of CRBN.
-
Treatment and Analysis: Treat both cell lines with this compound at various concentrations. Perform a Western blot for GSPT1 as described in section 5.1.
-
Interpretation: GSPT1 degradation should be observed only in the wild-type cells and not in the CRBN-deficient cells, confirming a CRBN-dependent mechanism.
Experimental and Logical Workflows
Visualizing the experimental and logical workflows can aid in the design and interpretation of studies on GSPT1 degraders.
Caption: A typical experimental workflow for characterizing this compound.
Conclusion
This compound is a potent molecular glue that induces the degradation of GSPT1, a key regulator of protein synthesis and cell cycle progression. The structure-activity relationship of GSPT1 degraders highlights the importance of specific chemical motifs for effective CRBN binding and ternary complex formation. The degradation of GSPT1 triggers the Integrated Stress Response, leading to cancer cell death. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate the therapeutic potential of GSPT1 degraders and to design novel compounds with improved potency and selectivity. Continued research in this area holds significant promise for the development of new and effective cancer therapies.
References
- 1. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Structure-activity relationship analysis of novel GSPT1 degraders based on benzotriazinone scaffold and its antitumor effect on xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. OUH - Protocols [ous-research.no]
- 11. promega.com [promega.com]
biological function of GSPT1 in cell cycle progression
GSPT1 in Cell Cycle Progression: A Technical Guide
Executive Summary
G1 to S phase transition 1 (GSPT1), also known as eukaryotic release factor 3a (eRF3a), is a multifaceted protein with canonical roles in the termination of protein synthesis.[1] However, its name belies a critical, non-canonical function in the regulation of the cell cycle, specifically at the G1/S checkpoint.[2][3] Emerging research has identified GSPT1 as a key driver of cell proliferation, particularly in oncology, making it a compelling target for novel therapeutic strategies.[4] Its depletion or degradation has been shown to induce G1 phase cell cycle arrest and apoptosis in cancer cells, highlighting its importance in maintaining malignant phenotypes.[1][5] This document provides an in-depth technical overview of the , detailing its molecular pathways, the quantitative effects of its modulation, and key experimental protocols for its study.
Introduction to GSPT1
GSPT1 is a GTP-binding protein that forms a complex with eukaryotic release factor 1 (eRF1) to mediate the termination of translation at stop codons.[6][7] Beyond this essential housekeeping role, GSPT1 is a critical regulator of cell growth and division.[6] Its dysregulation is implicated in various cancers where it is often overexpressed, promoting uncontrolled cell proliferation.[1] The development of targeted protein degraders, such as molecular glues and Proteolysis Targeting Chimeras (PROTACs), has provided powerful tools to probe GSPT1 function and has established it as a promising therapeutic target.[1][4] These molecules induce the selective degradation of GSPT1, leading to potent anti-proliferative effects.[8]
Core Function of GSPT1 in Cell Cycle Progression
GSPT1 plays a pivotal role in the cell's decision to commit to DNA replication and division, primarily by influencing the transition from the G1 phase to the S phase.[2][5] This G1/S transition is a critical checkpoint that ensures cells only enter the S phase under appropriate conditions.[9][10]
The GSPT1-Mediated G1/S Transition
Studies have demonstrated that the depletion of GSPT1 leads to a significant G1 phase arrest.[1][5] In colon cancer cell lines, silencing GSPT1 resulted in an increased proportion of cells in the G1 phase and a corresponding decrease in the S phase population, effectively inhibiting DNA synthesis.[5] Conversely, overexpression of GSPT1 promotes the G1 to S phase transition, accelerating cell cycle progression.[5] This establishes GSPT1 as a positive regulator of the G1/S checkpoint.
Key Signaling Pathways
GSPT1 exerts its influence on the cell cycle through distinct signaling pathways. The most well-characterized of these involves the negative regulation of Glycogen Synthase Kinase 3 Beta (GSK-3β), a key tumor suppressor.
The GSK-3β/Cyclin D1 Axis: In cancer cells, GSPT1 has been shown to suppress the activity of GSK-3β. Evidence suggests GSPT1 may interact with the E3 ubiquitin ligase TRIM4 to mediate the ubiquitination and subsequent degradation of GSK-3β.[5][11] GSK-3β normally phosphorylates Cyclin D1, marking it for degradation. By promoting the degradation of GSK-3β, GSPT1 leads to the stabilization and accumulation of Cyclin D1.[5][12] Cyclin D1 then complexes with cyclin-dependent kinases 4 and 6 (CDK4/6) to phosphorylate the Retinoblastoma (Rb) protein. This phosphorylation releases the transcription factor E2F, which in turn activates the transcription of genes required for S-phase entry, such as Cyclin E and CDK2.[5] Silencing GSPT1 reverses this process, leading to GSK-3β accumulation, Cyclin D1 degradation, and G1 arrest.[5][12]
The Rac1-GSPT1 Signaling Axis: In astrocytes, GSPT1 has been identified as a downstream effector of the Rac1 signaling pathway.[13][14] Knockdown of Rac1 leads to delayed cell cycle progression, which can be rescued by the overexpression of GSPT1. This suggests a Rac1-GSPT1 signaling axis that accelerates cell proliferation, particularly in response to inflammation and injury.[13][14]
Quantitative Analysis of GSPT1 Modulation
The functional role of GSPT1 in cell cycle progression is underscored by quantitative data from knockdown, overexpression, and degradation experiments.
Effects of GSPT1 Silencing and Overexpression
Studies in colon cancer cell lines HCT116 and SW480 provide clear quantitative evidence of GSPT1's role. Silencing GSPT1 with siRNA significantly increases the G1 population while decreasing the S phase population. Conversely, overexpressing GSPT1 has the opposite effect.[5]
| Cell Line | Condition | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| HCT116 | Control (siNC) | ~45% | ~40% | ~15% | [5] |
| HCT116 | GSPT1 Silenced (siGSPT1) | ↑ ~65% | ↓ ~20% | No sig. change | [5] |
| SW480 | Control (siNC) | ~50% | ~35% | ~15% | [5] |
| SW480 | GSPT1 Silenced (siGSPT1) | ↑ ~70% | ↓ ~15% | No sig. change | [5] |
| HCT116 | Control (Vector) | ~55% | ~30% | ~15% | [5] |
| HCT116 | GSPT1 Overexpressed | ↓ ~40% | ↑ ~45% | ↑ ~15% | [5] |
Table 1: Summary of cell cycle distribution changes upon GSPT1 modulation in colon cancer cells. Arrows indicate the direction of significant change.
Effects of GSPT1 Degraders
Pharmacological degradation of GSPT1 using PROTACs or molecular glues robustly induces cell cycle arrest and apoptosis.[15] Treatment of the Kasumi-1 AML cell line with the GSPT1-degrading PROTAC GU3341 resulted in a significant reduction of cells in the S phase and a dramatic increase in the sub-G1 population, which is indicative of apoptosis.[15]
| Cell Line | Compound | Concentration | Effect on Cell Cycle | Effect on Apoptosis | Reference |
| Kasumi-1 (AML) | GU3341 | 1000 nM | ↓ S Phase (~50% reduction) | ↑ Sub-G1 Cells (~10-fold increase) | [15] |
| AML Cells | CC-90009 | 3 - 75 nM (IC50) | Proliferation Inhibition | ↑ Apoptosis Induction | [16][17] |
Table 2: Quantitative effects of GSPT1 degraders on cancer cell lines.
Experimental Protocols for Studying GSPT1 Function
Investigating the role of GSPT1 in the cell cycle requires a combination of molecular and cellular biology techniques. Below are methodologies for key experiments.
Cell Culture and Pharmacological Treatment
This protocol outlines the general procedure for treating cultured cells with a GSPT1 degrader.[1]
-
Adherence: Allow cells to adhere and resume normal growth for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a concentrated stock solution of the GSPT1 degrader (e.g., 10 mM in DMSO). Serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest drug dose).
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing the GSPT1 degrader or vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) to observe effects on the cell cycle and protein levels.
Analysis of Cell Cycle Progression by Flow Cytometry
This protocol uses Propidium Iodide (PI) to stain DNA and quantify cell cycle distribution.[1]
-
Cell Harvesting: Following treatment, collect both adherent and floating cells to ensure all cells, including apoptotic ones, are analyzed. For adherent cells, use trypsinization. Combine all cells from a single well.
-
Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes). Wash the cell pellet with ice-cold Phosphate-Buffered Saline (PBS) and centrifuge again.
-
Fixation: Resuspend the cell pellet gently in 1 mL of ice-cold 70% ethanol (B145695) while vortexing at a low speed to prevent clumping. Fix the cells overnight at -20°C or for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with PBS. Resuspend the pellet in a PI staining solution (containing 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS). The RNase A is crucial for degrading RNA, ensuring that PI only stains DNA.
-
Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer. Gate on single cells using forward scatter area (FSC-A) versus height (FSC-H) to exclude doublets. Analyze the PI fluorescence on a linear scale histogram. Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting for Cell Cycle Proteins
This protocol is used to detect changes in the expression of GSPT1 and key cell cycle regulatory proteins (e.g., Cyclin D1, CDK4, p21, p27, GSK-3β).[5][8]
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-GSPT1, anti-Cyclin D1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using a digital imaging system. Quantify band intensities relative to a loading control (e.g., GAPDH, β-actin).
GSPT1 as a Therapeutic Target in Drug Development
The essential role of GSPT1 in driving the proliferation of cancer cells makes it an attractive therapeutic target.[11] Unlike traditional inhibitors that block a protein's active site, GSPT1 degraders eliminate the entire protein, which can overcome resistance mechanisms and provide a more durable response.[4] The mechanism of action for these degraders involves hijacking the cell's ubiquitin-proteasome system.
Mechanism of GSPT1 Degraders: Molecular glue degraders (e.g., CC-90009) or PROTACs bind simultaneously to GSPT1 and to an E3 ubiquitin ligase, most commonly Cereblon (CRBN).[1][4][8] This forms a ternary complex, bringing GSPT1 into proximity with the E3 ligase, which then polyubiquitinates GSPT1.[4] The ubiquitinated GSPT1 is recognized and degraded by the 26S proteasome, leading to its rapid and sustained depletion from the cell.[1][18] This degradation disrupts translation termination and cell cycle control, triggering cell stress, G1 arrest, and ultimately, apoptosis.[1][18]
Conclusion
GSPT1 is a critical nexus linking protein synthesis with cell cycle control. Its function as a positive regulator of the G1/S transition, primarily through the GSK-3β/Cyclin D1 pathway, is fundamental to cell proliferation. The profound cytotoxic effects observed upon its targeted degradation underscore its significance as a high-value therapeutic target in oncology. The continued development of GSPT1 degraders represents a promising strategy for treating cancers that are dependent on high rates of protein synthesis and cell division. A thorough understanding of GSPT1's biological functions, supported by the robust experimental methodologies detailed herein, is essential for advancing these novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. What are GSPT1 modulators and how do they work? [synapse.patsnap.com]
- 3. WikiGenes - GSPT1 - G1 to S phase transition 1 [wikigenes.org]
- 4. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 5. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway | Aging [aging-us.com]
- 6. What are GSPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. G1/S transition - Wikipedia [en.wikipedia.org]
- 10. Reactome | Mitotic G1 phase and G1/S transition [reactome.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A Novel Rac1-GSPT1 Signaling Pathway Controls Astrogliosis Following Central Nervous System Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Novel Rac1-GSPT1 Signaling Pathway Controls Astrogliosis Following Central Nervous System Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Selective Targeting of GSPT1 by CC-90009: Unleashing Tumoricidal Effects in Acute Myeloid Leukemia [synapse.patsnap.com]
- 17. Unleashing CC-90009: Targeting GSPT1 for Acute Myeloid Leukemia Elimination [synapse.patsnap.com]
- 18. benchchem.com [benchchem.com]
Unlocking a New Therapeutic Avenue in Acute Myeloid Leukemia: A Technical Guide to GSPT1 Degrader-6
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the burgeoning therapeutic potential of GSPT1 degrader-6 and related molecules in the treatment of Acute Myeloid Leukemia (AML). By inducing the degradation of the G1 to S phase transition 1 (GSPT1) protein, these novel compounds trigger a cascade of events leading to cancer cell death, offering a promising new strategy for a disease with significant unmet medical needs. This document provides a comprehensive overview of the mechanism of action, quantitative preclinical data, and detailed experimental protocols to support further research and development in this area.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
GSPT1 degraders, such as CC-90009, function as molecular glues that co-opt the body's own cellular machinery for protein disposal.[1][2] These small molecules facilitate the interaction between the E3 ubiquitin ligase Cereblon (CRBN) and GSPT1, a protein not naturally targeted by this ligase.[3][4] This induced proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome.[1][2] The degradation of GSPT1, a key factor in translation termination, leads to impaired protein synthesis and activates the integrated stress response (ISR).[5][6][7] This cascade of cellular stress ultimately results in TP53-independent apoptosis in AML cells, while notably sparing normal hematopoietic stem cells.[5][6][7]
Quantitative Data Summary
The preclinical efficacy of GSPT1 degraders has been demonstrated across a range of AML cell lines and patient-derived samples. The following tables summarize key quantitative data from published studies.
Table 1: In Vitro Anti-proliferative Activity of GSPT1 Degraders in AML Cell Lines
| Compound | Cell Line | IC50 (nM) | Reference |
| CC-90009 | Various AML cell lines | 3 - 75 | [8] |
| CC-90009 | MOLM-13 | ~10 | |
| CC-90009 | MV4-11 | ~20 | |
| GU3341 | Kasumi-1 | <100 | [2][9] |
| GU3341 | SKNO-1 | <100 | [2][9] |
| SJ6986 | Various ALL cell lines | Nanomolar range | [3] |
Table 2: Ex Vivo Activity of GSPT1 Degraders in Primary AML Samples
| Compound | Sample Type | EC50 (nM) | Efficacy | Reference |
| CC-90009 | Primary AML patient samples | Average of 21 | Rapid and efficient killing of leukemic cells | [8] |
| CC-90009 | 35 primary AML samples (in vivo xenografts) | N/A | Significant reduction in CD45+ CD33+ AML cells in 24 out of 35 samples | [3] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and extension of these findings.
Cell Viability and Proliferation Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of GSPT1 degraders on AML cell lines.
Protocol:
-
Cell Culture: Culture human AML cell lines (e.g., MOLM-13, MV4-11, HL-60) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of the GSPT1 degrader in dimethyl sulfoxide (B87167) (DMSO). Serially dilute the compound in culture medium to achieve the desired final concentrations.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Treatment: Add 100 µL of the serially diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot for GSPT1 Degradation
Objective: To confirm the degradation of GSPT1 protein following treatment with a degrader compound.
Protocol:
-
Cell Treatment: Treat AML cells with the GSPT1 degrader at various concentrations and time points.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against GSPT1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of GSPT1 degraders in a murine model of AML.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., NSG mice).
-
Cell Implantation: Engraft human AML cells (e.g., MOLM-13) or patient-derived xenografts (PDXs) into the mice via intravenous or subcutaneous injection.
-
Tumor Establishment: Monitor the mice for tumor engraftment and randomize them into treatment and control groups once the tumor burden is established.
-
Compound Administration: Administer the GSPT1 degrader or vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Monitoring: Monitor tumor growth by measuring tumor volume (for subcutaneous models) or by assessing the percentage of human CD45+ cells in the peripheral blood or bone marrow (for disseminated models). Monitor the body weight and overall health of the mice.
-
Endpoint Analysis: At the end of the study, euthanize the mice and collect tumors and/or tissues for further analysis (e.g., immunohistochemistry, western blot) to confirm GSPT1 degradation and assess downstream effects.
Future Directions and Clinical Perspective
The development of GSPT1 degraders represents a significant advancement in targeted protein degradation and holds considerable promise for the treatment of AML.[10] Several GSPT1 degraders, including CC-90009 and MRT-2359, are currently in clinical development.[8][11] Ongoing research is focused on optimizing the potency and selectivity of these compounds, exploring combination therapies to enhance their efficacy, and identifying biomarkers to predict patient response.[12] The ability of these molecules to induce cell death through a TP53-independent mechanism makes them particularly attractive for treating AML subtypes with poor prognoses, including those with TP53 mutations.[5][7] Further investigation into the intricate downstream effects of GSPT1 degradation will continue to unveil the full therapeutic potential of this innovative approach.
References
- 1. Targeted protein degradation in hematologic malignancies: clinical progression towards novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC-Mediated GSPT1 Degradation Impairs the Expression of Fusion Genes in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dc.uthsc.edu [dc.uthsc.edu]
- 4. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]
- 7. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective Targeting of GSPT1 by CC-90009: Unleashing Tumoricidal Effects in Acute Myeloid Leukemia [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. Development and therapeutic potential of GSPT1 molecular glue degraders: A medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ashpublications.org [ashpublications.org]
GSPT1 Degrader-6: An In-Depth Technical Guide to Induced Ubiquitination and Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism and study of GSPT1 degrader-6, a molecular glue that induces the ubiquitination and subsequent proteasomal degradation of the G1 to S phase transition 1 (GSPT1) protein. GSPT1 is a critical factor in translation termination and cell cycle progression, making it a compelling target in oncology.[1][2] This document details the core mechanism of action, presents quantitative data on its degradation efficiency, provides detailed experimental protocols for its characterization, and includes visualizations of the key processes.
Core Mechanism: Hijacking the Ubiquitin-Proteasome System
This compound functions as a "molecular glue," a small molecule that induces a novel protein-protein interaction.[3][4][5] It facilitates the formation of a ternary complex between GSPT1 and Cereblon (CRBN), the substrate receptor of the CRL4^CRBN^ E3 ubiquitin ligase complex.[1][3] This induced proximity positions GSPT1 for ubiquitination by the E3 ligase, which tags it with a polyubiquitin (B1169507) chain. This chain serves as a recognition signal for the 26S proteasome, leading to the targeted degradation of GSPT1.[1]
Quantitative Data Presentation
The efficacy of this compound has been quantified through the measurement of GSPT1 protein levels in cancer cell lines following treatment. The data is presented as the half-maximal degradation concentration (DC50), which is the concentration of the degrader required to reduce the level of the target protein by 50%.
Table 1: GSPT1 Degradation in MV4-11 Acute Myeloid Leukemia Cells [2]
| Time Point | DC50 (nM) | Dmax |
| 4 hours | 9.7 | ~90% at 100 nM |
| 24 hours | 2.1 | >90% at 100 nM |
Table 2: GSPT1 Degradation in MHH-CALL-4 Acute Lymphoblastic Leukemia Cells [2]
| Time Point | DC50 (nM) |
| 4 hours | <10 |
| 24 hours | <10 |
Note: Data is derived from studies on a compound referred to as "compound 6," which is understood to be this compound.[2]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound activity. The following are key experimental protocols for studying GSPT1 ubiquitination and degradation.
Protocol 1: Cell-Based GSPT1 Degradation Assay (Immunoblotting)
This protocol details the measurement of endogenous GSPT1 protein levels in cells following treatment with this compound.
Materials:
-
Cancer cell line (e.g., MV4-11)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against GSPT1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere or reach the desired confluency. Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for the desired time points (e.g., 4 and 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[6]
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies for GSPT1 and a loading control. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the GSPT1 signal to the loading control. Calculate the percentage of GSPT1 degradation relative to the vehicle-treated control.
Protocol 2: In Vitro GSPT1 Ubiquitination Assay
This protocol describes a biochemical assay to reconstitute and detect the ubiquitination of GSPT1 induced by this compound.
Materials:
-
Recombinant human E1 ubiquitin-activating enzyme
-
Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)
-
Recombinant human CRL4-CRBN E3 ligase complex
-
Recombinant human GSPT1 protein
-
Biotin-labeled Ubiquitin (Biotin-Ub)
-
ATP
-
This compound
-
Ubiquitination reaction buffer
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Streptavidin-HRP
-
Anti-GSPT1 antibody
-
ECL substrate
-
Western blot imaging system
Procedure:
-
Reaction Setup: Assemble the 20 µL ubiquitination reactions in microcentrifuge tubes. To each tube, add E1 enzyme (100 nM), E2 enzyme (200 nM), CRL4-CRBN complex (1 µM), GSPT1 protein (500 nM), Biotin-Ub (5 µM), and ATP (2 mM).[6] Add varying concentrations of this compound.
-
Incubation: Incubate the reactions at 37°C for 60 minutes.[6]
-
Reaction Termination: Stop the reaction by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.[6]
-
SDS-PAGE and Transfer: Resolve the reaction products by SDS-PAGE and transfer to a membrane.
-
Detection of Ubiquitination: Block the membrane and probe with Streptavidin-HRP to detect biotinylated ubiquitin chains. A high-molecular-weight smear indicates GSPT1 poly-ubiquitination.[6]
-
Confirmation of GSPT1: Optionally, the membrane can be stripped and re-probed with an anti-GSPT1 antibody to confirm that the ubiquitinated species is indeed GSPT1.[6]
Conclusion
This compound is a potent molecule that effectively induces the ubiquitination and degradation of GSPT1. The provided data and protocols offer a robust framework for researchers to investigate its mechanism of action and therapeutic potential. As the field of targeted protein degradation continues to evolve, detailed technical guides such as this will be instrumental in advancing the development of novel cancer therapies.
References
- 1. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and therapeutic potential of GSPT1 molecular glue degraders: A medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Formation of a Ternary Complex: A Technical Guide to GSPT1 Degrader-6, GSPT1, and CRBN
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Among the most compelling strategies in this field is the use of molecular glue degraders, small molecules that induce proximity between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent proteasomal degradation. This technical guide provides an in-depth exploration of the ternary complex formed by the GSPT1 degrader-6, the target protein GSPT1 (G1 to S phase transition 1), and the E3 ligase substrate receptor Cereblon (CRBN). GSPT1, a key factor in translation termination, is a promising therapeutic target in oncology, and its degradation via molecular glues represents a novel anticancer strategy.[1][2]
GSPT1 degraders, such as this compound, function by hijacking the cell's ubiquitin-proteasome system.[3] These bifunctional molecules act as a "molecular glue," facilitating a novel protein-protein interaction between GSPT1 and CRBN.[4] This induced proximity results in the formation of a stable ternary complex, which is a critical prerequisite for the subsequent ubiquitination of GSPT1 by the CRL4^CRBN^ E3 ubiquitin ligase complex and its degradation by the proteasome.[1][5] The formation and stability of this ternary complex are paramount to the efficacy and selectivity of the degrader.
Core Mechanism: The Molecular Glue Approach
The mechanism of action for this compound relies on the formation of a cooperative ternary complex with GSPT1 and CRBN.[4] Unlike traditional inhibitors that block a protein's active site, this compound creates a new binding surface between GSPT1 and CRBN.[6] Crystallographic studies of similar GSPT1 degraders, such as CC-885, in complex with CRBN and GSPT1 have revealed the precise molecular interactions that govern this induced proximity.[6][7] GSPT1 binds to the CRBN-degrader complex through a surface-exposed beta-hairpin turn, often referred to as a "structural degron."[6][8] The degrader molecule sits (B43327) in a pocket on the surface of CRBN and makes specific contacts with both CRBN and GSPT1, effectively "gluing" them together.[6]
The selectivity of GSPT1 degraders is determined by the specific molecular interactions within the ternary complex. While many zinc-finger transcription factors are known neosubstrates of CRBN modulators, selective GSPT1 degraders achieve their specificity through unique contacts with GSPT1 that are not readily formed with other proteins.[8][9]
Quantitative Analysis of GSPT1 Degrader Activity
The potency and efficacy of GSPT1 degraders are evaluated using a variety of quantitative assays. Key parameters include the half-maximal degradation concentration (DC50), which represents the concentration of the degrader required to degrade 50% of the target protein, and the half-maximal inhibitory concentration (IC50), which measures the concentration needed to inhibit a biological process by 50%.
| Compound | DC50 (nM) | Cell Line | Assay Type | Reference |
| This compound | 13 | Not Specified | Not Specified | [10] |
| CC-885 | ~10 | MV4-11 | Western Blot (4h) | [11] |
| Compound 26 | Potent | MM1.S | Immunoblot | [9] |
| Exemplified Compound [I] | ≤ 30 | CAL-51 | Immunofluorescence | [12] |
| Compound | IC50 (nM) | Cell Line | Assay Type | Reference |
| GSPT1 degrader-4 | 39 | CAL-51 | Proliferation Assay | [13] |
| PROTAC 10 | 110 | A498 | CCK-8 Assay | [14] |
| MRT-2359 | 5-50 | BT-747 | Cell Viability | [15] |
Signaling Pathways and Experimental Workflows
The degradation of GSPT1 has significant downstream effects on cellular signaling pathways, primarily impacting translation termination and cell cycle progression.[3][16] By promoting the degradation of GSPT1, these molecular glues can induce cell cycle arrest and apoptosis in cancer cells.[11][17] The GSK-3β signaling pathway has been identified as a downstream effector of GSPT1.[18]
Caption: Mechanism of GSPT1 degradation by this compound.
A typical experimental workflow to characterize a GSPT1 degrader involves a series of biochemical and cell-based assays.
Caption: Workflow for characterizing GSPT1 degraders.
Detailed Experimental Protocols
Ternary Complex Formation Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the proximity between GSPT1 and CRBN induced by the degrader.
Materials:
-
Recombinant purified His-tagged GSPT1 protein
-
Recombinant purified GST-tagged CRBN/DDB1 complex
-
Terbium-conjugated anti-His antibody
-
Fluorescein-conjugated anti-GST antibody
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA)
-
384-well low-volume microplates
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the degrader dilutions.
-
Add a solution containing His-GSPT1 and the Terbium-conjugated anti-His antibody to each well.
-
Add a solution containing the GST-CRBN/DDB1 complex and the Fluorescein-conjugated anti-GST antibody to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for FRET signal and 620 nm for Terbium emission).
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and plot it against the degrader concentration to determine the EC50 for ternary complex formation.
Cellular GSPT1 Degradation Assay (Western Blot)
This assay quantifies the reduction of endogenous GSPT1 protein levels in cells following treatment with the degrader.
Materials:
-
Cancer cell line expressing GSPT1 (e.g., MM1.S, CAL-51)
-
This compound
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GSPT1 and anti-loading control (e.g., Vinculin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or DMSO as a vehicle control for a specified time course (e.g., 4, 8, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary anti-GSPT1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities and normalize the GSPT1 signal to the loading control. Plot the percentage of remaining GSPT1 relative to the DMSO control against the degrader concentration to determine the DC50.
Conclusion
The targeted degradation of GSPT1 using molecular glue degraders like this compound presents a promising therapeutic avenue for the treatment of various cancers. The formation of a stable and selective ternary complex between the degrader, GSPT1, and the E3 ligase CRBN is the cornerstone of this approach. A thorough understanding of the underlying structural biology, coupled with rigorous quantitative characterization through a cascade of biochemical and cellular assays, is essential for the rational design and development of next-generation GSPT1 degraders with improved potency, selectivity, and clinical potential. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to advance the field of targeted protein degradation.
References
- 1. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 2. Development and therapeutic potential of GSPT1 molecular glue degraders: A medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. rcsb.org [rcsb.org]
- 8. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfa-labotrial.com [alfa-labotrial.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Monte Rosa Therapeutics divulges new GSPT1/CRBN interaction inducers for cancer | BioWorld [bioworld.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. What are GSPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 18. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway | Aging [aging-us.com]
downstream signaling effects of GSPT1 degradation by GSPT1 degrader-6
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The targeted degradation of G1 to S phase transition 1 (GSPT1), a crucial component of the translation termination complex, has emerged as a promising therapeutic strategy, particularly in oncology. GSPT1 degraders, a class of small molecules including molecular glues and proteolysis-targeting chimeras (PROTACs), function by inducing the proximity of GSPT1 to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent proteasomal degradation. This event triggers a cascade of downstream signaling effects, culminating in cell cycle arrest and apoptosis, with a notable therapeutic window in certain cancer types. This technical guide provides an in-depth overview of the core downstream signaling consequences of GSPT1 degradation, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.
Introduction to GSPT1 and its Degradation
GSPT1, also known as eukaryotic release factor 3a (eRF3a), is a GTPase that plays a pivotal role in the termination of protein synthesis.[1] It forms a complex with eRF1 to recognize stop codons on messenger RNA (mRNA), facilitating the release of the newly synthesized polypeptide chain from the ribosome.[1] Given its essential role in protein translation, a process often upregulated in cancer, GSPT1 has become an attractive therapeutic target.
GSPT1 degraders are designed to hijack the cell's ubiquitin-proteasome system to eliminate the GSPT1 protein.[2] These molecules typically form a ternary complex between GSPT1 and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the polyubiquitination of GSPT1 and its recognition and degradation by the proteasome.[2][3] The acute depletion of GSPT1 has profound and widespread consequences for the cell, making it a potent anti-cancer strategy.[1]
Core Downstream Signaling Pathways
The degradation of GSPT1 initiates a series of well-defined cellular responses, primarily centered around the disruption of protein synthesis and the activation of cellular stress pathways.
Impaired Translation Termination
The most immediate and direct consequence of GSPT1 degradation is the failure of proper translation termination.[4][5] This leads to ribosomes reading through stop codons, resulting in the synthesis of aberrant proteins with C-terminal extensions.[5] This disruption of proteome integrity is a significant source of cellular stress.
Activation of the Integrated Stress Response (ISR)
The cellular stress induced by impaired translation termination leads to the robust activation of the Integrated Stress Response (ISR).[4][6][7] A key event in the ISR is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which globally reduces protein synthesis while selectively promoting the translation of stress-responsive mRNAs, such as that of the transcription factor ATF4.[5][7] ATF4, in turn, orchestrates a transcriptional program that is pivotal in the cellular response to GSPT1 degradation.[2][7]
Caption: GSPT1 degradation by this compound and the subsequent ISR pathway.
TP53-Independent Apoptosis
A critical downstream consequence of GSPT1 degradation is the induction of programmed cell death, or apoptosis.[4][8] Importantly, this process has been shown to be independent of the tumor suppressor protein TP53.[4][8] This is of significant therapeutic relevance, as TP53 is frequently mutated and inactivated in human cancers, rendering many conventional therapies ineffective. The induction of apoptosis is a key contributor to the anti-tumor activity of GSPT1 degraders.[6][8]
Quantitative Data on GSPT1 Degrader Effects
The efficacy of GSPT1 degraders is quantified through various in vitro assays. The following tables summarize key data for representative GSPT1 degraders, CC-90009 and SJ6986 (also referred to as compound 6), which serve as potent and selective examples.
Table 1: In Vitro Degradation Potency (DC50) of GSPT1 Degraders
| Compound | Cell Line | Time Point | DC50 (nM) | Reference |
| SJ6986 | MV4-11 | 4 hours | 9.7 | [9] |
| SJ6986 | MV4-11 | 24 hours | 2.1 | [9] |
| CC-90009 | U937 | Not Specified | <10 | [5] |
| CC-90009 | OCI-AML2 | Not Specified | <10 | [5] |
| CC-90009 | MOLM-13 | Not Specified | <10 | [5] |
| This compound | Not Specified | Not Specified | 13 | [10] |
DC50 represents the concentration required to achieve 50% of the maximal degradation.
Table 2: Anti-proliferative Activity (IC50) of GSPT1 Degraders
| Compound | Cell Line(s) | IC50 (nM) | Reference |
| CC-90009 | 11 AML cell lines | 3 - 75 | [6] |
| SJ6986 | MV4-11 | 4.5 | [11] |
| SJ6986 | MHH-CALL-4 | 1.8 | [11] |
| GSPT1 degrader-9 | HL-60 | 9.2 | [12] |
IC50 represents the concentration required to inhibit cell growth by 50%.
Table 3: Apoptosis Induction by GSPT1 Degraders
| Compound | Cell Line(s) | Effect | Time Frame | Reference |
| CC-90009 | 5 AML cell lines | Apoptosis Induction | 16 - 48 hours | [6] |
| SJ6986 | MV4-11 | Caspase Activation | Measurable at 8 hours | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the downstream effects of GSPT1 degradation.
Western Blotting for GSPT1 Degradation
This protocol is used to quantify the reduction in GSPT1 protein levels following treatment with a degrader.
Materials:
-
Cell culture reagents
-
This compound
-
DMSO (vehicle control)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-GSPT1, anti-loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound and a vehicle control (e.g., 0.1% DMSO) for desired time points (e.g., 4, 8, 24 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer, followed by boiling.[14]
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.[1]
-
Immunoblotting:
-
Detection and Analysis: Apply ECL substrate and capture the chemiluminescent signal.[13] Quantify band intensities and normalize GSPT1 levels to the loading control.[13]
Caption: Experimental workflow for Western Blot analysis.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell proliferation and is used to determine the IC50 value of the degrader.
Materials:
-
96-well plates
-
Cell culture reagents
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat cells with a serial dilution of this compound.
-
Incubation: Incubate for a specified period (e.g., 72 hours).
-
Assay: Add CellTiter-Glo® reagent to each well, mix, and incubate at room temperature to stabilize the luminescent signal.[14]
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.[14]
Apoptosis Assay (e.g., Caspase-Glo® 3/7)
This assay quantifies apoptosis by measuring the activity of caspases 3 and 7.
Materials:
-
96-well plates
-
Cell culture reagents
-
This compound
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the cell viability assay protocol.
-
Incubation: Incubate for various time points to assess the kinetics of apoptosis induction.
-
Assay: Add Caspase-Glo® 3/7 reagent to each well, mix, and incubate at room temperature.[14]
-
Measurement: Measure luminescence, which is proportional to caspase activity.
-
Data Analysis: Normalize results to the vehicle control to determine the fold-induction of apoptosis.[14]
Integrated Stress Response (ISR) Analysis
This involves measuring key markers of the ISR pathway.
Materials:
-
Reagents for Western blotting (as described in 4.1)
-
Primary antibodies for p-eIF2α, total eIF2α, and ATF4
-
Reagents for qRT-PCR (RNA isolation kit, reverse transcriptase, qPCR master mix, primers for ATF4 and target genes)
Procedure:
-
Compound Treatment: Treat cells with this compound for various durations.
-
Western Blotting: Perform Western blotting as described in protocol 4.1 to detect the levels of p-eIF2α, total eIF2α, and ATF4.[5] An increase in the ratio of p-eIF2α to total eIF2α and an increase in ATF4 protein levels indicate ISR activation.[5]
-
Quantitative RT-PCR (qRT-PCR):
-
Isolate total RNA from treated cells.
-
Perform reverse transcription to synthesize cDNA.
-
Perform qRT-PCR to measure the mRNA levels of ATF4 and its downstream target genes (e.g., DDIT3/CHOP).
-
Caption: Workflow for analyzing the Integrated Stress Response.
Conclusion
The targeted degradation of GSPT1 represents a compelling and innovative therapeutic strategy. The downstream signaling effects, primarily driven by the impairment of translation termination and the subsequent activation of the Integrated Stress Response, provide a powerful mechanism for inducing TP53-independent apoptosis in cancer cells. The quantitative data and experimental protocols outlined in this technical guide offer a foundational framework for researchers and drug development professionals to explore and advance the therapeutic potential of GSPT1 degraders. Further investigation into the nuances of these signaling pathways will continue to inform the rational design of next-generation degraders with enhanced potency and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. ashpublications.org [ashpublications.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Selective Targeting of GSPT1 by CC-90009: Unleashing Tumoricidal Effects in Acute Myeloid Leukemia [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. dc.uthsc.edu [dc.uthsc.edu]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. origene.com [origene.com]
A Technical Guide to GSPT1 Degrader-6 and the Integrated Stress Response Pathway
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The targeted degradation of proteins represents a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-driving proteins. G1 to S phase transition 1 (GSPT1), a key factor in translation termination, has emerged as a compelling oncology target.[1] Molecular glue degraders, such as GSPT1 degrader-6 (also identified as compound 6 or SJ6986), induce its degradation by co-opting the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] A critical consequence of GSPT1 depletion is the potent activation of the Integrated Stress Response (ISR), a central cellular signaling network.[2][4] This guide provides an in-depth technical overview of the mechanism of this compound, its intricate connection to the ISR pathway, quantitative data on its activity, and detailed experimental protocols for its study.
GSPT1: A Critical Node in Protein Synthesis
GSPT1, also known as eukaryotic release factor 3a (eRF3a), is a small GTPase that plays an indispensable role in the termination of protein synthesis.[4][5] It forms a complex with eRF1 to recognize stop codons on mRNA, facilitating the release of the newly synthesized polypeptide chain from the ribosome.[4][5] Given its essential function in translation, the depletion of GSPT1 is broadly cytotoxic, making it a potent, albeit challenging, therapeutic target.[6] Dysregulation of GSPT1 has been implicated in various malignancies, including acute myeloid leukemia (AML) and MYC-driven cancers, underscoring its therapeutic relevance.[1]
The Integrated Stress Response (ISR) Pathway
The Integrated Stress Response is a conserved signaling pathway that eukaryotic cells activate to manage various forms of cellular stress, such as amino acid deprivation, viral infection, heme deficiency, and endoplasmic reticulum (ER) stress.[7][8][9] The central event of the ISR is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[9][10]
Four distinct stress-sensing kinases converge on this single event:[10][11][12]
-
GCN2 (General control nonderepressible 2): Activated by amino acid starvation.
-
PERK (PKR-like ER kinase): Activated by ER stress (unfolded proteins).
-
PKR (Protein kinase R): Activated by double-stranded RNA, often during viral infection.
-
HRI (Heme-regulated inhibitor): Activated by heme deficiency or oxidative stress.
Phosphorylation of eIF2α attenuates global cap-dependent translation, conserving cellular resources.[10] Paradoxically, it selectively promotes the translation of a few key mRNAs, most notably Activating Transcription Factor 4 (ATF4).[13][14] ATF4 is a master transcriptional regulator that orchestrates a broad genetic program to resolve the stress.[13][15] If the stress is prolonged or insurmountable, this program can shift towards inducing apoptosis, often through ATF4 target genes like CHOP.[10][16]
This compound: Mechanism of Action
This compound is a small molecule that functions as a "molecular glue".[4][17] It does not inhibit GSPT1 directly but instead induces its degradation. These molecules work by creating a new protein-protein interaction, effectively "gluing" GSPT1 to Cereblon (CRBN), which is the substrate receptor for the CRL4-CRBN E3 ubiquitin ligase complex.
The process unfolds as follows:
-
Ternary Complex Formation: this compound binds to both CRBN and GSPT1 simultaneously, forming a stable ternary complex (GSPT1–degrader–CRBN).[18]
-
Ubiquitination: This proximity allows the E3 ligase complex to transfer ubiquitin molecules to GSPT1, tagging it for destruction.
-
Proteasomal Degradation: The poly-ubiquitinated GSPT1 is then recognized and degraded by the 26S proteasome.[18]
This catalytic process allows a single degrader molecule to eliminate multiple GSPT1 proteins, leading to rapid and profound depletion of the target.[3]
Linking GSPT1 Degradation to ISR Activation
The acute depletion of GSPT1 directly impacts its function in translation termination, creating a potent cellular stress that triggers the ISR.[2] The failure to properly terminate translation leads to ribosomes stalling at stop codons or reading through them, which is a powerful stress signal. This ribosome stalling is sensed primarily by the GCN2 kinase, which becomes activated.[4]
Activated GCN2 then phosphorylates eIF2α, initiating the full ISR cascade as described in Section 3.0. This leads to the hallmark downstream events: global protein synthesis shutdown and the preferential translation of ATF4, ultimately driving cells, particularly cancer cells, toward apoptosis.[2][4]
Quantitative Data Presentation
The efficacy of this compound (compound 6/SJ6986) has been quantified through degradation and anti-proliferative assays in various cell lines.
Table 1: In Vitro Degradation Potency of this compound
DC50 represents the concentration of the compound required to achieve 50% of maximal protein degradation.
| Cell Line | Treatment Time (h) | GSPT1 DC50 (nM) | Citation(s) |
| MV4-11 | 4 | 9.7 | [2] |
| MV4-11 | 24 | 2.1 | [2] |
Table 2: Anti-proliferative Activity of this compound
IC50 represents the concentration of the compound required to inhibit cell growth by 50%.
| Cell Line | Assay Duration | IC50 (nM) | Citation(s) |
| MV4-11 (Leukemia) | 72h | 1.9 | [2] |
| MHH-CALL-4 (Leukemia) | 72h | 0.3 | [2] |
| HD-MB03 (Medulloblastoma) | 72h | 18 | [2] |
| MB002 (Medulloblastoma) | 72h | 23 | [2] |
| MB004 (Medulloblastoma) | 72h | 18 | [2] |
Experimental Protocols
This section details key methodologies for evaluating the effects of GSPT1 degraders and the subsequent activation of the ISR.
Western Blotting for Protein Degradation and ISR Markers
Objective: To quantify the levels of GSPT1, phosphorylated eIF2α, total eIF2α, and ATF4 following treatment with a GSPT1 degrader.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MV4-11) at an appropriate density. Allow cells to adhere overnight. Treat with a dose-response of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for specified time points (e.g., 4, 8, 24 hours).
-
Cell Lysis: Aspirate media and wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-GSPT1, anti-p-eIF2α, anti-eIF2α, anti-ATF4, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C, following manufacturer's recommended dilutions.
-
Wash the membrane 3x with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize target protein levels to the loading control. For p-eIF2α, calculate the ratio relative to total eIF2α.
Cell Viability (Anti-proliferative) Assay
Objective: To determine the IC50 value of a GSPT1 degrader.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the assay period.
-
Compound Treatment: The following day, treat cells with a serial dilution of the GSPT1 degrader (typically 10-12 concentrations) or vehicle control.
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours) under standard cell culture conditions.
-
Viability Measurement: Use a commercially available kit such as CellTiter-Glo® Luminescent Cell Viability Assay.
-
Equilibrate the plate and reagent to room temperature.
-
Add the reagent to each well according to the manufacturer's protocol.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read luminescence on a plate reader.
-
Analysis: Normalize the data to vehicle-treated controls (100% viability). Plot the dose-response curve and calculate the IC50 value using non-linear regression (log(inhibitor) vs. response) in software like GraphPad Prism.
Apoptosis Assay (Caspase Activity)
Objective: To measure the induction of apoptosis by quantifying caspase activation.[2]
Methodology:
-
Cell Treatment: Seed and treat cells in a 96-well plate as described for the viability assay, using concentrations at and above the IC50. Include multiple time points (e.g., 4, 8, 24 hours) to capture the kinetics of apoptosis induction.[2]
-
Caspase Activity Measurement: Use a luminescent assay kit such as Caspase-Glo® 3/7 Assay.
-
Follow the same procedure as the CellTiter-Glo® assay for reagent addition and incubation. The reagent contains a luminogenic caspase-3/7 substrate.
-
-
Data Acquisition and Analysis: Read luminescence on a plate reader. An increase in luminescence corresponds to increased caspase-3/7 activity and apoptosis. Normalize data to vehicle controls and plot results over time for each concentration.
Conclusion
This compound exemplifies a powerful therapeutic strategy that links targeted protein degradation directly to the activation of a potent, pro-apoptotic stress response. By physically removing GSPT1, the degrader disrupts the fundamental process of translation termination, triggering the GCN2/eIF2α/ATF4 axis of the Integrated Stress Response. This mechanism provides a robust rationale for the anti-tumor activity observed with this class of molecules. The quantitative data and experimental frameworks provided herein offer a comprehensive foundation for researchers and drug developers to further explore and harness the therapeutic potential of targeting GSPT1 and the ISR.
References
- 1. Development and therapeutic potential of GSPT1 molecular glue degraders: A medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dc.uthsc.edu [dc.uthsc.edu]
- 4. benchchem.com [benchchem.com]
- 5. GSPT1 G1 to S phase transition 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrated stress response - Wikipedia [en.wikipedia.org]
- 8. The integrated stress response in metabolic adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Regulation of Integrated Stress Response Signaling Pathway on Viral Infection and Viral Antagonism [frontiersin.org]
- 10. The Integrated Stress Response and Phosphorylated Eukaryotic Initiation Factor 2α in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Both Transcriptional Regulation and Translational Control of ATF4 Are Central to the Integrated Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Transcriptional regulation of ATF4 is critical for controlling the Integrated Stress Response during eIF2 phosphorylation [scholarworks.indianapolis.iu.edu]
- 16. A stay of execution: ATF4 regulation and potential outcomes for the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
Preclinical Evaluation of GSPT1 Degrader-6 in Solid Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of GSPT1 degrader-6, a potent molecular glue degrader targeting the G1 to S phase transition 1 (GSPT1) protein for the treatment of solid tumors. This document details the mechanism of action, key preclinical data, and the experimental protocols utilized to assess the efficacy and characterize the activity of this class of molecules. While "this compound" is used as a specific identifier, the data and methodologies presented herein are a synthesis of publicly available information on well-characterized GSPT1 degraders, such as SJ6986, and serve as a representative guide for the preclinical development of this therapeutic class.
Introduction to GSPT1 and Targeted Protein Degradation
G1 to S phase transition 1 (GSPT1) is a key protein involved in the termination of mRNA translation and the regulation of the cell cycle.[1] Its dysregulation has been implicated in various cancers, making it an attractive therapeutic target.[2] Targeted protein degradation has emerged as a novel therapeutic modality to eliminate disease-causing proteins. GSPT1 degraders are "molecular glues" that function by inducing the proximity of GSPT1 to an E3 ubiquitin ligase, most commonly Cereblon (CRBN).[2] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of GSPT1, disrupting protein translation and triggering cell death in susceptible cancer cells.[1][2]
The degradation of GSPT1 has been shown to impair translation termination and activate the integrated stress response (ISR) pathway, ultimately leading to p53-independent cell death in cancer cells.[3][4] This mechanism is particularly relevant in tumors with high levels of translation, such as those driven by the MYC oncogene.[4]
Mechanism of Action
This compound functions by hijacking the ubiquitin-proteasome system (UPS). The degrader molecule forms a ternary complex with GSPT1 and the CRBN E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules to GSPT1, marking it for degradation by the 26S proteasome.
Quantitative Preclinical Data
The preclinical activity of GSPT1 degraders has been evaluated in various cancer cell lines. The following tables summarize key quantitative data for representative GSPT1 degraders.
Table 1: In Vitro Degradation Potency of GSPT1 Degraders
| Compound | Cell Line | DC50 (nM) | Time Point | Reference |
|---|---|---|---|---|
| This compound (representative) | - | 13 | - | [5] |
| SJ6986 | MV4-11 | 9.7 | 4 hours | [6] |
| SJ6986 | MV4-11 | 2.1 | 24 hours | [6] |
| CC-90009 | U937 | <10 | - | [7] |
| CC-90009 | OCI-AML2 | <10 | - | [7] |
| CC-90009 | MOLM-13 | <10 | - | [7] |
DC50: Half-maximal degradation concentration.
Table 2: In Vitro Anti-proliferative Activity of GSPT1 Degraders
| Compound | Cell Line | IC50 (nM) | Reference |
|---|---|---|---|
| SJ6986 | MV4-11 | 15 | [6] |
| SJ6986 | MHH-CALL-4 | 0.4 | [6] |
| Representative Compound | BT-747 (Breast Cancer) | 5 - 50 | [8] |
| BTX-1188 | Myc-driven cell lines | 0.5 - 10 | [9] |
IC50: Half-maximal inhibitory concentration.
Table 3: In Vivo Pharmacokinetic Parameters of a Representative GSPT1 Degrader
| Parameter | Value | Species | Dosing | Reference |
|---|---|---|---|---|
| Oral Bioavailability (F) | 55% | Mouse | 3 mg/kg PO | [8] |
| Cmax | 0.78 µM | Mouse | 3 mg/kg PO | [8] |
| t1/2 | 2.3 hours | Mouse | 3 mg/kg PO | [8] |
| Vdss | 1.82 L/kg | Mouse | 1 mg/kg IV | [8] |
Cmax: Maximum plasma concentration; t1/2: Half-life; Vdss: Volume of distribution at steady state.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of GSPT1 degraders. The following sections outline key experimental protocols.
In Vitro Assays
A series of in vitro assays are essential to characterize the activity of GSPT1 degraders.
4.1.1. Ternary Complex Formation Assay (TR-FRET)
This assay measures the proximity between GSPT1 and the E3 ligase induced by the degrader.[1]
-
Materials:
-
His-tagged GSPT1
-
GST-tagged CRBN/DDB1
-
Anti-His-Tb and Anti-GST-d2 antibodies
-
This compound
-
TR-FRET Assay Buffer
-
384-well plates
-
-
Protocol:
-
Prepare a serial dilution of this compound in DMSO, then dilute in TR-FRET Assay Buffer.
-
In a 384-well plate, add 2 µL of the diluted compound.
-
Add 4 µL of a solution containing His-GSPT1 and GST-CRBN/DDB1 to achieve final concentrations of approximately 10 nM and 20 nM, respectively.
-
Add 4 µL of a solution containing Anti-His-Tb and Anti-GST-d2 antibodies at the manufacturer's recommended concentrations.
-
Incubate the plate at room temperature for 60-120 minutes, protected from light.
-
Read the plate on a TR-FRET enabled plate reader.
-
4.1.2. Cellular GSPT1 Degradation Assay (Western Blot)
This assay measures the reduction of endogenous GSPT1 protein levels in cells upon treatment with the degrader.[3]
-
Materials:
-
Cancer cell line (e.g., NCI-H1155 for solid tumors)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against GSPT1 and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
-
Protocol:
-
Plate cells and treat with varying concentrations of this compound for different time points (e.g., 4, 8, 24 hours).
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against GSPT1.
-
Wash and probe with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip and re-probe the membrane for the loading control.
-
Quantify band intensities to determine the percentage of GSPT1 degradation and calculate the DC50.
-
4.1.3. Anti-proliferative Assay (e.g., CellTiter-Glo®)
This assay determines the effect of GSPT1 degradation on cell viability.[10]
-
Materials:
-
Cancer cell line
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well plates
-
-
Protocol:
-
Seed cells in 96-well plates and allow them to adhere.
-
Treat cells with a serial dilution of this compound for 72 hours.
-
Add CellTiter-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values using non-linear regression.
-
In Vivo Assays
In vivo studies are critical to assess the therapeutic potential of this compound in a physiological context.
4.2.1. Solid Tumor Xenograft Model
This model is used to evaluate the anti-tumor activity of this compound in vivo.[8][10]
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG).
-
Protocol:
-
Subcutaneously implant a human solid tumor cell line (e.g., NCI-H1155) into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and vehicle control groups.
-
Administer this compound via the desired route (e.g., oral gavage) at a specified dose and schedule.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis.
-
Signaling Pathways Modulated by GSPT1 Degradation
Degradation of GSPT1 has been shown to impact several key signaling pathways in cancer cells.
Integrated Stress Response (ISR)
The primary consequence of GSPT1 degradation is the activation of the Integrated Stress Response (ISR).[3][4] Impaired translation termination leads to ribosomal stalling and the accumulation of aberrant proteins, which activates stress kinases that phosphorylate eIF2α. This, in turn, leads to the preferential translation of stress-responsive transcripts, such as ATF4, and ultimately induces apoptosis.
GSK-3β/Cyclin D1 Pathway
In some cancer types, such as colon cancer, GSPT1 has been shown to regulate the GSK-3β/Cyclin D1 pathway.[2][6] GSPT1 can affect the ubiquitination of GSK-3β, thereby influencing downstream signaling that controls the G1 to S phase transition of the cell cycle.[2] Depletion of GSPT1 can lead to cell cycle arrest.
Conclusion
The preclinical data for GSPT1 degraders demonstrate a promising therapeutic strategy for the treatment of solid tumors, particularly those with a high dependence on protein translation. The ability to induce potent and selective degradation of GSPT1 leads to significant anti-proliferative effects in vitro and anti-tumor activity in vivo. The detailed experimental protocols and understanding of the underlying signaling pathways described in this guide provide a robust framework for the continued development and evaluation of this novel class of anti-cancer agents. Further research will focus on identifying predictive biomarkers of response and exploring combination therapies to enhance clinical outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ascopubs.org [ascopubs.org]
- 10. benchchem.com [benchchem.com]
The Effect of GSPT1 Degrader-6 on Apoptosis Induction in Cancer Cells: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Targeted protein degradation has emerged as a powerful therapeutic modality in oncology. GSPT1 (G1 to S phase transition 1), a key factor in mRNA translation termination, is a promising target due to its role in cell cycle progression and survival.[1][2][3] This technical guide provides an in-depth analysis of GSPT1 degrader-6, a potent molecular glue that induces the degradation of GSPT1. We will explore its mechanism of action, the signaling pathways leading to apoptosis, quantitative data on its efficacy in cancer cell lines, and detailed experimental protocols for its evaluation. This compound functions by recruiting GSPT1 to the CRL4-CRBN E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation.[1][4] This degradation impairs translation termination, triggering an integrated stress response (ISR) that culminates in TP53-independent apoptosis, highlighting its potential for treating cancers, including those with refractory TP53 mutations.[4]
Introduction to GSPT1 and Targeted Protein Degradation
The Role of GSPT1 in Cancer
GSPT1, also known as eRF3a, is a crucial protein involved in the termination of mRNA translation and plays a significant role in cell cycle regulation, particularly the G1 to S phase transition.[1][2] Its overexpression has been observed in various cancers, including acute myeloid leukemia (AML), where it contributes to cancer progression.[3][4] The essential functions of GSPT1 in sustaining high levels of protein synthesis make it an attractive therapeutic target, as cancer cells are often more susceptible to disruptions in this process.[4]
Mechanism of Molecular Glue Degraders
This compound is a "molecular glue" degrader, a class of small molecules that induce proximity between a target protein and an E3 ubiquitin ligase.[1][3] These molecules bind to an E3 ligase, such as Cereblon (CRBN), and alter its surface to recognize and bind to a "neosubstrate" protein—in this case, GSPT1—which it would not normally interact with.[3][5] This induced interaction results in the formation of a ternary complex (E3 ligase-degrader-target), leading to the poly-ubiquitination of the target protein.[1] The ubiquitin tags mark the protein for destruction by the cell's proteasome, effectively eliminating it from the cell.[1]
This compound: Mechanism of Action and Induction of Apoptosis
GSPT1 Degradation Pathway
The primary mechanism of this compound involves hijacking the CRL4-CRBN E3 ubiquitin ligase complex. The degrader molecule facilitates a direct interaction between GSPT1 and CRBN, leading to the ubiquitination and proteasomal degradation of GSPT1.[4][6] This degradation is rapid and efficient, with significant protein loss observed within hours of treatment.[7]
Downstream Signaling to Apoptosis
The depletion of GSPT1 sets off a cascade of cellular events culminating in apoptosis.[8]
-
Impaired Translation Termination: The loss of GSPT1 disrupts the normal process of protein synthesis at the ribosome, causing translation termination readthrough.[4]
-
Integrated Stress Response (ISR) Activation: This disruption triggers the ISR, a key cellular stress pathway. A hallmark of this activation is the upregulation of transcription factors like ATF4.[4][7]
-
Induction of Apoptosis: The sustained activation of the ISR is a potent pro-apoptotic signal.[7] This leads to the activation of effector caspases, which execute the programmed cell death pathway.[7] Notably, this mechanism of inducing cell death has been shown to be independent of the tumor suppressor p53 (TP53), making it a viable strategy for cancers with p53 mutations that are often resistant to conventional therapies.[4]
Quantitative Analysis of this compound's Effects
The efficacy of this compound has been quantified in various leukemia cell lines, demonstrating potent and rapid activity. The compound shows differential effects based on the rate and extent of GSPT1 degradation.[7]
GSPT1 Protein Degradation
This compound (referred to as compound 6 in the cited study) induces dose-dependent degradation of GSPT1 protein. The half-maximal degradation concentration (DC₅₀) highlights its sub-nanomolar to low nanomolar potency.[7]
| Cell Line | Timepoint | DC₅₀ (nM) | Max Degradation (Dₘₐₓ) | Citation |
| MV4-11 | 4 hours | 9.7 | ~90% at 100 nM | [7] |
| MV4-11 | 24 hours | 2.1 | >90% | [7] |
Cytotoxicity and Antiproliferative Activity
The degradation of GSPT1 correlates with potent cytotoxicity in cancer cells. The MHH-CALL-4 cell line, which expresses higher levels of CRBN, shows greater sensitivity to this compound compared to the MV4-11 line.[7]
| Cell Line | Antiproliferative IC₅₀ | Citation |
| MHH-CALL-4 | More potent than in MV4-11 | [7] |
| MV4-11 | (Data available in cited source) | [7] |
Induction of Apoptosis
A direct consequence of GSPT1 degradation is the activation of caspases, the executive enzymes of apoptosis. This compound induces caspase activity significantly earlier than less potent degraders.[7]
| Cell Line | Treatment | Timepoint | Observation | Citation |
| MV4-11 | 10 nM this compound | 8 hours | Measurable caspase activation | [7] |
| MV4-11 | 100 nM this compound | 8 hours | Measurable caspase activation | [7] |
| MV4-11 | This compound | 24 hours | Sustained caspase activity | [7] |
Key Experimental Protocols
Cell Culture
-
Cell Lines: MV4-11 and MHH-CALL-4 acute myeloid leukemia cells are commonly used.
-
Media: Grow cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
Western Blotting for GSPT1 Degradation
-
Cell Treatment: Seed cells at a density of 0.5 x 10⁶ cells/mL and treat with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for specified time points (e.g., 4 and 24 hours).
-
Lysis: Harvest cells, wash with cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel and separate by SDS-PAGE.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against GSPT1 (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using software like ImageJ to calculate DC₅₀ values.
Caspase Activity Assay (Caspase-Glo® 3/7)
-
Cell Seeding: Seed MV4-11 cells in a white-walled 96-well plate at a density of 20,000 cells/well.
-
Treatment: Treat cells in a dose-response manner with this compound for various time points (e.g., 4, 8, and 24 hours).[7]
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 reagent to room temperature.
-
Assay: Add 100 µL of the Caspase-Glo® 3/7 reagent directly to each well. Mix gently by orbital shaking for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of active caspase-3/7.
Apoptosis Assessment by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]
References
- 1. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Molecular glue degrader for tumor treatment [frontiersin.org]
- 4. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PROTAC-Mediated GSPT1 Degradation Impairs the Expression of Fusion Genes in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. GSPT1 degrader News - LARVOL Sigma [sigma.larvol.com]
- 9. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
The G-Loop Degron: Unmasking the Target of GSPT1 Degrader-6
A Technical Guide for Researchers and Drug Development Professionals
The targeted degradation of the G1 to S phase transition 1 (GSPT1) protein has emerged as a promising therapeutic strategy, particularly in oncology. At the heart of this approach lies the molecular recognition of a specific "degron" within GSPT1 by small molecule degraders. This technical guide provides an in-depth analysis of the degron recognized by GSPT1 degrader-6 and related compounds, offering a comprehensive resource for researchers, scientists, and drug development professionals.
This compound is a potent molecular glue that induces the degradation of GSPT1 with a half-maximal degradation concentration (DC50) of 13 nM[1][2]. Like other GSPT1 degraders, its mechanism of action relies on the hijacking of the Cereblon (CRBN) E3 ubiquitin ligase complex. These degraders act as a bridge, fostering a ternary complex between CRBN and GSPT1, leading to the ubiquitination and subsequent proteasomal degradation of GSPT1[3][4].
The Structural Basis of Recognition: A Glycine-Containing β-Hairpin Loop
Extensive research has identified a conserved structural motif within GSPT1 that serves as the critical degron for CRBN-mediated degradation. This degron is a β-hairpin loop that contains an essential glycine (B1666218) residue, often referred to as a "G-loop degron"[5][6].
For the well-characterized GSPT1 degrader CC-90009, this interaction is mediated by a β-hairpin loop formed by GSPT1 residues 568 through 576[7]. The glycine at position 575 (G575) is particularly crucial for this interaction. Mutation of this glycine to asparagine (G575N) renders GSPT1 resistant to degradation by these molecular glues, confirming its role as a key component of the degron[8]. This structural arrangement allows the degrader molecule to nestle between CRBN and GSPT1, creating a new protein-protein interaction surface that triggers the degradation cascade.
Quantitative Analysis of GSPT1 Degraders
The efficacy of GSPT1 degraders is quantified by several key parameters, including their ability to induce degradation (DC50 and Dmax) and their anti-proliferative effects (IC50). The following tables summarize the available quantitative data for this compound and other notable GSPT1 degraders.
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Time (hours) | Citation |
| This compound | Not Specified | 13 | Not Specified | Not Specified | [1][2] |
| CC-90009 | MV4-11 | 2.1 | >90 | 24 | [8] |
| U937 | <10 | Not Specified | Not Specified | [9] | |
| OCI-AML2 | <10 | Not Specified | Not Specified | [9] | |
| MOLM-13 | <10 | Not Specified | Not Specified | [9] | |
| SJ6986 (GSPT1 degrader-2) | MV4-11 | 9.7 | ~90 | 4 | [4][8] |
| MV4-11 | 2.1 | >90 | 24 | [4][8] | |
| CC-885 | MOLM13 | Not Specified | Qualitative Degradation | Not Specified | [4] |
| Compound | Cell Line | IC50 (nM) | Citation |
| CC-90009 | AML Cell Lines (average) | 3 - 75 | [10] |
| SJ6986 (GSPT1 degrader-2) | MV4-11 | Not Specified | [11] |
| MRT-048 | Myc-driven HMEC | 640 | [5] |
| Control HMEC | >30,000 | [5] |
Experimental Protocols
The characterization of GSPT1 degraders and the identification of their target degron rely on a series of key experiments. Detailed methodologies for these assays are provided below.
Immunoblotting for GSPT1 Degradation
This is a fundamental assay to quantify the reduction in GSPT1 protein levels following treatment with a degrader.
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat the cells with varying concentrations of the GSPT1 degrader for different time points (e.g., 4, 8, 24 hours). Include a vehicle control (e.g., DMSO)[4][11].
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors[4][11].
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay[4][11].
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane[11].
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for GSPT1. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody[11].
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system[11].
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of GSPT1 degradation relative to the vehicle-treated control[4].
Cell Viability Assay
This assay measures the anti-proliferative effect of GSPT1 degradation.
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density[11].
-
Compound Treatment: Treat the cells with a serial dilution of the GSPT1 degrader for a specified period (e.g., 72 hours)[11].
-
Viability Measurement: Use a commercially available cell viability reagent, such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability. Measure the luminescence using a plate reader[11].
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the data to a dose-response curve[11].
CRBN-Dependent Degradation Assay
This experiment confirms that the observed degradation is mediated by the Cereblon E3 ligase.
Procedure:
-
Cell Lines: Utilize both wild-type cells and cells in which CRBN has been knocked out or knocked down[9].
-
Treatment and Analysis: Treat both cell lines with the GSPT1 degrader and perform immunoblotting for GSPT1 as described above[9].
-
Interpretation: Degradation of GSPT1 should only be observed in the wild-type cells, indicating a CRBN-dependent mechanism[9].
Visualizing the Mechanism and Workflows
To further elucidate the processes involved in GSPT1 degradation, the following diagrams, generated using the DOT language, illustrate the key signaling pathway, experimental workflow, and logical relationships.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alfa-labotrial.com [alfa-labotrial.com]
- 3. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Unleashing CC-90009: Targeting GSPT1 for Acute Myeloid Leukemia Elimination [synapse.patsnap.com]
- 11. benchchem.com [benchchem.com]
Methodological & Application
GSPT1 Degrader-6 (SJ6986): Application Notes and Experimental Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of GSPT1 degrader-6, also known as SJ6986, in cell culture experiments. This document includes detailed protocols for key assays, quantitative data on its activity in various cancer cell lines, and visualizations of its mechanism of action and experimental workflows.
Introduction
GSPT1 (G1 to S phase transition 1) is a critical protein involved in the termination of protein synthesis.[1] Its targeted degradation has emerged as a promising therapeutic strategy in oncology, particularly for cancers dependent on high rates of protein translation.[2] this compound (SJ6986) is a potent and selective molecular glue degrader that induces the degradation of GSPT1 and GSPT2.[3][4] It functions by forming a ternary complex with the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and GSPT1, leading to the ubiquitination and subsequent proteasomal degradation of GSPT1.[5] This targeted protein degradation impairs translation termination and activates the Integrated Stress Response (ISR) pathway, ultimately resulting in p53-independent cell death in cancer cells.[6][7][8][9]
Data Presentation
Quantitative Analysis of this compound (SJ6986) Activity
The following tables summarize the in vitro degradation and anti-proliferative potencies of this compound (SJ6986) in various cancer cell lines.
Table 1: GSPT1 Degradation Potency of SJ6986
| Cell Line | Cancer Type | DC50 (nM) | Time Point (hours) | Dmax (%) | Reference(s) |
| MV4-11 | Acute Myeloid Leukemia | 9.7 | 4 | ~90 | [1] |
| MV4-11 | Acute Myeloid Leukemia | 2.1 | 24 | >90 | [1][3][10] |
| Overall | - | 2.1 | - | 99 | [10][11] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Anti-proliferative Activity of SJ6986
| Cell Line | Cancer Type | EC50 (nM) | Reference(s) |
| MHH-CALL-4 | Acute Lymphoblastic Leukemia | 0.4 | [3][10] |
| MV4-11 | Acute Myeloid Leukemia | 1.5 | [3][10] |
| MB004 | Medulloblastoma | 336 | [3][5] |
| MB002 | Medulloblastoma | 726 | [3][5] |
| HD-MB03 | Medulloblastoma | 3583 | [3][5] |
EC50: Half-maximal effective concentration.
Signaling Pathways and Experimental Workflows
This compound (SJ6986) Mechanism of Action
Caption: Mechanism of GSPT1 degradation by this compound (SJ6986).
Downstream Cellular Effects of GSPT1 Degradation
Caption: Key downstream cellular effects of GSPT1 degradation.
Experimental Workflow for Cell Line Treatment
Caption: General workflow for treating cell lines with this compound.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines (e.g., MV4-11 for AML, MHH-CALL-4 for ALL).
-
Cell Culture Medium: As recommended for the specific cell line (e.g., RPMI-1640, DMEM), supplemented with Fetal Bovine Serum (FBS) and Penicillin-Streptomycin.
-
This compound (SJ6986): Prepare stock solutions in DMSO.
-
DMSO: Vehicle control.
-
Phosphate-Buffered Saline (PBS): For washing cells.
-
Reagents for Western Blot:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
Precast polyacrylamide gels.
-
Transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-GSPT1, anti-ß-actin (or other loading control).
-
HRP-conjugated secondary antibodies.
-
ECL substrate.
-
-
Reagents for Cell Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Reagents for Apoptosis Assay: Caspase-Glo® 3/7 Assay kit.
Protocol 1: Cell Treatment for Western Blot Analysis of GSPT1 Degradation
This protocol details the procedure to assess the degradation of GSPT1 protein following treatment with SJ6986.[1]
-
Cell Seeding:
-
For suspension cells (e.g., MV4-11), seed at a density of approximately 0.5 x 10^6 cells/mL in 6-well plates.
-
For adherent cells, seed at a density to achieve 70-80% confluency at the time of harvest.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of SJ6986 from a concentrated stock solution in culture medium. A suggested concentration range for DC50 determination is 0.1 nM to 10 µM.[11]
-
Include a DMSO vehicle control at a concentration equal to the highest SJ6986 concentration.
-
Treat cells for various time points (e.g., 4 and 24 hours) to assess time-dependent degradation.[10][11]
-
-
Cell Lysis:
-
After treatment, harvest cells by centrifugation, wash with ice-cold PBS, and resuspend the cell pellet in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer, followed by boiling at 95°C for 5 minutes.
-
Load equal amounts of protein onto a polyacrylamide gel and perform SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against GSPT1 and a loading control (e.g., ß-actin) overnight at 4°C.[12]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities to determine the percentage of GSPT1 degradation relative to the vehicle-treated control.[1]
-
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is to determine the anti-proliferative effect of SJ6986.[10]
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of SJ6986 and a DMSO vehicle control.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 72 hours).[10]
-
-
Viability Measurement:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the DMSO-treated control cells and determine the EC50 value.[12]
-
Protocol 3: Apoptosis Assay (e.g., Caspase-Glo® 3/7)
This assay measures the induction of apoptosis following treatment with SJ6986.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 as described in the Cell Viability Assay protocol.
-
-
Incubation:
-
Incubate the plate for various time points (e.g., 8, 16, 24 hours) to assess the kinetics of apoptosis induction.[2]
-
-
Apoptosis Measurement:
-
Follow the manufacturer's protocol for the Caspase-Glo® 3/7 Assay.
-
In brief, add the Caspase-Glo® 3/7 reagent to each well.
-
Mix by gentle tapping or orbital shaking and incubate at room temperature for 1-2 hours.
-
Measure the luminescence, which is proportional to the amount of caspase activity.
-
Normalize the results to the vehicle control to determine the fold-induction of apoptosis.[12]
-
References
- 1. benchchem.com [benchchem.com]
- 2. The orally bioavailable GSPT1/2 degrader SJ6986 exhibits in vivo efficacy in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SJ 6986 | Molecular Glues | Tocris Bioscience [tocris.com]
- 4. Identification of Potent, Selective, and Orally Bioavailable Small-Molecule GSPT1/2 Degraders from a Focused Library of Cereblon Modulators [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Use of GSPT1 Degrader-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
G1 to S phase transition 1 (GSPT1) is a crucial protein involved in the termination of mRNA translation and the regulation of the cell cycle. Its dysregulation has been implicated in various cancers, making it an attractive therapeutic target. GSPT1 degrader-6 is a molecular glue that induces the degradation of the GSPT1 protein. These degraders function by forming a ternary complex between GSPT1 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of GSPT1. This targeted protein degradation offers a promising therapeutic strategy for diseases driven by GSPT1. These application notes provide detailed protocols for the in vitro characterization of this compound.
Mechanism of Action
This compound functions by coopting the body's natural protein disposal system, the ubiquitin-proteasome pathway. The degrader molecule acts as a "molecular glue," facilitating the interaction between GSPT1 and Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. This induced proximity results in the polyubiquitination of GSPT1, marking it for recognition and degradation by the 26S proteasome. The depletion of GSPT1 leads to impaired translation termination, activation of the integrated stress response (ISR), and ultimately, apoptosis in cancer cells.
Caption: Mechanism of GSPT1 degradation induced by this compound.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound.
| Compound | Assay | Cell Line | Value |
| This compound | Degradation | Not Specified | DC50 = 13 nM[1][2] |
Note: Further experimental data such as IC50 in various cell lines should be generated to fully characterize this compound.
Experimental Protocols
A systematic in vitro evaluation is essential to characterize the activity of this compound. The following workflow outlines the key experiments.
Caption: Recommended experimental workflow for in vitro characterization.
Protocol 1: GSPT1 Protein Degradation Assay by Western Blot
This assay quantifies the reduction of endogenous GSPT1 protein levels in cells following treatment with this compound.
Materials:
-
This compound
-
Appropriate cancer cell line (e.g., AML cell lines like MV4-11, MOLM-13)
-
Cell culture medium and supplements
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GSPT1 and anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest. For suspension cells, a typical density is 0.5 x 106 cells/mL.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 4, 8, 24 hours).
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GSPT1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an anti-loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis to quantify the band intensities.
-
Normalize the GSPT1 band intensity to the loading control.
-
Calculate the percentage of GSPT1 degradation relative to the vehicle-treated control to determine the DC50 (concentration for 50% degradation).
-
Protocol 2: Cell Viability Assay using CellTiter-Glo®
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (DMSO).
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Measurement and Analysis:
-
Measure the luminescence using a plate luminometer.
-
Subtract the average background luminescence from medium-only wells.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 3: Apoptosis Assay using Caspase-Glo® 3/7
This assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.
Materials:
-
This compound
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for a desired time period (e.g., 24, 48 hours).
-
Assay Procedure:
-
Data Measurement and Analysis:
-
Measure the luminescence using a plate luminometer.
-
Normalize the results to the vehicle control to determine the fold-induction of apoptosis.
-
Downstream Signaling Pathway
The degradation of GSPT1 by this compound initiates a cascade of downstream signaling events, primarily activating the Integrated Stress Response (ISR) and culminating in apoptosis.
Caption: Key downstream signaling events following GSPT1 degradation.
References
Application Notes and Protocols for GSPT1 Detection via Western Blotting in Response to GSPT1 Degrader-6
These application notes provide a detailed protocol for detecting the degradation of the G1 to S phase transition 1 (GSPT1) protein upon treatment with GSPT1 degrader-6, a potent molecular glue degrader. These procedures are intended for researchers, scientists, and drug development professionals in pharmacology, cell biology, and drug discovery.
Introduction to GSPT1 and this compound
G1 to S phase transition 1 (GSPT1), also known as eukaryotic peptide chain release factor GTP-binding subunit ERF3A, is a crucial protein involved in the regulation of cell cycle progression and the termination of protein synthesis.[1][2] Dysregulation of GSPT1 has been implicated in various diseases, including cancer, making it a compelling therapeutic target.[3][4]
This compound is a small molecule that functions as a "molecular glue," inducing the targeted degradation of the GSPT1 protein.[5][6] These degraders operate by forming a ternary complex between GSPT1 and an E3 ubiquitin ligase, such as Cereblon (CRBN).[5][7] This proximity leads to the ubiquitination of GSPT1, marking it for degradation by the proteasome.[8] This targeted protein degradation offers a promising therapeutic strategy for diseases driven by GSPT1.[5][8] Western blotting is a fundamental technique to quantify the reduction of GSPT1 protein levels following treatment with this compound.[5][9]
Data Presentation
The following table summarizes the quantitative data on GSPT1 degradation upon treatment with specific GSPT1 degraders in cancer cell lines.
| Compound | Cell Line | Time Point | Concentration | % GSPT1 Degradation | DC₅₀ (nM) | Reference |
| This compound | - | - | - | - | 13 | [6] |
| SJ6986 (compound 6) | MV4-11 | 4 hours | 100 nM | ~90% | 9.7 | [5][10] |
| SJ6986 (compound 6) | MV4-11 | 24 hours | 100 nM | >90% | 2.1 | [5][10] |
DC₅₀: Half-maximal degradation concentration.
Experimental Protocols
This protocol outlines the methodology for quantifying GSPT1 degradation by Western blot, verifying the extent and kinetics of GSPT1 protein depletion following treatment with this compound.
Materials:
-
Cell line of interest (e.g., MV4-11, MOLM13)
-
Complete cell culture medium
-
This compound (and vehicle control, e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (2x or 4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GSPT1 (e.g., 1:1000 dilution)
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody (e.g., 1:5000 dilution)
-
Tris-buffered saline with Tween 20 (TBST)
-
Chemiluminescent substrate (ECL)
-
Western blot imaging system
-
Densitometry software (e.g., ImageJ)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in a culture plate and allow them to adhere overnight.
-
Treat the cells with this compound at various concentrations and for different time points (e.g., 0, 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[5]
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.[5]
-
Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.[5]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[11]
-
Incubate on ice for 30 minutes with occasional vortexing.[5]
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[5]
-
Collect the supernatant containing the protein extract.[5]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[5]
-
-
Sample Preparation:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[5][9]
-
Incubate the membrane with the primary antibody against GSPT1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.[5][9]
-
Wash the membrane three times with TBST for 5-10 minutes each.[5][9]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[5][9]
-
Wash the membrane again three times with TBST for 5-10 minutes each.[5][9]
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.[5]
-
Capture the chemiluminescent signal using a Western blot imaging system.[5]
-
Perform densitometry analysis to quantify the band intensities.[5]
-
Normalize the GSPT1 band intensity to the loading control (e.g., GAPDH or β-actin).[5]
-
Calculate the percentage of GSPT1 degradation relative to the vehicle-treated control for each time point.[5]
-
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for GSPT1 Western blot.
References
- 1. benchchem.com [benchchem.com]
- 2. What are GSPT1 modulators and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and therapeutic potential of GSPT1 molecular glue degraders: A medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. dc.uthsc.edu [dc.uthsc.edu]
- 8. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bio-rad.com [bio-rad.com]
Application Notes and Protocols for Immunoprecipitation of GSPT1 Following GSPT1 Degrader-6 (SJ6986) Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing immunoprecipitation of the G1 to S phase transition 1 (GSPT1) protein following treatment with the potent and selective GSPT1 molecular glue degrader, GSPT1 degrader-6 (also known as SJ6986). This document includes detailed experimental protocols, data presentation tables, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
GSPT1, also known as eukaryotic peptide chain release factor subunit 3a (eRF3a), is a key regulator of protein synthesis termination and cell cycle progression.[1] Its role in cellular proliferation has made it an attractive therapeutic target in oncology. GSPT1 molecular glue degraders, such as SJ6986, function by inducing the proximity of GSPT1 to the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of GSPT1.[2][3] Immunoprecipitation is a vital technique to isolate and enrich GSPT1 from cell lysates, allowing for the downstream analysis of its abundance and interactions after degrader treatment.
Mechanism of Action: this compound (SJ6986)
This compound (SJ6986) is a molecular glue that forms a ternary complex between GSPT1 and the substrate receptor CRBN of the CRL4^CRBN^ E3 ubiquitin ligase complex. This induced proximity facilitates the transfer of ubiquitin molecules to GSPT1, marking it for degradation by the 26S proteasome. The resulting depletion of cellular GSPT1 levels disrupts translation termination, leading to cellular stress and inhibition of cancer cell proliferation.[2][4]
Figure 1. Mechanism of GSPT1 degradation by this compound (SJ6986).
Quantitative Data
The following tables summarize the quantitative data for this compound (SJ6986) from various studies.
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (GSPT1 Degradation) | MV4-11 | 2.1 nM | [5] |
| MHH-CALL-4 | 9.7 nM (4h) | [6] | |
| EC₅₀ (Anti-proliferative) | MV4-11 | 1.5 nM | |
| MHH-CALL-4 | 0.4 nM | ||
| MB002 | 726 nM | ||
| MB004 | 336 nM | ||
| HD-MB03 | 3583 nM |
Table 1: In Vitro Potency of this compound (SJ6986)
| Parameter | Administration | Dose | Value | Reference |
| t₁/₂ (mouse) | Intravenous | 3 mg/kg | 3.44 h | [5] |
| tₘₐₓ (mouse) | Oral | 10 mg/kg | 0.25 h | [5] |
| Oral Bioavailability (%F) | Mouse | 10 mg/kg | 84% | [5][7] |
Table 2: Pharmacokinetic Properties of this compound (SJ6986) in CD1 Mice
Experimental Protocols
This section provides detailed protocols for cell treatment, lysis, and immunoprecipitation of GSPT1.
Experimental Workflow
Figure 2. Workflow for GSPT1 immunoprecipitation after degrader treatment.
Protocol 1: Cell Culture and Treatment
-
Cell Culture : Culture human leukemia MV4-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂. Maintain cell density between 0.5 x 10⁶ and 2 x 10⁶ cells/mL.
-
Compound Preparation : Prepare a stock solution of this compound (SJ6986) in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment : Seed MV4-11 cells at a density of 1 x 10⁶ cells/mL. Treat cells with various concentrations of this compound (e.g., 0.1 nM to 100 nM) or vehicle control (DMSO) for the desired time points (e.g., 4, 8, or 24 hours).
Protocol 2: Cell Lysis and Protein Quantification
-
Cell Harvest : Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Washing : Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Lysis : Resuspend the cell pellet in ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Incubation : Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Clarification : Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification : Transfer the supernatant to a new pre-chilled tube and determine the protein concentration using a BCA protein assay kit.
Protocol 3: Immunoprecipitation
-
Pre-clearing (Optional but Recommended) :
-
To 1 mg of total protein lysate, add 20 µL of Protein A/G magnetic beads.
-
Incubate with gentle rotation for 1 hour at 4°C.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
-
Antibody Incubation :
-
To the pre-cleared lysate, add 1-2 µg of a validated anti-GSPT1 antibody.
-
For a negative control, add an equivalent amount of a non-specific IgG antibody (e.g., Rabbit IgG).
-
Incubate with gentle rotation overnight at 4°C.
-
-
Bead Capture :
-
Add 30 µL of Protein A/G magnetic beads to each sample.
-
Incubate with gentle rotation for 2-4 hours at 4°C.
-
-
Washing :
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold lysis buffer.
-
-
Elution :
-
After the final wash, remove all residual buffer.
-
Elute the immunoprecipitated proteins by adding 40 µL of 2X Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis :
-
Load the eluted samples onto an SDS-PAGE gel.
-
Perform electrophoresis, transfer to a PVDF membrane, and probe with a primary anti-GSPT1 antibody.
-
Use an appropriate HRP-conjugated secondary antibody and an ECL substrate for detection.
-
Signaling Pathways Involving GSPT1
GSPT1 is implicated in several signaling pathways that are crucial for cell proliferation and survival. Its degradation can impact these pathways, contributing to the anti-cancer effects of GSPT1 degraders.
Figure 3. Key signaling pathways involving GSPT1.
Expected Results
Following treatment with this compound (SJ6986), a dose- and time-dependent decrease in the amount of immunoprecipitated GSPT1 is expected. Western blot analysis of the input lysates should also confirm the overall degradation of GSPT1 in the treated cells. The negative IgG control should not pull down GSPT1, confirming the specificity of the immunoprecipitation.
Troubleshooting
-
High Background : Increase the number of washes, use a more stringent wash buffer, or pre-clear the lysate.
-
No or Weak Signal : Ensure the antibody is validated for immunoprecipitation, increase the amount of antibody or lysate, or check the elution efficiency.
-
Non-specific Bands : Use a more specific antibody or optimize the lysis and wash buffer compositions.
For further details on specific reagents and equipment, please refer to the manufacturer's instructions.
References
- 1. Discovery of a novel molecular glue degrader targeting GSPT1/2 with a non-IMiD-based CRBN binder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of GSPT1 molecular glue degraders: A medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tenovapharma.com [tenovapharma.com]
Application Note: Identifying Resistance Mechanisms to GSPT1 Degrader-6 Using a Genome-Wide CRISPR-Cas9 Screen
For Researchers, Scientists, and Drug Development Professionals
Introduction
G1 to S phase transition 1 (GSPT1) is a critical protein involved in the regulation of cell cycle progression and mRNA translation termination.[1][2] Its role in various cancers has made it a compelling target for therapeutic intervention.[3][4] A novel class of therapeutic agents, known as GSPT1 degraders, function as molecular glues to induce the degradation of GSPT1 via the CRL4-CRBN E3 ubiquitin ligase complex, leading to cancer cell death.[1][3][5] However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge.[3] This application note provides a detailed protocol for utilizing a genome-wide CRISPR-Cas9 knockout screen to identify genes that, when lost, confer resistance to a potent and selective GSPT1 degrader, hereby referred to as GSPT1 degrader-6. Understanding these resistance mechanisms is crucial for the development of more robust therapeutic strategies and for identifying potential combination therapies.[3]
Signaling Pathway of GSPT1 Degradation
GSPT1 degraders, such as CC-885 and CC-90009, act as molecular glues that induce proximity between GSPT1 and the E3 ubiquitin ligase substrate receptor Cereblon (CRBN).[3][5] This interaction leads to the ubiquitination and subsequent proteasomal degradation of GSPT1.[1] The degradation of GSPT1 impairs translation termination, leading to activation of the integrated stress response and ultimately, TP53-independent cell death in cancer cells.[5]
Caption: Mechanism of GSPT1 degradation and downstream cellular effects.
Experimental Workflow for CRISPR-Cas9 Screen
A pooled, genome-wide CRISPR-Cas9 knockout screen is a powerful tool to identify genes whose loss of function leads to drug resistance.[6][7][8] The general workflow involves transducing a Cas9-expressing cell line with a lentiviral single-guide RNA (sgRNA) library, followed by selection with the GSPT1 degrader. sgRNAs that are enriched in the resistant population are then identified by next-generation sequencing.
Caption: Workflow for a pooled CRISPR-Cas9 screen to identify drug resistance.
Detailed Experimental Protocols
Cell Line and Culture
-
Cell Line: MOLM-13 (human acute myeloid leukemia cell line) is a suitable model as it is sensitive to GSPT1 degraders.[9]
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
Generation of Cas9-Expressing Cell Line
-
Transduce the parental cell line (e.g., MOLM-13) with a lentiviral vector expressing Cas9 (e.g., lentiCRISPRv2, Addgene #52961).[10]
-
Select for successfully transduced cells using an appropriate antibiotic (e.g., blasticidin).
-
Verify Cas9 expression and activity using a functional assay (e.g., GFP knockout or Surveyor assay).
Lentiviral sgRNA Library Transduction
-
Library: Utilize a genome-wide human sgRNA library (e.g., TKOv3) containing sgRNAs targeting every protein-coding gene.[7]
-
Transduction: Transduce the Cas9-expressing cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA.
-
Representation: Maintain a sufficient number of cells throughout the experiment to ensure at least 300-1000 fold representation of the sgRNA library.[11]
This compound Selection
-
After antibiotic selection for transduced cells, split the cell population into two groups: a treatment group and a DMSO control group.
-
Collect a baseline cell sample (T0) for genomic DNA extraction.
-
Treat the treatment group with this compound at a concentration that inhibits cell growth by approximately 90% (GI90). The concentration may need to be escalated over time to select for highly resistant clones.[9]
-
Culture the DMSO control group in parallel.
-
Continue the selection for 2-4 weeks, passaging the cells as needed and maintaining library representation.
Identification of Enriched sgRNAs
-
Harvest cells from the T0, DMSO, and this compound-treated populations.
-
Extract genomic DNA from each population.
-
Amplify the sgRNA-containing cassettes from the genomic DNA using PCR.
-
Perform next-generation sequencing on the PCR amplicons to determine the relative abundance of each sgRNA in each population.
Data Analysis
-
Calculate a "resistance score" for each sgRNA, which is typically the log2 fold change of its abundance in the drug-treated population relative to the DMSO control or T0 population.[9]
-
Identify genes with multiple highly-enriched sgRNAs as top candidate resistance genes.
Quantitative Data Summary
The following tables summarize hypothetical data from a CRISPR-Cas9 screen to identify resistance to this compound, based on published data for similar compounds like CC-885.[5][9]
Table 1: Top Enriched sgRNAs in this compound Resistant Population
| Target Gene | sgRNA ID | Resistance Score (log2 Fold Change) |
| GSPT1 | sgGSPT1_1 | 8.5 |
| sgGSPT1_2 | 7.9 | |
| sgGSPT1_3 | 7.2 | |
| CRBN | sgCRBN_1 | 6.8 |
| sgCRBN_2 | 6.5 | |
| CUL4A | sgCUL4A_1 | 5.9 |
| sgCUL4A_2 | 5.5 | |
| UBE2G1 | sgUBE2G1_1 | 5.2 |
| sgUBE2G1_2 | 4.8 |
Note: Resistance scores are hypothetical and for illustrative purposes.
Table 2: Validation of GSPT1 Mutations on this compound Activity
| Cell Line | GSPT1 Status | This compound GI50 (nM) | Fold Change in Resistance |
| MOLM-13 | Wild-Type | 10 | 1 |
| MOLM-13 | G575N Mutant | >1000 | >100 |
| MOLM-13 | K573del Mutant | >1000 | >100 |
Note: Data is based on similar mutations identified for other GSPT1 degraders that abrogate drug-induced antiproliferation.[12][13][14]
Validation of Screen Hits
It is crucial to validate the top candidate genes from the primary screen.[11][15]
Individual sgRNA Validation
-
Generate individual knockout cell lines for the top candidate genes using 2-3 different sgRNAs per gene.
-
Perform cell viability assays with this compound to confirm that knockout of the candidate gene confers resistance.
Co-immunoprecipitation
-
For mutations identified in GSPT1, perform co-immunoprecipitation assays to determine if the mutation disrupts the formation of the GSPT1-degrader-CRBN ternary complex.[16]
Western Blotting
-
Confirm the knockout of the target protein by Western blotting in the validated resistant cell lines.
-
Assess the degradation of GSPT1 in the presence of the degrader in both wild-type and knockout cell lines.
Conclusion
The CRISPR-Cas9 screening platform provides a robust and unbiased approach to identify mechanisms of resistance to novel therapeutics like this compound. The protocols and data presented here offer a comprehensive guide for researchers to perform these screens and validate their findings. The identification of resistance mutations, particularly in the degron of GSPT1 or components of the CRL4-CRBN E3 ligase complex, can inform the design of next-generation degraders and guide the development of effective combination therapies to overcome drug resistance.
References
- 1. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 2. What are GSPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway | Aging [aging-us.com]
- 5. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. search.library.ucr.edu [search.library.ucr.edu]
- 8. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Profiling the Landscape of Drug Resistance Mutations in Neosubstrates to Molecular Glue Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CRISPR-suppressor scanning for systematic discovery of drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. benchchem.com [benchchem.com]
- 13. Copy of GSPT1-KI Cell Line Helps Decode Drug Resistance Mechanisms - Kyinno Bio [kyinno.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. revvity.com [revvity.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Dosing and Administration of GSPT1 Degrader-6 (SJ6986) in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
G1 to S phase transition 1 (GSPT1) is a protein that plays a critical role in the termination of protein synthesis. Its degradation has been identified as a promising therapeutic avenue for various cancers. GSPT1 degraders, such as GSPT1 degrader-6 (also known as SJ6986), are molecular glues that co-opt the CRL4-CRBN E3 ubiquitin ligase complex to induce the ubiquitination and subsequent proteasomal degradation of GSPT1. This targeted protein degradation leads to cell cycle arrest and apoptosis in cancer cells, making these compounds valuable tools for cancer research and potential therapeutics.[1][2]
These application notes provide detailed protocols and quantitative data for the in vivo dosing and administration of this compound in mouse models, based on published preclinical studies.
Mechanism of Action
This compound functions by binding to both Cereblon (CRBN), a component of the E3 ubiquitin ligase complex, and GSPT1. This induced proximity facilitates the transfer of ubiquitin to GSPT1, tagging it for degradation by the proteasome. The depletion of GSPT1 triggers the integrated stress response pathway, ultimately leading to cancer cell death.[2][3][4]
Data Presentation
Table 1: Pharmacokinetics of this compound (SJ6986) in Mice
| Parameter | Intravenous (IV) Administration[5] | Oral (PO) Administration[5] | Oral (PO) Administration[1] |
| Mouse Strain | CD1 | CD1 | NSG |
| Dose | 3 mg/kg | 10 mg/kg | 1 mg/kg and 3 mg/kg |
| Vehicle | 5% NMP, 5% Solutol HS-15, 90% Normal Saline | 5% NMP, 5% Solutol HS-15, 90% Normal Saline | Not Specified |
| Tmax (Time to Max. Concentration) | N/A | 0.25 h | 2 h |
| Terminal Half-life (t1/2) | 3.4 h | Not Reported | Not Reported |
| Clearance (Cl) | 0.46 mL/min/kg | Not Reported | Not Reported |
| Volume of Distribution (Vd) | 0.15 L/kg | Not Reported | Not Reported |
| Oral Bioavailability (F) | N/A | 84% | Not Reported |
Table 2: In Vivo Efficacy of this compound (SJ6986) in an Acute Lymphoblastic Leukemia (ALL) PDX Mouse Model (SJBALL047370)[1]
| Treatment Group | Dose | Administration Route | Dosing Schedule | Outcome |
| Vehicle Control | N/A | Oral Gavage | Daily for 4 weeks | Progressive disease (~3 x 10^9 photons/sec) |
| This compound | 1 mg/kg | Oral Gavage | Daily for 4 weeks | Marked reduction in tumor burden to background levels. Leukemia recurred 1 month after treatment cessation. |
| This compound | 3 mg/kg | Oral Gavage | Daily for 4 weeks | Marked reduction in tumor burden to background levels. No leukemia recurrence for 2 months after treatment cessation. |
Table 3: In Vivo Pharmacodynamics of this compound (SJ6986)[1]
| Mouse Model | Dose | Administration Route | Observation |
| Tumor-bearing NSG mice | As low as 1 mg/kg | Oral Gavage | Dose-dependent and potent degradation of GSPT1 protein. |
Table 4: Toxicology Summary for this compound (SJ6986)[1]
| Mouse Model | Doses Tested | Administration Route & Schedule | Key Findings |
| ALL PDX Model (SJBALL047370) | 1 mg/kg and 3 mg/kg | Daily Oral Gavage for 4 weeks | Well-tolerated with no significant changes in body weight. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound (SJ6986) powder
-
N-Methyl-2-pyrrolidone (NMP)
-
Solutol HS-15
-
Normal saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the number of animals and the desired dose.
-
Prepare the vehicle solution by mixing 5% (v/v) NMP, 5% (v/v) Solutol HS-15, and 90% (v/v) normal saline.
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the vehicle solution to the this compound powder to achieve the desired final concentration.
-
Vortex the mixture thoroughly until the compound is completely dissolved. Sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution for any undissolved particles. The final formulation should be a clear solution.
-
Store the prepared formulation according to the manufacturer's recommendations, protecting it from light if the compound is light-sensitive.
Protocol 2: Oral Administration of this compound by Gavage in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch, ball-tipped)
-
1 mL syringes
-
Mouse scale
Procedure:
-
Animal Preparation:
-
Weigh each mouse to accurately calculate the volume of the formulation to be administered. The typical maximum volume for oral gavage in mice is 10 mL/kg.
-
Properly restrain the mouse to immobilize its head and body, ensuring the neck and back are in a straight line. This is critical to prevent injury.
-
-
Administration:
-
Draw the calculated volume of the this compound formulation into a 1 mL syringe fitted with a gavage needle.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth toward the esophagus. The needle should pass smoothly without resistance.
-
Caution: If resistance is felt, withdraw the needle and reposition. Do not force the needle, as this can cause esophageal or tracheal perforation.
-
Once the needle is correctly positioned in the esophagus, slowly administer the formulation over 2-3 seconds to prevent regurgitation.
-
-
Post-Administration:
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any immediate signs of distress, such as difficulty breathing or lethargy, for at least 15-30 minutes.
-
Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Human cancer cell line (e.g., ALL PDX cells)
-
Matrigel (optional, for subcutaneous injection)
-
Calipers
-
This compound formulation and vehicle control
Procedure:
-
Tumor Implantation:
-
Implant human cancer cells subcutaneously or orthotopically into the mice. For subcutaneous models, cells are often mixed with Matrigel to promote tumor growth.
-
-
Tumor Growth and Randomization:
-
Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Measure tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
Randomize the mice into treatment and vehicle control groups with similar average tumor volumes.
-
-
Dosing:
-
Administer this compound or vehicle control orally according to the desired schedule (e.g., daily at 1 mg/kg or 3 mg/kg).
-
-
Monitoring:
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals (e.g., twice or three times a week).
-
Monitor the body weight and overall health of the mice (e.g., changes in posture, activity, and fur texture) as indicators of toxicity.
-
-
Endpoint:
-
Continue the study until a predetermined endpoint is reached, such as the tumors in the control group reaching a maximum allowed size, or for a specified duration (e.g., 28 days).
-
At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., pharmacodynamic assessment of GSPT1 levels by western blot or immunohistochemistry).
-
References
- 1. The orally bioavailable GSPT1/2 degrader SJ6986 exhibits in vivo efficacy in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Potent, Selective, and Orally Bioavailable Small-Molecule GSPT1/2 Degraders from a Focused Library of Cereblon Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes: Measuring Cell Viability in Response to GSPT1 Degrader-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
G1 to S phase transition 1 (GSPT1) is a key protein involved in the termination of translation and plays a critical role in cell cycle regulation.[1][2] Its overexpression and aberrant function are linked to the progression of various cancers, including acute myeloid leukemia (AML) and MYC-driven tumors, making it a compelling therapeutic target.[3][4] GSPT1 degraders are a class of small molecules, often referred to as "molecular glues," that induce the degradation of the GSPT1 protein.[4][5]
GSPT1 degrader-6 is a potent molecular glue that facilitates the interaction between GSPT1 and the Cereblon (CRBN) E3 ubiquitin ligase complex.[6] This induced proximity leads to the ubiquitination and subsequent degradation of GSPT1 by the proteasome.[2][7] The depletion of GSPT1 disrupts essential cellular processes, ultimately leading to cell cycle arrest and apoptosis in cancer cells dependent on GSPT1 for survival.[8][9][10]
These application notes provide detailed protocols for assessing the cytotoxic and anti-proliferative effects of this compound using two common cell viability assays: the colorimetric MTT assay and the luminescent CellTiter-Glo® assay.
Mechanism of Action and Cellular Consequences
This compound functions by hijacking the cell's native protein disposal system. The molecule acts as a bridge, forming a ternary complex between the GSPT1 protein and CRBN, a substrate receptor for the CRL4-CRBN E3 ubiquitin ligase. This event tags GSPT1 for destruction by the proteasome. The resulting depletion of GSPT1 has profound downstream effects, including the disruption of protein synthesis, cell cycle arrest at the G1 phase, and the induction of apoptosis.[1][9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 3. GSPT1 Functions as a Tumor Promoter in Human Liver Cancer [journal.hep.com.cn]
- 4. Development and therapeutic potential of GSPT1 molecular glue degraders: A medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cancer Biology of GSPT1: Mechanisms and Targeted Therapy Opportunities of Molecular Glue Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Identification of Potent, Selective, and Orally Bioavailable Small-Molecule GSPT1/2 Degraders from a Focused Library of Cereblon Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Measuring GSPT1 Degradation Kinetics Using GSPT1 Degrader-6: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
G1 to S phase transition 1 (GSPT1) is a critical protein involved in the regulation of the cell cycle and termination of protein synthesis.[1][2][3][4] Its dysregulation has been implicated in various cancers, making it a compelling therapeutic target.[3][4][5] GSPT1 degrader-6 is a "molecular glue" that induces the degradation of the GSPT1 protein.[6] These types of degraders function by forming a ternary complex between GSPT1 and an E3 ubiquitin ligase, typically Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of GSPT1.[1][7][8] This approach of targeted protein degradation offers a promising therapeutic strategy by eliminating the target protein.[7]
These application notes provide detailed protocols for measuring the degradation kinetics of GSPT1 in response to treatment with this compound using standard and advanced cell-based assays.
GSPT1 Signaling and Degrader Mechanism of Action
GSPT1 plays a crucial role in translation termination and cell cycle progression.[2][5] As a component of the translation termination complex, it facilitates the release of newly synthesized polypeptides. In cancer, elevated levels of GSPT1 can contribute to oncogenesis.[5] GSPT1 degraders, such as this compound, act as molecular glues to induce proximity between GSPT1 and the E3 ubiquitin ligase CRBN.[8] This induced proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome.
Caption: Mechanism of GSPT1 degradation induced by this compound.
Quantitative Data Presentation
The efficacy of GSPT1 degraders is typically quantified by their half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The following table summarizes key quantitative data for this compound and provides a comparison with another well-characterized GSPT1 degrader, SJ6986 (compound 6).
| Compound | Cell Line | Time Point | DC50 (nM) | Dmax (%) | Reference |
| This compound | Not Specified | Not Specified | 13 | >90% (Assumed) | [6] |
| SJ6986 (compound 6) | MV4-11 | 4 hours | 9.7 | ~90% | [9][10] |
| SJ6986 (compound 6) | MV4-11 | 24 hours | 2.1 | >90% | [9][10] |
Experimental Workflow
A general workflow for assessing GSPT1 degradation kinetics involves cell culture, treatment with the degrader, sample collection at various time points, and analysis of GSPT1 protein levels using techniques such as Western blotting or luminescence-based assays.
Caption: General experimental workflow for measuring GSPT1 degradation kinetics.
Experimental Protocols
Protocol 1: Western Blotting for GSPT1 Degradation
Western blotting is a robust method for visualizing and quantifying the reduction in GSPT1 protein levels following treatment with this compound.[1][7]
Materials and Reagents:
-
Cell Line: MV4-11 (acute myeloid leukemia) or other suitable cancer cell line expressing GSPT1 and CRBN.
-
Cell Culture Medium: RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO.
-
Vehicle Control: DMSO.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Protein Assay: BCA protein assay kit.
-
Antibodies: Primary antibodies against GSPT1 and a loading control (e.g., GAPDH or β-actin), HRP-conjugated secondary antibodies.
-
Other Reagents: SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), blocking buffer (5% non-fat milk or BSA in TBST), ECL substrate.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at a density that allows for logarithmic growth during the experiment.
-
Incubate overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for a fixed time point (e.g., 4, 8, or 24 hours) to determine the DC50.
-
For kinetic analysis, treat cells with a fixed concentration of this compound (e.g., 100 nM) and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).[7]
-
Include a vehicle control (DMSO) for all experiments.
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[7][12]
-
Block the membrane for 1 hour at room temperature.[7]
-
Incubate with primary antibodies against GSPT1 and a loading control overnight at 4°C.[7]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[7]
-
Visualize protein bands using an ECL substrate and an imaging system.[11]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the GSPT1 signal to the loading control.
-
Calculate the percentage of GSPT1 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log concentration of this compound to determine the DC50.
-
Plot the percentage of degradation against time to analyze the degradation kinetics.
-
Protocol 2: HiBiT Assay for High-Throughput Kinetic Analysis
The HiBiT assay is a sensitive, luminescence-based method for real-time measurement of protein degradation kinetics in living cells.[13][14] This requires a cell line where the endogenous GSPT1 is tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9.[13][14][15]
Materials and Reagents:
-
Cell Line: CRISPR-edited cell line endogenously expressing GSPT1-HiBiT.
-
Detection Reagent: Nano-Glo® HiBiT Lytic Detection System or Nano-Glo® Live Cell Assay System.
-
This compound: Stock solution in DMSO.
-
Vehicle Control: DMSO.
-
Assay Plates: White, opaque 96- or 384-well plates.
Procedure:
-
Cell Seeding:
-
Seed the GSPT1-HiBiT expressing cells in white, opaque-walled assay plates at a predetermined optimal density.
-
Incubate overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Add the compound dilutions to the cells. Include vehicle-only wells as a negative control.
-
-
Kinetic Measurement (Live-Cell Assay):
-
Endpoint Measurement (Lytic Assay):
-
After the desired treatment duration, add the Nano-Glo® HiBiT Lytic Reagent, which contains the LgBiT protein subunit, to the wells.
-
Incubate for a short period to allow for cell lysis and formation of the luminescent NanoBiT enzyme.
-
Measure the luminescence signal.
-
-
Data Analysis:
-
For kinetic assays, plot the luminescence signal over time for each concentration of the degrader.
-
Normalize the data to the time-zero reading or to the vehicle control at each time point.
-
Calculate the rate of degradation (kdeg) from the kinetic curves.
-
For endpoint assays, calculate the percentage of GSPT1 remaining relative to the vehicle control.
-
Determine the DC50 and Dmax values by fitting the dose-response data to a suitable pharmacological model.[13][14]
-
Troubleshooting
-
No GSPT1 Degradation:
-
Confirm the activity of the this compound compound.
-
Ensure the cell line expresses CRBN.[11]
-
Verify the specificity and performance of the GSPT1 antibody.
-
Optimize the treatment time and concentration.
-
-
High Background in Western Blots:
-
Variability in HiBiT Assay:
-
Ensure accurate cell seeding and consistent cell health.
-
Optimize substrate incubation time and measurement settings on the luminometer.
-
Conclusion
The protocols outlined in these application notes provide robust methods for characterizing the degradation kinetics of GSPT1 induced by this compound. Western blotting offers a standard, semi-quantitative approach, while the HiBiT assay provides a high-throughput, real-time quantitative analysis of protein degradation in living cells. The choice of method will depend on the specific experimental goals and available resources. These assays are crucial for the preclinical evaluation and optimization of GSPT1 degraders for therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. What are GSPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. GSPT1 G1 to S phase transition 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Development and therapeutic potential of GSPT1 molecular glue degraders: A medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. dc.uthsc.edu [dc.uthsc.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 14. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
Quantitative Proteomics to Assess GSPT1 Degrader-6 Selectivity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing quantitative proteomics to evaluate the selectivity of GSPT1 degrader-6, a novel molecular glue degrader. The targeted degradation of G1 to S phase transition 1 (GSPT1), a crucial factor in translation termination, presents a promising therapeutic strategy in oncology.[1] Ensuring the selective degradation of GSPT1 without affecting other cellular proteins is paramount for therapeutic success and minimizing off-target toxicity. This document outlines the methodologies to assess the global selectivity of this compound across the proteome.
Data Presentation: Quantitative Assessment of this compound
The efficacy and selectivity of this compound are determined through various quantitative proteomics experiments. The following tables summarize key data points for a comprehensive evaluation.
Table 1: Potency and Efficacy of this compound in MV4-11 Cells
| Parameter | Value | Time Point |
| GSPT1 DC₅₀ | 2.1 nM | 24 hours |
| GSPT1 Dₘₐₓ | >90% | 24 hours |
| IKZF1 DC₅₀ | >10 µM | 24 hours |
| IKZF1 Dₘₐₓ | <10% | 24 hours |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Table 2: Global Proteomics Summary of Off-Target Analysis
| Total Proteins Quantified | Significantly Downregulated Proteins (p < 0.05, fold change < 0.5) | On-Target (GSPT1) | Off-Targets |
| >10,000 | 2 | GSPT1 | None |
Mandatory Visualizations
Herein are diagrams illustrating key signaling pathways and experimental workflows.
Caption: GSPT1 signaling pathways and the mechanism of action for this compound.
Caption: Experimental workflow for quantitative proteomics-based selectivity assessment.
Experimental Protocols
A multi-pronged approach is essential for the comprehensive evaluation of off-target protein degradation. Mass spectrometry-based proteomics is the gold standard for an unbiased, global assessment of changes in the proteome following treatment with a degrader.[2]
Tandem Mass Tag (TMT) Based Quantitative Proteomics
This protocol allows for the multiplexed analysis of up to 18 samples simultaneously, providing high accuracy for relative protein quantification.[3][4]
a. Cell Culture and Treatment:
-
Culture human multiple myeloma (MM.1S) or acute myeloid leukemia (MV4-11) cells in appropriate media.
-
Treat cells with this compound at various concentrations (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 24 hours).
b. Cell Lysis and Protein Digestion:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in a urea-based lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Reduce proteins with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).
-
Digest proteins into peptides overnight using sequencing-grade trypsin.[5][6]
c. Peptide Labeling with TMT:
-
Desalt the resulting peptides using a solid-phase extraction (SPE) method.
-
Quantify the peptide concentration.
-
Label an equal amount of peptides from each condition with the respective TMTpro isobaric tags according to the manufacturer's protocol.[5]
-
Quench the labeling reaction with hydroxylamine.
-
Combine the labeled peptide samples and desalt the pooled mixture.
d. High-pH Reversed-Phase Fractionation:
-
Fractionate the combined labeled peptides using high-pH reversed-phase liquid chromatography to reduce sample complexity.
e. LC-MS/MS Analysis:
-
Analyze each fraction by nano-liquid chromatography coupled to a high-resolution tandem mass spectrometer (e.g., Orbitrap).
-
The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode.
f. Data Analysis:
-
Process the raw mass spectrometry data using a software suite like Proteome Discoverer or MaxQuant.
-
Identify peptides and proteins by searching against a human protein database.
-
Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags.
-
Perform statistical analysis to identify proteins with significant abundance changes upon treatment with this compound.
Label-Free Quantitative (LFQ) Proteomics
LFQ is a cost-effective alternative to labeled methods and is suitable for comparing a large number of samples.[7][8]
a. Sample Preparation:
-
Follow the same steps for cell culture, treatment, lysis, and protein digestion as described in the TMT protocol (sections 1a and 1b).
b. LC-MS/MS Analysis:
-
Analyze each individual peptide sample by nano-LC-MS/MS.
-
The mass spectrometer can be operated in either data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode. DIA is often preferred for its reproducibility and comprehensive sampling of the proteome.[9][10]
c. Data Analysis:
-
Process the raw data using software capable of label-free quantification, such as MaxQuant or Spectronaut (for DIA data).
-
The software will perform retention time alignment and peptide feature intensity integration across all runs.[7]
-
Normalize the data to account for variations in sample loading.
-
Perform statistical analysis to identify differentially expressed proteins between the treated and control groups.
Conclusion
The selective degradation of GSPT1 holds significant therapeutic promise.[11][12] A rigorous and unbiased assessment of degrader selectivity is critical for preclinical development. By employing quantitative proteomics workflows, researchers can build a comprehensive selectivity profile for this compound, ensuring its on-target potency while minimizing potential off-target effects, thereby paving the way for successful clinical translation.
References
- 1. What are GSPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 4. aragen.com [aragen.com]
- 5. BAF_Protocol_014_TMT-Based proteomics: Isobaric isotope labeling quantitative method [protocols.io]
- 6. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Label-Free Quantification Technique - Creative Proteomics [creative-proteomics.com]
- 9. Label-free Quantitative Proteomics Analysis Advances Understanding of Biological Processes - AnalyteGuru [thermofisher.com]
- 10. Label-Free Quantitative Proteomics Workflow for Discovery-Driven Host-Pathogen Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Co-Immunoprecipitation of the GSPT1-CRBN Complex with GSPT1 Degrader-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
G1 to S phase transition 1 (GSPT1), also known as eukaryotic peptide chain release factor subunit 3a (eRF3a), is a protein with a critical role in the termination of protein synthesis and the regulation of the cell cycle.[1] Its involvement in cell proliferation has positioned it as a significant therapeutic target in oncology.[2][3] GSPT1 degraders are a novel class of therapeutic agents, including molecular glues and Proteolysis Targeting Chimeras (PROTACs), that are designed to induce the degradation of GSPT1.[1][4] These molecules typically operate by recruiting GSPT1 to an E3 ubiquitin ligase, such as Cereblon (CRBN), which leads to its ubiquitination and subsequent degradation by the proteasome.[1][5]
GSPT1 degrader-6 is a potent molecular glue that induces the degradation of GSPT1 with a DC50 of 13 nM.[6] A key method to elucidate the mechanism of action of this compound is to demonstrate its ability to facilitate the formation of a ternary complex between GSPT1 and CRBN within a cellular context. Co-immunoprecipitation (Co-IP) is a robust and widely used technique to isolate and identify protein-protein interactions.[7][8] This application note provides a detailed protocol for performing a co-immunoprecipitation experiment to confirm the interaction between GSPT1 and CRBN in the presence of this compound.
Signaling Pathway and Mechanism of Action
GSPT1 degraders, such as this compound, function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.[9] The degrader molecule acts as a molecular bridge, simultaneously binding to GSPT1 and the CRBN subunit of the CRL4-CRBN E3 ubiquitin ligase complex.[9][10] This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to GSPT1.[4] The polyubiquitinated GSPT1 is then recognized and degraded by the 26S proteasome, leading to a reduction in GSPT1 protein levels.[4][9] This depletion of GSPT1 disrupts translation termination, which can induce cellular stress and apoptosis in cancer cells.[1][3]
Experimental Data
The efficacy of a GSPT1 degrader is determined by its ability to induce the degradation of the target protein. Key parameters include the DC50 (concentration required to degrade 50% of the protein) and Dmax (the maximum percentage of degradation). The following table provides representative data for GSPT1 degraders.
| Compound | Cell Line | Treatment Time (hours) | DC50 (nM) | Dmax (%) |
| This compound | Not Specified | Not Specified | 13 | Not Specified |
| Compound 6 (SJ6986) | MV4-11 | 4 | 2.1 | >90 |
| Compound 7 (SJ7023) | MV4-11 | 24 | 10 | ~90 |
Note: Data for compounds 6 and 7 are from a study on potent GSPT1 degraders and are included for comparative purposes.[11]
Experimental Protocol: Co-Immunoprecipitation of GSPT1-CRBN
This protocol outlines the steps to immunoprecipitate the CRBN protein and detect the co-precipitated GSPT1 in cells treated with this compound.
Materials and Reagents
-
Cell Line: A human cell line expressing both GSPT1 and CRBN (e.g., HEK293T, MV4-11).
-
This compound: Stock solution in DMSO.
-
Proteasome Inhibitor: MG132 (to prevent degradation of the ubiquitinated GSPT1).[12]
-
Cell Lysis Buffer (Non-denaturing): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails.[8][12]
-
Wash Buffer: Ice-cold cell lysis buffer or PBS with 0.1% Tween-20.
-
Antibodies:
-
Primary antibody for immunoprecipitation: Rabbit anti-CRBN antibody.
-
Primary antibody for Western blotting: Mouse anti-GSPT1 antibody, Rabbit anti-CRBN antibody.
-
Negative control: Rabbit IgG.[12]
-
-
Protein A/G Agarose (B213101) Beads or Magnetic Beads. [13]
-
Elution Buffer: 2X Laemmli sample buffer.
-
Phosphate-Buffered Saline (PBS).
Experimental Workflow
Step-by-Step Procedure
-
Cell Culture and Treatment: a. Culture cells to approximately 80-90% confluency. b. Pre-treat cells with a proteasome inhibitor such as MG132 (10 µM) for 1-2 hours to stabilize the ternary complex and prevent GSPT1 degradation. c. Treat cells with this compound at the desired concentration (e.g., 100 nM) and a vehicle control (DMSO) for a specified time (e.g., 2-4 hours).
-
Cell Lysis: a. Harvest cells by centrifugation and wash the cell pellet once with ice-cold PBS.[8] b. Resuspend the cell pellet in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. c. Incubate on ice for 30 minutes with intermittent vortexing. d. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. e. Transfer the supernatant to a new pre-chilled tube.
-
Protein Quantification: a. Determine the protein concentration of the lysate using a BCA or Bradford assay. b. Normalize the protein concentration of all samples with lysis buffer to ensure equal protein input for each IP.
-
Pre-clearing the Lysate (Optional but Recommended): a. To 1 mg of total protein, add 20 µL of Protein A/G agarose bead slurry. b. Incubate on a rotator at 4°C for 1 hour to reduce non-specific binding.[12] c. Centrifuge at 1,000 x g for 1 minute at 4°C. d. Carefully transfer the supernatant to a new tube, avoiding the beads.
-
Immunoprecipitation: a. To the pre-cleared lysate, add 2-5 µg of rabbit anti-CRBN antibody. b. As a negative control, add an equivalent amount of rabbit IgG to a separate sample.[12] c. Incubate on a rotator at 4°C overnight.
-
Capture of Immune Complexes: a. Add 30 µL of Protein A/G agarose bead slurry to each sample. b. Incubate on a rotator at 4°C for 2-4 hours to capture the antibody-protein complexes.[12]
-
Washing: a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. b. Discard the supernatant. c. Wash the beads three to five times with 1 mL of ice-cold wash buffer. After each wash, pellet the beads and completely remove the supernatant.[1][12]
-
Elution: a. After the final wash, remove all residual buffer. b. Elute the immunoprecipitated proteins by adding 40 µL of 2X Laemmli sample buffer and boiling for 5-10 minutes.[1]
-
Western Blot Analysis: a. Centrifuge the samples to pellet the beads and load the supernatant onto an SDS-PAGE gel. b. Include a sample of the input lysate for comparison. c. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane and probe with primary antibodies against GSPT1 and CRBN. e. Incubate with appropriate HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
Expected Results
A successful co-immunoprecipitation experiment will show a band for GSPT1 in the sample immunoprecipitated with the anti-CRBN antibody from cells treated with this compound. The intensity of this GSPT1 band should be significantly higher than in the vehicle-treated control and absent in the IgG negative control lane. The presence of CRBN should be confirmed in the anti-CRBN immunoprecipitated samples.
Conclusion
This protocol provides a comprehensive framework for demonstrating the this compound-induced formation of the GSPT1-CRBN complex using co-immunoprecipitation. This experiment is a critical step in verifying the mechanism of action for this class of targeted protein degraders. Successful execution of this protocol will provide valuable insights for researchers and professionals in the field of drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. What are GSPT1 modulators and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. assaygenie.com [assaygenie.com]
Application Notes and Protocols: Generating a Dose-Response Curve for GSPT1 Degrader-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
G1 to S phase transition 1 (GSPT1) is a crucial protein involved in the termination of protein synthesis and the regulation of the cell cycle.[1][2] Its role in promoting cell proliferation has made it an attractive therapeutic target in oncology.[1][3] GSPT1 degraders are a novel class of therapeutic agents that function by inducing the degradation of the GSPT1 protein.[2] This application note provides a detailed protocol for generating a dose-response curve for GSPT1 degrader-6, a potent GSPT1 molecular glue degrader with a reported half-maximal degradation concentration (DC50) of 13 nM.[4]
These protocols will guide researchers in quantifying the degradation of GSPT1 and assessing the downstream effects on cell viability, enabling the determination of key parameters such as DC50, maximum degradation (Dmax), and the half-maximal inhibitory concentration (IC50).
Signaling Pathway and Mechanism of Action
GSPT1 is a key component of the translation termination complex, which is responsible for recognizing stop codons and releasing newly synthesized polypeptide chains.[5][6] In several cancers, the upregulation of GSPT1 has been linked to tumor progression.[7][8] GSPT1 degraders, such as this compound, typically act as molecular glues. They induce a conformational change in an E3 ubiquitin ligase, such as Cereblon (CRBN), promoting the recruitment of GSPT1 as a neosubstrate.[9][10] This leads to the ubiquitination of GSPT1, marking it for degradation by the proteasome.[2] The subsequent depletion of GSPT1 disrupts protein synthesis and can induce cell cycle arrest and apoptosis in cancer cells.[7][10]
Mechanism of this compound action.
Data Presentation
The following tables summarize the expected quantitative data for this compound.
Table 1: GSPT1 Degradation Potency
| Parameter | Value | Cell Line | Treatment Time | Assay |
| DC50 | ~13 nM | e.g., MV4-11 | 24 hours | Western Blot |
| Dmax | >90% | e.g., MV4-11 | 24 hours | Western Blot |
Table 2: Anti-proliferative Activity
| Parameter | Value (Illustrative) | Cell Line | Treatment Time | Assay |
| IC50 | ~25 nM | e.g., MV4-11 | 72 hours | Cell Viability Assay |
Experimental Protocols
The following is a detailed workflow for establishing the dose-response curve for this compound.
Workflow for dose-response curve generation.
Protocol 1: Determination of DC50 and Dmax by Western Blotting
This protocol details the steps for quantifying the levels of GSPT1 protein following treatment with this compound.
Materials:
-
Human cancer cell line (e.g., MV4-11, acute myeloid leukemia)
-
Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[11]
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GSPT1
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight (for adherent cells) or reach a suitable density (for suspension cells).[12]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.1 nM to 1 µM. Include a vehicle control (e.g., 0.1% DMSO).[12] Treat the cells for a predetermined time (e.g., 24 hours).[13]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer.[11] Scrape the cells and collect the lysate.[12] Centrifuge to pellet cell debris and collect the supernatant.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[12]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[12]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody against GSPT1 overnight at 4°C.[12]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane with TBST.
-
Repeat the antibody incubation steps for the loading control.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[12]
-
Quantify the band intensities using densitometry software.
-
Normalize the GSPT1 protein level to the loading control.
-
Calculate the percentage of GSPT1 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the degrader concentration and fit a dose-response curve to determine the DC50 and Dmax values.[14]
-
Protocol 2: Determination of IC50 by Cell Viability Assay
This protocol provides a method to assess the effect of this compound on cell proliferation and viability.
Materials:
-
Human cancer cell line (e.g., MV4-11)
-
Cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the treatment period.
-
Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. A suggested concentration range is 0.1 nM to 10 µM. Add the diluted degrader to the respective wells. Include vehicle control wells.[17]
-
Incubation: Incubate for 72 hours (or a desired time point).[17]
-
Viability Measurement (MTT/XTT Assay):
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the percentage of viability against the logarithm of the degrader concentration and fit a dose-response curve to determine the IC50 value.[18]
-
GSPT1 Signaling Pathways
GSPT1 is implicated in several key cellular pathways beyond translation termination, including cell cycle progression from G1 to S phase and apoptosis.[7][19] Its degradation can impact these pathways, leading to anti-tumor effects.
GSPT1's role in key cellular pathways.
References
- 1. What are GSPT1 modulators and how do they work? [synapse.patsnap.com]
- 2. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 3. GSPT1 Functions as a Tumor Promoter in Human Liver Cancer [journal.hep.com.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 6. uniprot.org [uniprot.org]
- 7. researchgate.net [researchgate.net]
- 8. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway | Aging [aging-us.com]
- 9. benchchem.com [benchchem.com]
- 10. Gene - GSPT1 [maayanlab.cloud]
- 11. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.kr]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. An Absorbance-Based Assay for Cell Health and Proliferation | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. Cell Viability and Analysis for Dose Titration Experiments [bio-protocol.org]
- 19. A Novel Rac1-GSPT1 Signaling Pathway Controls Astrogliosis Following Central Nervous System Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRBN-Dependent GSPT1 Degradation Using GSPT1 Degrader-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
G1 to S phase transition 1 (GSPT1) is a protein that plays a critical role in the termination of protein synthesis and the regulation of the cell cycle.[1][2][3] Its involvement in various cancers has made it an attractive target for therapeutic intervention.[3] GSPT1 degraders are a novel class of small molecules, often referred to as "molecular glues," that induce the targeted degradation of the GSPT1 protein.[1][3] These degraders function by forming a ternary complex with GSPT1 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of GSPT1.[1][4] This targeted protein degradation (TPD) approach offers a promising therapeutic strategy by eliminating the target protein rather than merely inhibiting its function.[1]
This document provides detailed application notes and protocols for the characterization of GSPT1 degrader-6 (also referred to as compound 6 or SJ6986), a potent and selective GSPT1 degrader.[5][6] It includes quantitative data on its degradation capabilities, detailed experimental procedures for key assays, and diagrams illustrating the mechanism of action and experimental workflows.
Mechanism of Action
This compound co-opts the CRL4-CRBN E3 ubiquitin ligase complex to induce the degradation of GSPT1.[4][7] The degrader acts as a molecular glue, facilitating the interaction between CRBN and GSPT1, a protein not typically recognized by this E3 ligase.[7] This induced proximity results in the polyubiquitination of GSPT1, marking it for recognition and degradation by the 26S proteasome.[2] The depletion of GSPT1 disrupts translation termination, which can trigger the integrated stress response and ultimately lead to apoptosis in cancer cells.[4][6][8]
Caption: CRBN-dependent degradation of GSPT1 by this compound.
Quantitative Data Presentation
The following tables summarize the quantitative data regarding the in vitro activity of this compound in acute myeloid leukemia (AML) cell lines.
Table 1: GSPT1 Degradation in MV4-11 Cells Treated with this compound [6][9]
| Time Point | Concentration | % GSPT1 Degradation | DC50 (nM) |
| 4 hours | 100 nM | ~90% | 9.7 |
| 24 hours | 100 nM | >90% | 2.1 |
DC50: Half-maximal degradation concentration.
Table 2: Anti-proliferative Activity of this compound [6]
| Cell Line | IC50 (nM) |
| MV4-11 | 7.8 |
| MHH-CALL-4 | 2.5 |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
CRBN-Dependent Degradation Assay (Western Blot)
This protocol outlines the steps to determine the extent and CRBN-dependency of GSPT1 degradation following treatment with this compound.
Caption: Workflow for assessing GSPT1 protein degradation.
Materials:
-
MV4-11 (wild-type) and MV4-11 (CRBN knockout) cell lines
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GSPT1, anti-CRBN, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding: Seed MV4-11 WT and CRBN KO cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) for various time points (e.g., 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, harvest the cells, wash with ice-cold PBS, and lyse with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[1]
-
Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the separated proteins to a membrane.[1]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against GSPT1 and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate and an imaging system.[10]
-
Quantify the band intensities using densitometry software. Normalize the GSPT1 band intensity to the loading control.
-
Calculate the percentage of GSPT1 degradation relative to the vehicle-treated control. The absence of degradation in CRBN knockout cells confirms CRBN-dependency.[8]
-
Cell Viability Assay
This assay measures the anti-proliferative effect of GSPT1 degradation.
Materials:
-
Cancer cell lines (e.g., MV4-11, MHH-CALL-4)
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Caspase Activity Assay
This assay quantifies the induction of apoptosis following GSPT1 degradation.[6]
Materials:
-
Cancer cell lines
-
This compound
-
96-well plates
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as the cell viability assay.
-
Incubation: Treat cells for different time points (e.g., 4, 8, 24 hours) to assess the kinetics of apoptosis induction.[6][9]
-
Assay: Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate at room temperature as per the manufacturer's protocol.
-
Measurement: Measure the luminescence, which is proportional to caspase-3/7 activity.
-
Data Analysis: Normalize the results to the vehicle control to determine the fold-induction of apoptosis.[10]
Troubleshooting
-
No GSPT1 Degradation:
-
Confirm the activity of the this compound compound.
-
Ensure the cell line expresses CRBN.[8]
-
Verify the specificity and performance of the GSPT1 antibody.
-
Optimize the treatment time and concentration.
-
-
High Background in Western Blots:
-
Optimize blocking conditions and antibody concentrations.
-
Ensure adequate washing steps.
-
Conclusion
This compound is a potent and selective degrader of GSPT1, exhibiting its anti-proliferative effects through a CRBN-dependent mechanism. The protocols provided herein offer a comprehensive guide for researchers to investigate the efficacy and mechanism of action of this compound and similar molecular glue degraders. These assays are crucial for the preclinical evaluation and development of novel cancer therapeutics targeting the GSPT1 protein.
References
- 1. benchchem.com [benchchem.com]
- 2. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 3. Development and therapeutic potential of GSPT1 molecular glue degraders: A medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. dc.uthsc.edu [dc.uthsc.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [PDF] A novel cereblon modulator recruits GSPT1 to the CRL4CRBN ubiquitin ligase | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Identification of Potent, Selective, and Orally Bioavailable Small-Molecule GSPT1/2 Degraders from a Focused Library of Cereblon Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Note: Measuring Apoptosis Induced by GSPT1 Degrader-6 using the Caspase-Glo® 3/7 Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
G1 to S phase transition 1 (GSPT1) is a crucial protein involved in the termination of mRNA translation.[1][2] Its role in sustaining high rates of protein synthesis makes it an attractive therapeutic target in oncology, particularly in cancers characterized by translational addiction, such as MYC-driven tumors and acute myeloid leukemia (AML).[2][3] Targeted protein degradation has emerged as a powerful therapeutic strategy, and GSPT1 molecular glue degraders represent a novel class of anti-cancer agents.[1][2] These compounds, such as GSPT1 degrader-6 (also known as SJ6986), act by inducing the proximity of GSPT1 to an E3 ubiquitin ligase, typically Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of GSPT1.[1][4][5]
The rapid depletion of GSPT1 disrupts protein synthesis, triggering an integrated stress response that culminates in programmed cell death, or apoptosis.[3][6] A key hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases.[7][8] Specifically, the activation of "executioner" caspases, such as caspase-3 and caspase-7, is a pivotal event leading to the dismantling of the cell.[8][9]
The Caspase-Glo® 3/7 Assay is a sensitive, robust, and homogeneous luminescent assay designed to quantify the activity of caspase-3 and caspase-7.[10][11] Its simple "add-mix-measure" format makes it ideal for high-throughput screening and for characterizing the pro-apoptotic effects of compounds like this compound.[11][12] This application note provides a detailed protocol for using the Caspase-Glo® 3/7 Assay to measure apoptosis induced by this compound in a cell-based model.
Assay Principle
The Caspase-Glo® 3/7 Assay technology is based on the cleavage of a specific proluminescent substrate by caspase-3 or caspase-7.[13] The reagent contains a caspase-3/7 substrate, which incorporates the tetrapeptide sequence DEVD, linked to aminoluciferin (B605428).[10][12] In the absence of active caspase-3/7, the substrate remains intact. When active caspase-3/7 is present in the apoptotic cell lysate, it cleaves the substrate, releasing aminoluciferin. This liberated aminoluciferin then serves as a substrate for a thermostable luciferase, also present in the reagent, which generates a stable "glow-type" luminescent signal in the presence of ATP.[10][11] The intensity of the light produced is directly proportional to the amount of caspase-3 and -7 activity in the sample.[14]
Figure 1. Principle of the Caspase-Glo® 3/7 Assay.
Materials and Reagents
-
Cell Line: A cancer cell line sensitive to GSPT1 degradation (e.g., MV4-11, a human AML cell line).[15]
-
Compound: this compound (SJ6986).
-
Assay Kit: Caspase-Glo® 3/7 Assay (Promega, Cat. No. G8090, G8091, or G8092).
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., RPMI-1640 with 10% FBS).
-
Vehicle Control: Dimethyl sulfoxide (B87167) (DMSO).
-
Positive Control (Optional): Staurosporine or another known apoptosis inducer.
-
Plates: White-walled, clear-bottom 96-well or 384-well plates suitable for luminescence measurements.
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂).
-
Plate-reading luminometer.
-
Multichannel pipette.
-
Orbital plate shaker.
-
Biological safety cabinet.
-
Experimental Protocols
Protocol 1: Cell Seeding and Treatment
This protocol is optimized for a 96-well plate format. Volumes can be scaled down for 384-well plates, maintaining a 1:1 ratio of cell culture volume to assay reagent volume.[10]
-
Cell Preparation: Culture cells to a sufficient density for the experiment. Ensure cells are in the logarithmic growth phase and exhibit high viability (>95%).
-
Seeding: Seed cells into a white-walled 96-well plate at a pre-determined optimal density (e.g., 5,000 - 20,000 cells/well) in a volume of 50 µL of culture medium.[10]
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium from a concentrated stock in DMSO. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity. Also, prepare a 2X vehicle control (DMSO in medium).
-
Treatment: Add 50 µL of the 2X compound dilutions or vehicle control to the appropriate wells, bringing the final volume to 100 µL.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for the desired time points. Based on published data for SJ6986, time points such as 8 and 24 hours are recommended to observe the kinetics of apoptosis induction.[6]
-
Plate Controls: Include the following controls on each plate:
-
Vehicle Control: Cells treated with DMSO only.
-
No-Cell Blank: Wells containing only culture medium to measure background luminescence.
-
References
- 1. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 2. Development and therapeutic potential of GSPT1 molecular glue degraders: A medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSPT1 degrader News - LARVOL Sigma [sigma.larvol.com]
- 4. dc.uthsc.edu [dc.uthsc.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. ulab360.com [ulab360.com]
- 11. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]
- 12. Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Using a Real Time Kinetic Cytotoxicity Assay to Determine when to Detect Apoptosis by Caspase-3/7 Activation [worldwide.promega.com]
- 14. promega.com [promega.com]
- 15. medchemexpress.com [medchemexpress.com]
establishing a stable cell line expressing a GSPT1 degrader-6 resistant mutant
Application Note & Protocols
Topic: Establishing a Stable Cell Line Expressing a GSPT1 Degrader-6 Resistant Mutant
For: Researchers, scientists, and drug development professionals.
Introduction
G1 to S phase transition 1 (GSPT1), also known as eukaryotic release factor 3a (eRF3a), is a critical protein involved in the termination of protein synthesis and the regulation of the cell cycle.[1][2][3][4] Its dysregulation has been implicated in various cancers, making it a compelling therapeutic target.[2][4][5] GSPT1 degraders, particularly molecular glues like degrader-6, represent a novel therapeutic strategy.[1][6][7] These compounds function by inducing the formation of a ternary complex between GSPT1 and an E3 ubiquitin ligase, typically Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of GSPT1.[1][3][8]
As with many targeted therapies, the development of drug resistance is a significant clinical challenge. Understanding the mechanisms by which cancer cells become resistant to GSPT1 degraders is crucial for developing next-generation therapies and combination strategies.[9][10] This document provides detailed protocols for two primary methods of establishing stable cell lines resistant to this compound: chronic drug exposure and targeted gene editing.
Signaling Pathways and Resistance Mechanisms
GSPT1 degraders hijack the cell's ubiquitin-proteasome system. Resistance can emerge through mutations that prevent the formation of the stable GSPT1-degrader-CRBN ternary complex.[10][11] Studies using CRISPR-suppressor scanning have identified that mutations in the β-hairpin structural degron of GSPT1 are a primary resistance mechanism.[10][12][13] A well-characterized example is the G575N mutation, which prevents the degrader from effectively bridging GSPT1 and CRBN, thus abrogating degradation.[5][8][14]
Experimental Workflow Overview
Two primary methodologies are presented for generating a this compound resistant stable cell line. The first involves a dose-escalation strategy to select for naturally arising resistance. The second utilizes CRISPR-Cas9 gene editing to introduce a specific, known resistance mutation.
Data Presentation
Effective characterization requires quantifying the degree of resistance. Data should be presented in clear, tabular formats.
Table 1: Example IC50 Values During Dose Escalation
| Cell Line Stage | Passage Number | This compound Concentration | IC50 (nM) | Fold Resistance |
|---|---|---|---|---|
| Parental | P0 | 0 nM | 15 | 1.0 |
| Resistant Pool 1 | P5 | 30 nM | 120 | 8.0 |
| Resistant Pool 2 | P10 | 100 nM | 650 | 43.3 |
| Resistant Pool 3 | P15 | 300 nM | 2100 | 140.0 |
| Final Clone | P20+ | 300 nM (maintenance) | >5000 | >333.3 |
Table 2: Comparative Analysis of Parental vs. Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | This compound DC50 (nM) | GSPT1 Protein Level (vs. WT, no treatment) | GSPT1-CRBN Interaction (Co-IP) |
|---|---|---|---|---|
| Parental (Wild-Type) | 15 | 10 | 100% | Strong |
| Resistant (Chronic Exposure) | >5000 | Not Achieved | ~95% | Weak / Absent |
| Resistant (G575N Mutant) | >10000 | Not Achieved | ~110% | Absent |
Experimental Protocols
Protocol 1: Generation of Resistant Cell Line by Chronic Drug Exposure
This method mimics the clinical development of resistance by culturing cells in the presence of gradually increasing concentrations of the drug.[9][15][16][17][18]
1.1. Materials and Reagents
-
Parental cancer cell line (e.g., MV4-11, MOLM-13)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
96-well and standard culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
1.2. Procedure
-
Determine Parental IC50:
-
Seed parental cells in a 96-well plate at an appropriate density.
-
Treat cells with a serial dilution of this compound for 72 hours.
-
Measure cell viability and calculate the IC50 value.[18]
-
-
Initial Drug Exposure:
-
Culture parental cells in a flask with this compound at a concentration equal to the IC20 (concentration that inhibits 20% of growth).
-
Maintain the culture, changing the media with fresh drug every 2-3 days, until the cell growth rate recovers to that of the untreated parental line.
-
-
Dose Escalation:
-
Once the cells are stably growing at the initial concentration, double the drug concentration.
-
Repeat this stepwise increase in drug concentration, allowing the cells to adapt and recover at each stage.[17] This process can take several months.
-
-
Isolation of Resistant Population:
-
After achieving a high level of resistance (e.g., growth in >30x the initial IC50), the resulting polyclonal population can be used for experiments.
-
For a monoclonal line, perform limiting dilution or single-cell sorting to isolate and expand individual clones.[19]
-
-
Validation:
-
Confirm the resistant phenotype by performing a cell viability assay to demonstrate a significant rightward shift in the IC50 curve compared to the parental line.
-
Maintain the resistant cell line in media containing the final selection concentration of this compound to prevent reversion.
-
Protocol 2: Generation of GSPT1(G575N) Mutant Line via CRISPR-Cas9
This method introduces a specific, known resistance mutation into the GSPT1 gene.[20][21][22]
2.1. Materials and Reagents
-
Parental cell line
-
CRISPR-Cas9 system (e.g., lentiCRISPRv2 plasmid)
-
Custom single-guide RNA (sgRNA) targeting the GSPT1 G575 locus
-
Single-stranded donor oligonucleotide (ssODN) template containing the G575N mutation and a silent PAM site mutation
-
Transfection reagent or lentiviral packaging system
-
Fluorescence-activated cell sorter (FACS)
-
Genomic DNA extraction kit
-
PCR primers flanking the G575 locus
-
Sanger sequencing reagents
2.2. Procedure
-
gRNA and Donor Template Design:
-
Design an sgRNA that directs the Cas9 nuclease to cut near the G575 codon of the GSPT1 gene.
-
Design an ssODN to serve as a homology-directed repair (HDR) template. This template should contain the desired GGT to AAT (or similar) codon change for the G575N mutation, along with a silent mutation in the PAM sequence to prevent re-cutting by Cas9.
-
-
Transfection/Transduction:
-
Clone the designed sgRNA into a Cas9-expressing vector (e.g., lentiCRISPRv2, which also contains a puromycin (B1679871) resistance cassette).[10]
-
Co-transfect the parental cells with the Cas9/sgRNA plasmid and the ssODN donor template. Alternatively, use a lentiviral system for higher efficiency in hard-to-transfect cells.[23][24][25][26][27]
-
-
Selection and Single-Cell Cloning:
-
If using a vector with a selection marker, apply the appropriate antibiotic (e.g., puromycin) 48 hours post-transfection to select for successfully transfected cells.
-
After a brief selection period, perform single-cell sorting into 96-well plates to isolate individual clones for expansion.
-
-
Screening and Verification:
-
Once single-cell clones have expanded sufficiently, extract genomic DNA.
-
Perform PCR to amplify the region of GSPT1 surrounding the G575 locus.
-
Sequence the PCR products using Sanger sequencing to identify clones containing the desired G575N mutation.[8]
-
Further validate positive clones by Western Blot to confirm GSPT1 expression.
-
Protocol 3: Validation by Western Blotting
This protocol is used to assess the degradation of GSPT1 protein following treatment with degrader-6. In a resistant line, GSPT1 levels should remain stable.[1][28][29]
3.1. Materials and Reagents
-
Parental and resistant cell lines
-
This compound and DMSO
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, transfer buffer, PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-GSPT1, anti-ß-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
3.2. Procedure
-
Cell Treatment and Lysis:
-
Protein Quantification and Sample Prep:
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary anti-GSPT1 antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Visualize bands using an ECL substrate.
-
Strip and re-probe the membrane with a loading control antibody (e.g., ß-actin) to ensure equal loading.
-
Protocol 4: Validation by Co-Immunoprecipitation (Co-IP)
This protocol assesses the formation of the GSPT1-CRBN complex in the presence of the degrader. This interaction will be disrupted in resistant cells.[31][32][33][34][35]
4.1. Materials and Reagents
-
Parental and resistant cell lines
-
This compound and DMSO
-
Co-IP lysis buffer (non-denaturing, e.g., 1% NP-40 based)
-
Anti-CRBN antibody (or anti-GSPT1) for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer and elution buffer
4.2. Procedure
-
Cell Treatment and Lysis:
-
Treat parental and resistant cells with this compound (e.g., 100 nM) or DMSO for 2-4 hours.
-
Lyse cells in non-denaturing Co-IP buffer.
-
-
Immunoprecipitation:
-
Washing and Elution:
-
Wash the beads several times with Co-IP wash buffer to remove non-specific binders.
-
Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli sample buffer.
-
-
Analysis by Western Blot:
-
Run the eluted samples on an SDS-PAGE gel and perform a Western blot.
-
Probe the membrane with an anti-GSPT1 antibody. A band for GSPT1 should be present in the sample from parental cells treated with the degrader, but absent or significantly reduced in the sample from resistant cells.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. GSPT1 G1 to S phase transition 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Copy of GSPT1-KI Cell Line Helps Decode Drug Resistance Mechanisms - Kyinno Bio [kyinno.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. atcc.org [atcc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Profiling the Landscape of Drug Resistance Mutations in Neosubstrates to Molecular Glue Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 16. researchgate.net [researchgate.net]
- 17. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Stable Cell Line Construction Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 20. CRISPR/Cas9 gene editing: a new approach for overcoming drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. synthego.com [synthego.com]
- 22. CRISPR/Cas9 for overcoming drug resistance in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Lentiviral transduction of mammalian cells for fast, scalable and high-level production of soluble and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 24. addgene.org [addgene.org]
- 25. Stable Expression by Lentiviral Transduction of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Generation of stable cell lines via retroviral or lentiviral transduction [protocols.io]
- 27. Generation of Stable Cell Lines Using Lentivirus Protocol - Creative Biogene [creative-biogene.com]
- 28. benchchem.com [benchchem.com]
- 29. cdn.bcm.edu [cdn.bcm.edu]
- 30. benchchem.com [benchchem.com]
- 31. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 32. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 33. creative-diagnostics.com [creative-diagnostics.com]
- 34. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 35. assaygenie.com [assaygenie.com]
Application Notes and Protocols for GSPT1 Degrader-6 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSPT1 (G1 to S phase transition 1) is a key protein involved in the regulation of cell cycle progression and mRNA translation termination.[1] Its dysregulation has been implicated in the progression of various cancers, making it a prime target for therapeutic intervention. GSPT1 degraders are a novel class of small molecules that function as molecular glues, inducing the targeted degradation of the GSPT1 protein via the ubiquitin-proteasome system. This mechanism offers a promising strategy to inhibit the proliferation of cancer cells, including those resistant to conventional therapies.
Patient-derived xenograft (PDX) models, established by implanting patient tumor tissue into immunodeficient mice, are a valuable preclinical tool that more accurately recapitulates the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts. This document provides detailed application notes and protocols for the utilization of a representative GSPT1 degrader, GSPT1 degrader-6 (a potent GSPT1/2 degrader also known as SJ6986), in acute lymphoblastic leukemia (ALL) PDX models.
Mechanism of Action: GSPT1 Degradation
This compound acts as a molecular glue, inducing the formation of a ternary complex between the GSPT1 protein and the Cereblon (CRBN) E3 ubiquitin ligase. This proximity facilitates the ubiquitination of GSPT1, marking it for degradation by the 26S proteasome. The subsequent depletion of GSPT1 disrupts translation termination, leading to cellular stress and ultimately apoptosis in cancer cells.
Caption: Mechanism of action of this compound.
Data Presentation
In Vivo Efficacy of this compound in ALL PDX Models
| Cancer Type | Model Type | PDX Model | Dosing Regimen | Outcome | Reference |
| Acute Lymphoblastic Leukemia (ALL) | PDX | SJBALL047370 (CRLF2-rearranged) | 1 mg/kg and 3 mg/kg, orally, daily for 4 weeks | Marked reduction in tumor burden to background level. | [2] |
| Acute Lymphoblastic Leukemia (ALL) | PDX | IGH-CRLF2 | 1 mg/kg and 3 mg/kg, orally, daily for 4 weeks | Significant reduction in tumor burden and spleen size. | [2] |
| Near Haploid ALL | PDX | SJHYPO123 | Not specified | Effective in reducing tumor burden. | [2] |
| ATF7IP-JAK2 rearranged ALL | PDX | SJBALL020589 | Not specified | Effective in reducing tumor burden. | [2] |
| EPOR rearranged ALL | PDX | SJBALL020579 | Not specified | Effective in reducing tumor burden. | [2] |
| Low Hypodiploid ALL | PDX | SJHYPO046 | Not specified | Moderately effective. | [2] |
| ZNF384 rearranged MPAL | PDX | SJMPAL016856 | Not specified | Not effective. | [2] |
Experimental Protocols
Protocol 1: Establishment and Propagation of Acute Lymphoblastic Leukemia (ALL) PDX Models
This protocol outlines the general procedure for establishing and expanding ALL PDX models from patient bone marrow or peripheral blood samples.[3]
Materials:
-
Fresh patient bone marrow aspirate or peripheral blood in sterile collection tubes with anticoagulant.
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
Red Blood Cell (RBC) Lysis Buffer
-
Immunocompromised mice (e.g., NOD/SCID gamma (NSG))
-
Sterile syringes and needles
-
Anesthesia
Procedure:
-
Leukemic Cell Isolation:
-
Isolate mononuclear cells from patient samples by Ficoll density gradient centrifugation.
-
Lyse remaining red blood cells using RBC Lysis Buffer.
-
Wash the cell pellet with sterile PBS and resuspend in an appropriate medium for injection.
-
-
Implantation:
-
Anesthetize the recipient immunodeficient mouse.
-
Inject the isolated leukemic cells intravenously (e.g., via tail vein). The number of cells injected will need to be optimized but is typically in the range of 1-5 x 10^6 cells per mouse.
-
-
Engraftment Monitoring:
-
Monitor mice for signs of leukemia development (e.g., weight loss, ruffled fur, hind limb paralysis).
-
Periodically collect peripheral blood to monitor for the presence of human CD45+ cells by flow cytometry to confirm engraftment.
-
-
Propagation:
-
Once leukemia is established (typically when human CD45+ cells reach >1% in peripheral blood), euthanize the mouse and harvest bone marrow or spleen.
-
Isolate leukemic cells from the harvested tissues and inject them into secondary recipient mice for model expansion.
-
Caption: Workflow for establishing and propagating ALL PDX models.
Protocol 2: In Vivo Efficacy Study of this compound in ALL PDX Models
This protocol describes a typical in vivo efficacy study to evaluate the anti-tumor activity of this compound.[2]
Materials:
-
ALL PDX-bearing mice with established disease.
-
This compound.
-
Vehicle control.
-
Dosing equipment (e.g., oral gavage needles, syringes).
-
Bioluminescence imaging system (if using luciferase-tagged cells).
Procedure:
-
Animal Grouping and Treatment Initiation:
-
Once leukemia is established, randomize mice into treatment and control groups.
-
-
Drug Formulation and Administration:
-
Prepare a suspension of this compound for oral administration. A general method is to suspend the compound in a vehicle such as 0.5% methylcellulose (B11928114) and 0.2% Tween-80 in water.
-
Administer this compound and vehicle control to the respective groups according to the planned dosing schedule (e.g., 1 or 3 mg/kg, once daily) and route (oral gavage).[2]
-
-
Monitoring:
-
Monitor tumor burden using bioluminescence imaging or by measuring spleen size at the end of the study.
-
Monitor the general health and body weight of the mice 2-3 times per week.
-
-
Study Endpoint and Data Analysis:
-
The study may be terminated after a fixed duration (e.g., 28 days) or when mice in the control group show signs of advanced disease.
-
Analyze the data to determine the effect of this compound on tumor growth and survival.
-
Protocol 3: Pharmacodynamic Analysis of GSPT1 Degradation by Western Blot
This protocol outlines the procedure for analyzing GSPT1 protein levels in tumor tissue from PDX models to confirm target engagement.
Materials:
-
Harvested tumor tissue (e.g., spleen or bone marrow) from treated and control mice.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli buffer.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-GSPT1 and anti-loading control (e.g., β-actin).
-
HRP-conjugated secondary antibody.
-
ECL substrate and imaging system.
Procedure:
-
Protein Extraction:
-
Homogenize tumor tissue in RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Visualize protein bands using an ECL substrate.
-
Quantify band intensities to determine the extent of GSPT1 degradation relative to the loading control.
-
GSPT1 Signaling Pathways in Cancer
GSPT1 is involved in several key signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for elucidating the mechanism of action of GSPT1 degraders.
Caption: Key signaling pathways involving GSPT1 in cancer.
Key GSPT1-Related Signaling Pathways:
-
Rac1-GSPT1 Signaling Axis: Rac1, a small GTPase, can act upstream of GSPT1, promoting its expression and contributing to cell cycle progression.[4]
-
GSPT1-MYC Co-regulatory Feedback Loop: MYC, a potent oncogene, promotes the transcription of GSPT1. In turn, GSPT1 is involved in the efficient translation of MYC mRNA, creating a positive feedback loop that drives cancer cell proliferation.
-
GSPT1-GSK-3β-Cyclin D1 Pathway: GSPT1 can negatively regulate GSK-3β, a kinase that in turn inhibits Cyclin D1. By inhibiting GSK-3β, GSPT1 can lead to increased Cyclin D1 levels, promoting the G1 to S phase transition of the cell cycle.[5]
References
- 1. Targeted degradation of GSPT1 and NEK7 by a molecular glue prodrug for treatment of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The orally bioavailable GSPT1/2 degrader SJ6986 exhibits in vivo efficacy in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the application of patient-derived xenograft models in acute leukemia resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Rac1-GSPT1 Signaling Pathway Controls Astrogliosis Following Central Nervous System Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway | Aging [aging-us.com]
Troubleshooting & Optimization
troubleshooting GSPT1 degrader-6 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with GSPT1 degrader-6, particularly its insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a potent and selective molecular glue degrader that targets the G1 to S phase transition 1 (GSPT1) protein for ubiquitination and subsequent proteasomal degradation.[1][2][3] By inducing the degradation of GSPT1, this compound can trigger apoptosis and inhibit the proliferation of cancer cells.[4]
Summary of Key Properties:
| Property | Value | Reference |
| Mechanism of Action | Molecular Glue Degrader | [1][2] |
| Target Protein | G1 to S phase transition 1 (GSPT1) | [1][2] |
| Molecular Formula | C24H22ClN5O5 | [3] |
| Molecular Weight | 495.91 | [3][5] |
| Reported DC50 | 13 nM | [2][3][5] |
Q2: I am observing precipitation of this compound in my aqueous buffer. What is the recommended solvent for initial stock solutions?
It is highly recommended to prepare initial stock solutions of this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Protein degraders, due to their often complex and lipophilic nature, generally exhibit poor solubility in aqueous solutions alone.[6][7][8] For long-term storage, stock solutions in DMSO can be stored at -80°C.[5]
Q3: What are the recommended storage conditions for this compound?
For optimal stability, the solid powder form of this compound should be stored at -20°C, protected from light and moisture.[5][9] When preparing a stock solution in DMSO, it is advisable to aliquot it into smaller, single-use volumes to minimize freeze-thaw cycles. These aliquots can be stored at -80°C for several months.[5]
Q4: My compound seems to have lost activity over time. What could be the cause?
Loss of activity can be attributed to several factors, including:
-
Compound Degradation: Improper storage, such as exposure to light, moisture, or repeated freeze-thaw cycles, can lead to the degradation of the compound.[9] It is recommended to prepare fresh stock solutions if degradation is suspected.
-
Inaccurate Concentration: Ensure that pipettes are properly calibrated and that the initial weighing of the compound was accurate.
-
Cellular Factors: The efficacy of this compound is dependent on the expression of its target, GSPT1, and the components of the E3 ubiquitin ligase machinery, such as Cereblon (CRBN).[4] Verify the expression levels of these proteins in your cell line.
Troubleshooting Guide: Insolubility in Aqueous Solutions
Problem: this compound precipitates when diluted into my aqueous experimental buffer.
This is a common issue with many protein degraders. The following steps can be taken to troubleshoot and improve solubility.
Experimental Workflow for Solubility Optimization
Caption: A stepwise workflow for troubleshooting and optimizing the solubility of this compound in aqueous solutions.
Detailed Methodologies
1. Preparation of High-Concentration Stock Solution:
-
Protocol: Accurately weigh the solid this compound and dissolve it in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved by gentle vortexing or sonication. Store this stock solution in aliquots at -80°C.
2. Solubility Assessment in Aqueous Buffers:
-
Protocol:
-
Prepare a series of aqueous buffers relevant to your experiments (e.g., PBS, Tris-HCl, cell culture media).
-
In a clear microplate or microcentrifuge tubes, add a fixed volume of the aqueous buffer.
-
Perform a serial dilution of the DMSO stock solution into the aqueous buffers. It is crucial to add the DMSO stock to the aqueous buffer and mix immediately to avoid localized high concentrations that can lead to precipitation.
-
Visually inspect for any signs of precipitation or turbidity immediately after mixing and after a defined incubation period (e.g., 1 hour) at the experimental temperature.
-
The highest concentration that remains clear is the approximate aqueous solubility under those conditions.
-
3. The Use of Co-solvents and Excipients:
-
If insolubility persists, consider the addition of co-solvents or excipients to your aqueous buffer.
-
Co-solvents: Ethanol, polyethylene (B3416737) glycol (PEG), or glycerol (B35011) can be added to the aqueous buffer to increase the solubility of hydrophobic compounds.[10] Test a range of concentrations for each co-solvent.
-
Surfactants: Non-ionic surfactants like Tween-20 or Pluronic F-68 can help to maintain the solubility of small molecules.[11] These are often used at low concentrations (e.g., 0.01-0.1%).
4. pH Optimization:
-
The solubility of a compound can be influenced by the pH of the solution, especially if the molecule has ionizable groups.
-
Protocol: Prepare a series of buffers with varying pH values (e.g., from pH 5.0 to 8.0) and repeat the solubility assessment.
5. Advanced Characterization (Optional but Recommended):
-
Dynamic Light Scattering (DLS): This technique can be used to detect the presence of sub-visible aggregates that may not be apparent by visual inspection.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): After incubation in the aqueous buffer, analyze the supernatant to confirm the concentration and integrity of the this compound. This will ensure that the compound has not degraded under the tested conditions.
GSPT1 Signaling and Degradation Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alfa-labotrial.com [alfa-labotrial.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. Enhancing solubility of targeted protein degraders: Better strategies for bioavailability - Pharmaceutical Technology [pharmaceutical-technology.com]
- 7. Targeted Protein Degradation: Advances, Challenges, and Prospects for Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
GSPT1 degrader-6 western blot showing unexpected bands
This guide provides troubleshooting for researchers and drug development professionals encountering unexpected bands in western blot analyses of GSPT1 protein levels following treatment with a GSPT1 degrader.
Frequently Asked Questions (FAQs)
Q1: My western blot for GSPT1 shows unexpected bands after treating cells with a GSPT1 degrader. What are the general causes?
The appearance of unexpected bands in a western blot can stem from a variety of biological and technical factors. These can be broadly categorized as:
-
Target Protein Characteristics: The GSPT1 protein itself can exist in multiple forms within the cell due to biological processing.
-
Sample Preparation and Handling: Issues during sample collection and preparation can introduce artifacts.
-
Western Blotting Technique: Suboptimal steps in the western blot protocol can lead to a range of issues from non-specific bands to high background.
This guide will break down the specific types of unexpected bands and their potential causes.
Q2: I am seeing a band at a higher molecular weight than expected for GSPT1. What could be the cause?
Observing bands above the expected molecular weight for GSPT1 (which has a calculated weight of ~68-69 kDa but can be observed at 80-85 kDa) can be attributed to several factors.[1]
-
Post-Translational Modifications (PTMs): Proteins frequently undergo modifications like glycosylation or phosphorylation, which increase their molecular weight.[2][3][4] GSPT1 is known to be subject to PTMs.[4]
-
Ubiquitination: Since your experiment involves a GSPT1 degrader, the mechanism of action is to tag GSPT1 with ubiquitin for proteasomal degradation.[5] This addition of ubiquitin molecules will increase the protein's size, potentially leading to higher molecular weight bands or smears.
-
Protein Aggregates or Dimers: Insufficient reduction and denaturation of the protein sample can lead to the formation of dimers or larger multimers, which will migrate slower on the gel.[6]
-
Antibody Cross-Reactivity: The primary antibody may be recognizing another protein with a similar epitope.[6]
Troubleshooting Steps:
-
Optimize Sample Preparation: Ensure fresh DTT or β-mercaptoethanol is added to your loading buffer and that samples are boiled for an adequate time (5-10 minutes) to fully reduce and denature proteins.
-
Check for PTMs: Review literature for known modifications of GSPT1.[2] Enzymatic treatment of your lysate (e.g., with a de-glycosylase) before running the gel can confirm if glycosylation is the cause.[6]
-
Validate Antibody Specificity: If possible, use a blocking peptide to confirm the primary antibody's specificity. Running a control with lysate from cells where GSPT1 has been knocked out can also validate the antibody.
Q3: My blot shows bands at a lower molecular weight than the full-length GSPT1. Why is this happening?
The presence of bands below the expected size for GSPT1 can indicate a few possibilities:
-
Protein Degradation: The most common cause is the breakdown of the target protein by proteases during sample preparation.[7] This is especially likely if you see multiple bands at lower molecular weights.
-
Splice Variants or Isoforms: The GSPT1 gene is known to produce multiple transcript variants, which result in different protein isoforms of varying sizes.[1][8] Your antibody may be detecting more than one of these isoforms.
-
Cleavage Products: The GSPT1 protein may be cleaved into smaller, active fragments as part of its normal biological function or during apoptosis. A processed form of GSPT1 has been reported.[1]
Troubleshooting Steps:
-
Prevent Proteolysis: Always use fresh samples and add a protease inhibitor cocktail to your lysis buffer.[9][10] Keep samples on ice throughout the preparation process.[2]
-
Consult Databases: Check protein databases like UniProt or NCBI to identify known isoforms and cleavage sites for human GSPT1.[2][8] This can help you determine if the lower molecular weight bands are expected biological variants.
-
Adjust Transfer Conditions: For very small fragments, ensure your membrane pore size is appropriate (e.g., 0.2 µm) and consider reducing the transfer time to prevent smaller proteins from passing through the membrane.[9][11]
Q4: I am seeing multiple bands at various molecular weights. How do I troubleshoot this?
Multiple bands are a common issue and can be caused by a combination of the factors mentioned above, as well as technical errors in the blotting procedure.[6]
-
High Antibody Concentration: Using too much primary or secondary antibody can lead to non-specific binding and the appearance of extra bands.[6][12]
-
Insufficient Blocking: If the membrane is not adequately blocked, antibodies can bind non-specifically to the membrane itself.[3]
-
Contamination: Bacterial growth in buffers can lead to unexpected bands.[13]
-
Overexposure: During signal detection, excessively long exposure times can reveal faint, non-specific bands.[3]
Troubleshooting Steps:
-
Optimize Antibody Concentrations: Perform a titration of both your primary and secondary antibodies to find the optimal concentration that provides a strong signal with minimal background.[6]
-
Improve Blocking and Washing: Increase the blocking time (e.g., 1 hour at room temperature or overnight at 4°C) or try a different blocking agent (e.g., BSA instead of non-fat milk).[12] Increase the number and duration of wash steps to remove non-specifically bound antibodies.[3]
-
Run Controls: Include a secondary antibody-only control (a lane incubated with only the secondary antibody) to check for non-specific binding from the secondary antibody.[6]
-
Use Fresh Buffers: Prepare fresh running, transfer, and wash buffers to avoid issues with contamination.[12]
Quantitative Data Summary
The following table provides general starting recommendations for a western blot experiment. Optimal conditions should be determined empirically for each specific antibody and experimental system.
| Parameter | Recommended Range | Purpose |
| Total Protein Load | 20 - 50 µg per lane | Ensures sufficient target protein for detection without overloading the gel.[7][14] |
| Primary Antibody Dilution | 1:500 - 1:2000 | To be optimized; higher concentrations risk non-specific binding.[12] |
| Secondary Antibody Dilution | 1:2000 - 1:10000 | To be optimized; higher concentrations increase background noise.[6] |
| Blocking Time | 1 hour at RT or O/N at 4°C | Prevents non-specific antibody binding to the membrane.[12] |
| Wash Buffer (TBST) Tween-20 | 0.05% - 0.1% | Detergent that helps remove non-specifically bound antibodies.[3] |
Experimental Protocols
Detailed Protocol: Western Blot for GSPT1 Degradation Analysis
This protocol outlines the key steps for assessing GSPT1 protein degradation following treatment with a degrader compound.[14][15]
1. Cell Treatment and Lysis
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of the GSPT1 degrader for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[15]
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[9]
-
Incubate the lysate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate) into a fresh tube.
2. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Normalize all samples to the same concentration using lysis buffer.
3. SDS-PAGE and Protein Transfer
-
Add 4x Laemmli sample buffer to your normalized lysates to a final 1x concentration.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[15]
-
Load equal amounts of protein (e.g., 30 µg) and a molecular weight marker into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Confirm successful transfer by staining the membrane with Ponceau S.[13]
4. Immunoblotting
-
Block the membrane in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[15]
-
Incubate the membrane with the primary antibody against GSPT1, diluted in blocking buffer, overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.[14]
-
Incubate the membrane with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
5. Detection and Analysis
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system. Avoid overexposing the blot.
-
Quantify the band intensity using densitometry software. Normalize the GSPT1 signal to a loading control (e.g., β-actin or GAPDH) to compare protein levels across different conditions.
Visualizations
Caption: Mechanism of action for a GSPT1 molecular degrader.
Caption: Troubleshooting workflow for unexpected western blot results.
References
- 1. eRF3a/GSPT1 antibody (10763-1-AP) | Proteintech [ptglab.com]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. Western Blot Troubleshooting | Antibodies.com [antibodies.com]
- 4. genuinbiotech.com [genuinbiotech.com]
- 5. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. sysy.com [sysy.com]
- 8. GSPT1 G1 to S phase transition 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. 2bscientific.com [2bscientific.com]
- 11. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Western blot troubleshooting guide! [jacksonimmuno.com]
- 14. ptglab.com [ptglab.com]
- 15. benchchem.com [benchchem.com]
identifying and minimizing off-target effects of GSPT1 degrader-6
Welcome to the technical support center for GSPT1 degrader-6. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and minimizing off-target effects during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a molecular glue degrader.[1] It works by inducing proximity between the G1 to S phase transition 1 (GSPT1) protein and the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] This proximity leads to the ubiquitination of GSPT1, tagging it for subsequent degradation by the proteasome.[1][2][3] GSPT1, also known as eukaryotic release factor 3a (eRF3a), is a critical component of the translation termination complex.[4] Its degradation disrupts protein synthesis, which can lead to cell cycle arrest and apoptosis, particularly in cancer cells that are highly dependent on protein synthesis.[3][4][5]
Q2: What are the known or potential off-target effects of GSPT1 degraders?
A2: While some GSPT1 degraders are designed for high selectivity, off-target effects can still occur, especially at higher concentrations.[2] A common off-target effect for CRBN-based molecular glues is the unintended degradation of other proteins that possess a structural motif recognized by the degrader-E3 ligase complex.[2] For some less selective GSPT1 degraders, this can include the degradation of transcription factors like IKZF1 and IKZF3.[2] However, highly selective GSPT1 degraders with minimal effects on IKZF1/3 have been developed.[2] It is also crucial to distinguish direct off-target degradation from the indirect cellular responses to GSPT1 depletion, such as the activation of the integrated stress response (ISR) pathway.[2][4] Another significant confounding factor is that the degradation of GSPT1 can inhibit overall protein synthesis, leading to the apparent "degradation" of short-lived proteins, which is an indirect effect.[6]
Q3: How can I distinguish between direct off-target effects and indirect cellular responses?
A3: Distinguishing between direct and indirect effects is critical for accurate interpretation of your results. Here are a few strategies:
-
Time-Course Experiments: Direct degradation of off-targets should occur rapidly and coincide with the degradation of GSPT1. Indirect effects, such as the downregulation of proteins due to cell cycle arrest or activation of the ISR, will likely appear at later time points.[2]
-
Rescue Experiments: To confirm that an observed phenotype is a direct result of GSPT1 degradation, you can perform a rescue experiment using a degradation-resistant mutant of GSPT1.[2][7] If the phenotype is rescued, it suggests the effect is on-target.
-
Proteomics Analysis: Global proteomics can provide a broad view of protein changes. Direct off-targets should show a dose-dependent degradation.[8] Correlating protein downregulation with the presence of a degron-like motif can also provide evidence for a direct effect.[2]
-
Degradome Analysis: Advanced techniques like degradome analysis, which combine stable isotope labeling and click-chemistry, can selectively quantify protein degradation while excluding confounding transcriptional and translational effects.[9]
Q4: My cells are showing high levels of cytotoxicity. Is this expected?
A4: High concentrations of this compound can induce cytotoxicity.[7] This can be a result of the on-target effect of GSPT1 degradation leading to apoptosis, or it could be due to off-target effects.[1] It is important to perform a dose-response curve to determine the optimal concentration that provides significant GSPT1 degradation with minimal cytotoxicity in your specific cell line.[1] Comparing the cytotoxic profile across different cell lines can also help determine if the effect is cell-type specific.[1] A general shutdown of cellular processes due to cytotoxicity can be mistaken for specific protein degradation, so it is crucial to assess cell viability in parallel with your degradation experiments.[7]
Troubleshooting Guides
Issue 1: Unexpected Protein Degradation Observed
You observe the degradation of proteins other than GSPT1 in your Western blot or proteomics data.
| Potential Cause | Troubleshooting Steps |
| Direct Off-Target Degradation | 1. Validate with Orthogonal Methods: Confirm the degradation of the potential off-target protein using a different antibody or a targeted mass spectrometry approach.[2] 2. Dose-Response Analysis: Perform a dose-response experiment. A direct off-target should show a clear dose-dependent degradation profile.[8] 3. Competitive Binding Assays: If a known binder to the off-target is available, use it in a competitive binding experiment to see if it can prevent degradation. |
| Indirect Effect of GSPT1 Degradation | 1. Time-Course Experiment: Analyze protein levels at multiple time points (e.g., 2, 4, 8, 12, 24 hours) to distinguish early direct degradation from later indirect effects.[2][7] 2. GSPT1 Rescue Experiment: Transfect cells with a degradation-resistant GSPT1 mutant to see if the expression of the other protein is restored.[2][7] |
| Cytotoxicity-Induced Protein Loss | 1. Cell Viability Assay: Perform an MTT or CellTiter-Glo assay to assess the cytotoxicity of this compound at the concentrations used in your degradation experiments.[1][7] 2. Use Lower Concentrations: Determine the lowest effective concentration that degrades GSPT1 without causing significant cell death.[7] |
Issue 2: Inconsistent GSPT1 Degradation
You are observing variable or no degradation of GSPT1.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Compound Concentration or Treatment Time | 1. Dose-Response Experiment: Titrate this compound to determine the DC50 (concentration for 50% degradation) in your cell line.[2] 2. Time-Course Experiment: Treat cells for various durations to find the optimal time point for maximal degradation.[7] |
| Low E3 Ligase (CRBN) Expression | 1. Confirm CRBN Expression: Use Western blot or qPCR to verify that your cell model expresses sufficient levels of Cereblon (CRBN).[7] 2. Select a Different Cell Line: If CRBN expression is low, consider using a cell line known to have higher expression. |
| Poor Cell Permeability | 1. Use Permeabilizing Agents (with caution): In some cases, very low concentrations of mild detergents can be used, but this can impact cell health. 2. Consult Compound Datasheet: Verify the recommended solvent and storage conditions for this compound. |
| Incorrect Western Blot Interpretation | 1. Use a Loading Control: Always normalize GSPT1 band intensity to a reliable loading control (e.g., GAPDH, β-actin).[1] 2. Confirm Antibody Specificity: Ensure your GSPT1 antibody is specific and validated for Western blotting. |
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification (TMT-based LC-MS/MS)
Objective: To identify and quantify changes in the proteome following treatment with this compound to identify potential off-target proteins.[8]
Methodology:
-
Cell Culture and Treatment:
-
Seed your chosen cell line at an appropriate density.
-
Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x DC50) and for different durations. Include a vehicle control (e.g., DMSO).[8]
-
-
Cell Lysis and Protein Digestion:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.[8]
-
-
Isobaric Labeling (TMT):
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Combine the labeled peptide samples.
-
Separate the peptides using liquid chromatography and analyze them by tandem mass spectrometry.[8]
-
-
Data Analysis:
-
Use appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Identify proteins that show a significant and dose-dependent decrease in abundance in the this compound-treated samples compared to the vehicle control. These are your potential off-targets.[8]
-
Protocol 2: Western Blotting for Off-Target Validation
Objective: To confirm the degradation of potential off-target proteins identified through proteomics.[8]
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with this compound at the desired concentrations and time points, including a vehicle control.
-
Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.[1]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[1]
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.[1]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a validated primary antibody against the potential off-target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[1]
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate.
-
Quantify the band intensities using densitometry software and normalize to a loading control.[1]
-
Protocol 3: Cytotoxicity Assay (MTT Assay)
Objective: To assess the effect of this compound on cell viability.[1]
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an optimal density.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound. Include a vehicle control and a positive control for cytotoxicity.[1]
-
-
MTT Incubation:
-
After the desired incubation period, add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[1]
-
-
Solubilization and Measurement:
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength using a plate reader.[1]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Visualizations
Caption: GSPT1 signaling and degradation pathway.
Caption: Experimental workflow for off-target identification.
Caption: Logic for troubleshooting unexpected degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Development and therapeutic potential of GSPT1 molecular glue degraders: A medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biorxiv.org [biorxiv.org]
dealing with inconsistent results in GSPT1 degrader-6 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSPT1 degrader-6. Our aim is to help you address common challenges and achieve consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a "molecular glue" that induces the degradation of the GSPT1 protein.[1] It functions by forming a ternary complex with GSPT1 and an E3 ubiquitin ligase, most commonly Cereblon (CRBN).[1][2] This proximity leads to the ubiquitination of GSPT1, marking it for degradation by the cell's proteasome.[3] This targeted protein degradation approach offers a promising strategy for cancer therapy by eliminating the target protein.[1]
Q2: What are the expected downstream effects of GSPT1 degradation?
A2: Degradation of GSPT1 disrupts translation termination and can activate the integrated stress response (ISR) pathway.[1][4] This can lead to a p53-independent cell death in cancer cells.[1][4] Additionally, depletion of GSPT1 has been shown to cause cell cycle arrest, typically at the G1 to S phase transition. In some contexts, it can also indirectly lead to the degradation of short-lived oncoproteins like MYC and MCL1.[5]
Q3: Why am I seeing inconsistent levels of GSPT1 degradation in my experiments?
A3: Inconsistent GSPT1 degradation can stem from several factors, including the stability of the degrader compound, suboptimal experimental conditions, or cell-line-specific characteristics. For instance, GSPT1 degraders can be susceptible to hydrolysis and oxidation if not stored properly.[6] It is also crucial to optimize the concentration and treatment time for your specific cell line, as degradation is a time-dependent process.[7] Furthermore, the expression level of the E3 ligase, Cereblon (CRBN), can significantly impact the efficiency of the degrader.[7]
Q4: Could off-target effects be responsible for the observed cellular phenotype?
A4: While many GSPT1 degraders are designed for high selectivity, off-target effects can occur, especially at higher concentrations.[8] A common off-target effect for CRBN-based degraders is the unintended degradation of other proteins.[8] It is also important to distinguish between direct off-target degradation and the indirect cellular responses to GSPT1 depletion, such as the activation of the integrated stress response.[8] To confirm on-target activity, rescue experiments using a degradation-resistant GSPT1 mutant can be performed.[9]
Q5: What is the "hook effect" and could it be affecting my results?
A5: The "hook effect" is a phenomenon observed with bifunctional molecules like PROTACs and some molecular glues, where the degradation efficiency decreases at very high concentrations.[8] This occurs because at excessive concentrations, the degrader can independently bind to both the target protein (GSPT1) and the E3 ligase (CRBN), preventing the formation of the productive ternary complex required for degradation.[8] If you observe reduced degradation at higher concentrations, you may be experiencing the hook effect.
Troubleshooting Guides
Problem 1: Minimal or No GSPT1 Degradation Observed
| Possible Cause | Troubleshooting Step |
| Suboptimal Degrader Concentration | Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal concentration for your cell line. The effective concentration can vary between cell types.[7] |
| Insufficient Treatment Time | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal incubation time for maximal GSPT1 degradation.[1][7] |
| Poor Compound Stability | Ensure this compound is stored correctly, typically at -20°C and protected from light and moisture.[6] Prepare fresh stock solutions in an appropriate solvent like DMSO and avoid repeated freeze-thaw cycles by making single-use aliquots.[6] |
| Low E3 Ligase (CRBN) Expression | Verify the expression level of Cereblon (CRBN) in your cell line via Western blot or qPCR. The efficacy of the degrader is dependent on sufficient E3 ligase levels.[7] |
| Cell Line Resistance | Sequence the GSPT1 and CRBN genes in your cell line to check for mutations that may confer resistance to the degrader.[9] |
Problem 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure uniform cell seeding density across all wells or plates. Cell confluency can affect cellular processes and degrader efficacy. |
| Pipetting Errors | Calibrate your pipettes regularly. When preparing serial dilutions of the degrader, ensure thorough mixing at each step. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with media or a buffer. |
| Inconsistent Incubation Times | Stagger the addition of the degrader and the harvesting of cells to ensure consistent treatment times for all samples. |
Problem 3: Observed Cytotoxicity Does Not Correlate with GSPT1 Degradation
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | At high concentrations, the degrader may have off-target effects leading to cytotoxicity independent of GSPT1 degradation.[8] Perform a proteomics analysis to identify other proteins that are downregulated.[9] |
| General Compound Toxicity | High concentrations of any small molecule, including the vehicle (e.g., DMSO), can be toxic to cells. Ensure your vehicle control is appropriate and run a dose-response curve for the degrader to assess its toxicity profile. |
| Indirect Effects of GSPT1 Degradation | The observed phenotype may be an indirect consequence of GSPT1 degradation, such as a general shutdown of protein synthesis.[5] Use shorter treatment times to capture the initial, direct effects of degradation.[8] |
Data Presentation
Table 1: GSPT1 Degradation in MV4-11 Cells Treated with SJ6986 (a GSPT1 Degrader)
| Time Point | Concentration | % GSPT1 Degradation | DC50 (nM) | Reference |
| 4 hours | 100 nM | ~90% | 9.7 | [10] |
| 24 hours | 100 nM | >90% | 2.1 | [10] |
DC50: Half-maximal degradation concentration.
Table 2: Cellular Activity of GSPT1 Degraders in Cancer Cell Lines
| Compound | Cell Line | Antiproliferative IC50 (nM, 72h) | GSPT1 Degradation DC50 (nM, 24h) | Max GSPT1 Degradation (Dmax %) | Reference |
| GSPT1 degrader-2 | MV4-11 | 25 | < 30 | > 95 | [11] |
| SJ6986 (Control) | MV4-11 | 15 | 2.1 | > 99 | [10][11] |
Experimental Protocols
Western Blotting for GSPT1 Degradation
-
Cell Culture and Treatment: Seed cells at a density that will result in 70-80% confluency at the time of harvest. For suspension cells, a density of approximately 0.5 x 10^6 cells/mL is recommended.[2] Treat cells with varying concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time points.[1]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[1][2] Incubate on ice for 30 minutes with occasional vortexing, then clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal protein loading.[2]
-
SDS-PAGE and Transfer: Prepare protein samples with Laemmli buffer and boil at 95°C for 5 minutes. Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.[2] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[2] Incubate the membrane with a primary antibody against GSPT1 overnight at 4°C.[1] After washing with TBST, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system.[2] Quantify the band intensities and normalize the GSPT1 signal to a loading control (e.g., GAPDH or β-actin).[1] Calculate the percentage of GSPT1 degradation relative to the vehicle-treated control.[1]
Visualizations
Caption: Mechanism of action for this compound.
Caption: GSPT1 signaling and effects of its degradation.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
addressing cell line-dependent variability in GSPT1 degrader-6 efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with GSPT1 degrader-6. The information is designed to address cell line-dependent variability in efficacy and other common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a molecular glue degrader.[1] It functions by inducing proximity between the G1 to S phase transition 1 (GSPT1) protein and the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] This ternary complex formation leads to the ubiquitination of GSPT1 by the CRL4-CRBN ligase, marking it for subsequent degradation by the proteasome.[2][3] GSPT1, also known as eRF3a, is a crucial factor in translation termination.[1][4] Its degradation disrupts this process, leading to downstream effects such as activation of the integrated stress response, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][2][5]
Q2: We are observing significant variability in the efficacy of this compound across different cancer cell lines. What are the potential reasons for this?
A2: Cell line-dependent variability is a known phenomenon with GSPT1 degraders and can be attributed to several factors:
-
Expression levels of GSPT1 and CRBN: The efficiency of GSPT1 degradation is dependent on the intracellular concentrations of both the target protein (GSPT1) and the E3 ligase component (CRBN).[6] Cell lines with higher expression of CRBN may exhibit greater sensitivity to GSPT1 degraders.[6] Conversely, very high levels of GSPT1 could potentially require higher concentrations of the degrader to achieve effective degradation.
-
Mutations in GSPT1 or CRBN: Mutations within the GSPT1 protein, particularly in the degron region, can prevent the stable formation of the ternary complex, leading to resistance.[7][8] A notable example is the G575N mutation in the GTPase domain of GSPT1, which has been shown to confer resistance to degradation.[4][9] Similarly, mutations in CRBN can impair its ability to bind to the degrader or GSPT1, rendering the degrader ineffective.[9]
-
Basal translation rates: Cells with higher basal levels of protein translation may be more susceptible to the cytotoxic effects of GSPT1 degradation.[2]
-
Drug efflux pump expression: Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein (P-gp), in certain cell lines can actively pump the degrader out of the cell, reducing its intracellular concentration and efficacy.
Q3: How can we experimentally investigate the cause of low efficacy in a particular cell line?
A3: A systematic approach is recommended to pinpoint the cause of low efficacy:
-
Confirm Target and E3 Ligase Expression: Use Western blotting or qPCR to determine the baseline protein and mRNA expression levels of GSPT1 and CRBN in your sensitive and resistant cell lines.
-
Sequence GSPT1 and CRBN: Perform sequencing to identify any potential mutations in the coding regions of both genes in the resistant cell line.
-
Assess Ternary Complex Formation: Utilize co-immunoprecipitation (Co-IP) to verify the formation of the GSPT1-degrader-CRBN ternary complex in your cell line of interest.[7]
-
Evaluate Proteasome Function: Treat cells with a proteasome inhibitor (e.g., MG132) in combination with this compound. If GSPT1 levels are rescued, it confirms that the degradation is proteasome-dependent and that the upstream ubiquitination machinery is likely functional.
-
Measure Drug Accumulation: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to compare the intracellular concentration of this compound in sensitive versus resistant cell lines to investigate the potential role of drug efflux.
Q4: We observe cytotoxicity, but GSPT1 degradation is not apparent on our Western blot. What could be the issue?
A4: This observation can arise from several experimental factors:
-
Suboptimal Antibody: The primary antibody used for Western blotting may not be sensitive enough to detect subtle changes in GSPT1 levels or may have poor specificity. It is crucial to validate your antibody.
-
Incorrect Timing: The kinetics of GSPT1 degradation can vary between cell lines.[10] Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal time point for observing maximal degradation.[11][12]
-
Off-Target Cytotoxicity: At higher concentrations, this compound might induce cytotoxicity through off-target effects that are independent of GSPT1 degradation.[1][11] It is important to perform a dose-response curve to find the optimal concentration for selective GSPT1 degradation with minimal off-target effects.[1]
-
General Block in Protein Synthesis: The observed reduction in a protein band on a Western blot could be an artifact of a general shutdown in protein synthesis caused by cytotoxicity, which would disproportionately affect short-lived proteins.[11][13]
Troubleshooting Guides
Issue 1: No or Weak GSPT1 Degradation
| Potential Cause | Troubleshooting Step |
| Low CRBN expression in the cell line. | Verify CRBN protein and mRNA levels via Western blot and qPCR. Consider using a cell line known to have robust CRBN expression for positive control experiments.[11] |
| Mutation in GSPT1 or CRBN. | Sequence the coding regions of GSPT1 and CRBN to check for mutations that could interfere with ternary complex formation.[7][9] |
| Inefficient ternary complex formation. | Perform a co-immunoprecipitation experiment to assess the interaction between GSPT1, CRBN, and the degrader.[7] |
| Suboptimal degrader concentration. | Perform a dose-response experiment to determine the DC50 (concentration for 50% degradation).[7] |
| Incorrect timing for analysis. | Conduct a time-course experiment to identify the point of maximal degradation.[12] |
| Proteasome inhibition. | Ensure that other co-administered drugs are not inhibiting the proteasome. |
| Poor cell permeability of the degrader. | While less common for molecular glues than PROTACs, consider this possibility if other factors are ruled out.[11] |
Issue 2: High Background or Non-Specific Bands on Western Blot
| Potential Cause | Troubleshooting Step |
| Primary antibody quality. | Use a well-validated primary antibody for GSPT1. Test different antibody dilutions. |
| Blocking inefficiency. | Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk).[14] |
| Insufficient washing. | Increase the number and duration of washes after primary and secondary antibody incubations.[12] |
| Secondary antibody issues. | Run a control lane with only the secondary antibody to check for non-specific binding. |
Issue 3: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Step |
| Cell passage number. | Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift. |
| Cell density at treatment. | Ensure consistent cell seeding density, as confluency can affect cellular responses.[14] |
| Compound stability. | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. |
| Inconsistent incubation times. | Use a precise timer for all treatment and incubation steps. |
Quantitative Data Summary
Table 1: GSPT1 Degradation Potency in Different Cell Lines
| Cell Line | Degrader | Time Point | DC50 (nM) | Dmax (%) | Reference |
| MV4-11 | SJ6986 (GSPT1 degrader) | 4 hours | 9.7 | ~90 | [10][12] |
| MV4-11 | SJ6986 (GSPT1 degrader) | 24 hours | 2.1 | >90 | [10][12] |
| MOLM13 | CC-885 (GSPT1 degrader) | 24 hours | 10 | >90 | [10] |
| MDA-MB-231 | GSPT1 degrader-11 | Not Specified | 67.7 | 97 | [15] |
| CAL51 | GSPT1 degrader-4 | Not Specified | 25.4 | Not Specified | [15] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Experimental Protocols
Protocol 1: Western Blotting for GSPT1 Degradation
Objective: To quantify the level of GSPT1 protein in cells following treatment with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GSPT1, anti-CRBN, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Methodology:
-
Cell Seeding and Treatment:
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[12]
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.[12]
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's protocol.[14]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.[12]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary antibody against GSPT1 and a loading control overnight at 4°C.[14]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To determine if this compound induces the formation of a GSPT1-CRBN complex.
Materials:
-
Cell culture reagents and this compound
-
Neddylation inhibitor (e.g., MLN4924)[7]
-
Co-IP lysis buffer (non-denaturing)
-
Anti-CRBN antibody or anti-GSPT1 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blotting reagents
Methodology:
-
Cell Treatment:
-
Treat cells with this compound or vehicle control. To stabilize the complex, pre-treat cells with a neddylation inhibitor like MLN4924.[7]
-
-
Cell Lysis:
-
Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.[7]
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the cleared lysate with the immunoprecipitating antibody (e.g., anti-CRBN) overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washes and Elution:
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using an elution buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting, probing for GSPT1 and CRBN to confirm their co-precipitation. An increased GSPT1 signal in the degrader-treated sample immunoprecipitated with an anti-CRBN antibody indicates ternary complex formation.
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for low this compound efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 4. Copy of GSPT1-KI Cell Line Helps Decode Drug Resistance Mechanisms - Kyinno Bio [kyinno.com]
- 5. researchgate.net [researchgate.net]
- 6. dc.uthsc.edu [dc.uthsc.edu]
- 7. benchchem.com [benchchem.com]
- 8. Profiling the Landscape of Drug Resistance Mutations in Neosubstrates to Molecular Glue Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. biorxiv.org [biorxiv.org]
- 14. benchchem.com [benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing Oral Bioavailability of GSPT1 Degrader-6
Welcome to the technical support center for GSPT1 Degrader-6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges related to the oral bioavailability of this potent molecular glue degrader. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your formulation development efforts.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your in vivo and in vitro experiments with this compound.
| Problem/Observation | Potential Cause | Suggested Solution & Formulation Strategy |
| Low or undetectable plasma concentration after oral gavage. | 1. Poor Aqueous Solubility: The compound is not dissolving effectively in the gastrointestinal (GI) tract, limiting absorption. This is a common issue for targeted protein degraders.[1][2][3] | Strategy 1: Amorphous Solid Dispersion (ASD). Convert the crystalline drug to a higher-energy amorphous form stabilized by a polymer.[4][5][6] This can be achieved via spray drying or hot melt extrusion and can increase apparent solubility by 5-100 fold.[4] Strategy 2: Lipid-Based Formulation. Dissolve this compound in a lipid-based system like a Self-Nanoemulsifying Drug Delivery System (SNEDDS). These formulations form nano-emulsions in the GI tract, increasing the surface area for absorption.[7][8][9] Strategy 3: Particle Size Reduction. Use micronization or nanomilling to reduce the particle size of the drug substance, which increases the surface area for dissolution.[2][10][11] |
| 2. Low Permeability: The compound is dissolving but not efficiently crossing the intestinal wall into the bloodstream. Many protein degraders fall outside Lipinski's "Rule of Five," leading to poor permeability.[2][12] | Strategy 1: Permeation Enhancers. Include excipients in your formulation that can transiently and safely increase intestinal permeability. Strategy 2: Lipid-Based Formulations. Some lipid excipients can interact with the intestinal membrane, facilitating drug transport.[8][13] They can also leverage the body's natural lipid absorption pathways.[2] Strategy 3: Nanoparticle Formulations. Encapsulating the drug in nanoparticles can protect it and facilitate uptake by intestinal cells.[14][15] | |
| 3. High First-Pass Metabolism: The compound is being rapidly metabolized by enzymes in the liver or gut wall after absorption, reducing the amount of active drug reaching systemic circulation.[1] | Strategy 1: Co-administration with Metabolism Inhibitors. In preclinical studies, consider co-dosing with a known inhibitor of the relevant metabolic enzymes (e.g., CYP enzymes) to assess the impact of first-pass metabolism. Strategy 2: Lipid-Based Formulations. These can promote lymphatic transport, which bypasses the liver and can reduce first-pass metabolism.[13] | |
| High variability in plasma exposure between subjects. | 1. Food Effects: The presence or absence of food in the GI tract is significantly altering the drug's absorption. | Strategy: Lipid-Based Formulations. Formulations like SNEDDS can help mitigate food effects by creating a consistent emulsified system for drug release, independent of fed or fasted states.[9][16] |
| 2. Precipitation in GI Tract: The formulation achieves supersaturation, but the drug quickly precipitates back into a poorly absorbable form. | Strategy: Use of Precipitation Inhibitors in ASDs. Incorporate polymers like HPMCAS into your amorphous solid dispersion. These polymers can maintain a supersaturated state in the gut, preventing recrystallization and allowing more time for absorption.[4][5] | |
| Compound appears potent in vitro but shows poor efficacy in vivo. | 1. Sub-therapeutic Exposure: All of the issues above (solubility, permeability, metabolism) are leading to plasma concentrations below the therapeutic threshold required for GSPT1 degradation. | Action: Systematic Formulation Screening. Follow a logical workflow to identify the primary barrier to bioavailability. Start with in vitro dissolution and permeability assays to diagnose the problem before moving to in vivo pharmacokinetic studies with optimized formulations. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule, likely a "molecular glue," designed to induce the degradation of the GSPT1 protein.[1] It functions by binding to an E3 ubiquitin ligase, such as Cereblon (CRBN), and altering its surface. This alteration creates a new binding site for the GSPT1 protein, bringing it into close proximity with the E3 ligase.[17] The ligase then tags GSPT1 with ubiquitin, marking it for destruction by the cell's proteasome. This catalytic process allows a single degrader molecule to trigger the destruction of multiple GSPT1 proteins.[1]
Caption: Mechanism of GSPT1 degradation by a molecular glue degrader.
Q2: What are the main challenges affecting the oral bioavailability of GSPT1 degraders?
Like many targeted protein degraders, GSPT1 molecular glues often possess physicochemical properties that are "beyond the Rule of Five" (bRo5), leading to several challenges:
-
Poor Aqueous Solubility: Many degraders are large, complex, and hydrophobic molecules, making them difficult to dissolve in the GI tract for absorption.[1][2]
-
Low Permeability: The molecular characteristics that make them effective degraders (e.g., high molecular weight) can hinder their ability to pass through the intestinal membrane into the bloodstream.[3][12]
-
Metabolic Instability: Degraders can be rapidly broken down by enzymes in the liver (first-pass metabolism), reducing the amount of active drug that reaches systemic circulation.[1]
Q3: Which formulation strategy is best for this compound?
There is no single "best" strategy; the optimal approach depends on the specific physicochemical properties of this compound. A logical, stepwise approach is recommended to select the right formulation.
Caption: Decision logic for selecting a suitable formulation strategy.
Q4: How do I choose between Spray Drying and Hot Melt Extrusion for making an ASD?
The choice depends on the thermal stability of this compound.
-
Spray Drying is suitable for both thermosensitive and thermostable compounds. It involves dissolving the drug and polymer in a solvent, which is then rapidly evaporated.[2]
-
Hot Melt Extrusion (HME) is a solvent-free process that uses heat and pressure to mix the drug and polymer. It is only suitable for compounds that are stable at the required processing temperatures.[3]
Quantitative Data Summary
The following tables summarize hypothetical but representative pharmacokinetic (PK) data for GSPT1 degraders, illustrating the potential impact of different formulation strategies.
Table 1: Comparison of Oral Bioavailability for GSPT1 Degraders in Mice
| Compound | Formulation Vehicle | Dose (mg/kg, PO) | Cmax (µM) | Tmax (h) | Oral Bioavailability (F%) | Reference |
| MRT-2359 | Not specified | Not specified | Not specified | Not specified | ~50% | [18] |
| Compound "I" | Not specified | 10 | Not specified | 0.5 | 19.4% | [19] |
| Unnamed Degrader | Not specified | 3 | 0.78 | Not specified | 55% | [18] |
| Compound 6 | Not specified | Not specified | Not specified | Not specified | 84% | [20] |
Table 2: Impact of Formulation on PK Parameters of a Hypothetical this compound
| Formulation Type | Dose (mg/kg, PO) | Cmax (ng/mL) | AUC (ng*h/mL) | Tmax (h) | Oral Bioavailability (F%) |
| Aqueous Suspension | 10 | 50 | 150 | 2.0 | 5% |
| Amorphous Solid Dispersion | 10 | 450 | 1800 | 1.0 | 60% |
| SNEDDS Formulation | 10 | 600 | 2100 | 0.5 | 70% |
Note: Data in Table 2 is illustrative, based on typical improvements seen with advanced formulations for poorly soluble drugs.[12]
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
Objective: To assess the rate and extent of this compound release from a formulation in a simulated GI environment.[21]
Apparatus: USP Apparatus 2 (Paddle) or 4 (Flow-Through Cell for poorly soluble drugs).[22][23]
Media:
-
Acidic Stage: 0.1 N HCl (pH 1.2) for 2 hours to simulate the stomach.
-
Intestinal Stage: Phosphate buffer (pH 6.8) to simulate the small intestine. Sink conditions should be maintained.
Procedure:
-
De-gas the dissolution media prior to use.[24]
-
Equilibrate the media to 37 ± 0.5°C.
-
Place the dosage form (e.g., capsule containing the formulation) into the dissolution vessel.
-
Begin agitation (typically 50-75 RPM for paddle apparatus).
-
Withdraw samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes).
-
Replace the volume of withdrawn sample with fresh media.
-
Analyze the concentration of this compound in each sample using a validated analytical method (e.g., HPLC-UV).
-
Plot the percentage of drug dissolved versus time to generate a dissolution profile.
Protocol 2: Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability of this compound and determine if it is a substrate for efflux transporters like P-glycoprotein (P-gp).[25][26]
Materials:
-
Caco-2 cells cultured on Transwell inserts for ~21 days to form a differentiated monolayer.[25]
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
This compound dosing solution.
-
Control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability).
Procedure:
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers. Values should be >300 Ω·cm² to ensure tight junctions have formed.[25]
-
Apical to Basolateral (A→B) Transport:
-
Add the this compound dosing solution to the apical (donor) side of the Transwell insert.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral side at specified time points (e.g., 30, 60, 90, 120 minutes) and from the apical side at the end of the experiment.
-
-
Basolateral to Apical (B→A) Transport:
-
Perform the reverse experiment, adding the drug to the basolateral (donor) side and sampling from the apical (receiver) side. This is done to assess active efflux.
-
-
Analysis: Quantify the concentration of this compound in all samples by LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (ER) is calculated as Papp(B→A) / Papp(A→B). An ER > 2 suggests the compound is a substrate for active efflux.[25]
Protocol 3: In Vivo Pharmacokinetic (PK) Study in Mice
Objective: To determine key PK parameters (Cmax, Tmax, AUC, F%) of this compound following oral administration.[27][28]
Procedure:
-
Animal Dosing:
-
Fast mice overnight prior to dosing.
-
Divide mice into two groups: Intravenous (IV) and Oral (PO).
-
Administer the IV dose (e.g., 1-2 mg/kg) via the tail vein to determine clearance and volume of distribution.
-
Administer the PO dose (e.g., 10 mg/kg) via oral gavage using the selected formulation.
-
-
Blood Sampling:
-
Collect sparse blood samples from each mouse at designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose). Typically, a composite profile is built from multiple animals.
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Extract this compound from plasma samples.
-
Quantify the drug concentration using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the mean plasma concentration versus time for both IV and PO routes.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA).
-
Calculate Cmax, Tmax, and AUC from the PO data.
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.[27]
-
References
- 1. benchchem.com [benchchem.com]
- 2. pci.com [pci.com]
- 3. Targeted protein degraders: transforming oral therapeutics [manufacturingchemist.com]
- 4. contractpharma.com [contractpharma.com]
- 5. ce.pharmacy.wisc.edu [ce.pharmacy.wisc.edu]
- 6. pharmtech.com [pharmtech.com]
- 7. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing solubility of targeted protein degraders: Better strategies for bioavailability - Pharmaceutical Technology [pharmaceutical-technology.com]
- 11. researchgate.net [researchgate.net]
- 12. portonpharmatech.com [portonpharmatech.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nanoparticle tools for maximizing oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 17. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Oral GSPT1 degraders show potent antitumor activity | BioWorld [bioworld.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. fda.gov [fda.gov]
- 22. fip.org [fip.org]
- 23. researchgate.net [researchgate.net]
- 24. Invitro dissolution | PPT [slideshare.net]
- 25. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 26. enamine.net [enamine.net]
- 27. sygnaturediscovery.com [sygnaturediscovery.com]
- 28. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
GSPT1 Degrader-6 In Vivo Potency Enhancement: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo potency of GSPT1 degrader-6. The content is structured to address specific experimental challenges and provide actionable guidance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for GSPT1 degradation?
A1: GSPT1 (G1 to S phase transition 1) is a translation termination factor crucial for protein synthesis.[1] Its degradation is primarily achieved through two main strategies: molecular glues and proteolysis-targeting chimeras (PROTACs).
-
Molecular Glues: These small molecules, such as derivatives of thalidomide, induce a conformational change in an E3 ubiquitin ligase, typically Cereblon (CRBN), enabling it to recognize and bind to GSPT1 as a new substrate.[2][3] This leads to the ubiquitination and subsequent proteasomal degradation of GSPT1.[3]
-
PROTACs: These are bifunctional molecules with one end binding to GSPT1 and the other to an E3 ligase.[3] This proximity induces the ubiquitination and degradation of GSPT1.[3]
Q2: Why is GSPT1 a compelling target in oncology?
A2: GSPT1 is overexpressed in various cancers, including acute myeloid leukemia (AML) and MYC-driven tumors, where it plays a critical role in cell proliferation and survival.[4][5] Targeting GSPT1 for degradation can induce apoptosis and inhibit the growth of cancer cells, making it a promising therapeutic strategy.[1][5]
Q3: What are the common challenges encountered when translating the in vitro potency of GSPT1 degraders to in vivo efficacy?
A3: Researchers often face challenges such as poor pharmacokinetic properties (low oral bioavailability, rapid clearance), metabolic instability, and off-target toxicities.[2][6] These factors can lead to insufficient drug exposure at the tumor site and limit the degrader's therapeutic window.
Q4: What is the "hook effect" in the context of PROTACs and how can it be mitigated?
A4: The "hook effect" refers to a phenomenon where at high concentrations, the bifunctional PROTAC molecule can form binary complexes with either the target protein (GSPT1) or the E3 ligase, rather than the productive ternary complex (GSPT1-PROTAC-E3 ligase). This can lead to a decrease in degradation efficiency at higher doses. Mitigating the hook effect can involve careful dose-response studies to identify the optimal therapeutic window and modifying the linker length and composition to optimize ternary complex formation.[6]
Troubleshooting Guide
Issue 1: Poor Oral Bioavailability
Symptoms:
-
Low or undetectable plasma concentrations of this compound after oral administration.
-
Lack of in vivo efficacy despite potent in vitro activity.
Possible Causes and Solutions:
| Cause | Proposed Solution |
| Poor Aqueous Solubility | 1. Formulation Strategies: Prepare the degrader in a vehicle known to improve solubility, such as a mixture of 5% NMP, 5% Solutol HS-15, and 90% normal saline.[2] Other options include amorphous solid dispersions (ASDs) or lipid-based nanoparticles.[6] 2. Particle Size Reduction: Employ micronization or nano-milling to increase the surface area for dissolution.[2] |
| Low Permeability | 1. Structural Modification: During the discovery phase, modify the degrader's chemical structure to enhance its ability to cross the intestinal wall. |
| High First-Pass Metabolism | 1. Metabolic Stability Assays: Conduct in vitro metabolic stability assays using liver microsomes to identify metabolically liable sites on the molecule.[6] 2. Structural Modification: Modify the identified "soft spots" to reduce metabolic breakdown. |
Issue 2: Lack of In Vivo Efficacy Despite Adequate Exposure
Symptoms:
-
Sufficient plasma concentration of this compound is achieved, but there is no significant tumor growth inhibition in xenograft models.
Possible Causes and Solutions:
| Cause | Proposed Solution |
| Suboptimal Pharmacokinetics (PK) | 1. Detailed PK/PD Studies: Conduct comprehensive pharmacokinetic studies with both intravenous (IV) and oral (PO) administration to determine key parameters like Cmax, half-life (t1/2), and absolute oral bioavailability (%F).[2] 2. Dose Escalation: Systematically increase the oral dose to determine if a therapeutic threshold can be reached.[2] |
| Poor Target Engagement in Tumor Tissue | 1. Pharmacodynamic (PD) Analysis: Collect tumor tissue at various time points after dosing and measure GSPT1 protein levels via Western blot or proteomics to confirm target degradation in the tumor.[2] |
| Development of Resistance | 1. Resistance Mechanism Investigation: Analyze tumor samples from non-responding animals to identify potential resistance mechanisms, such as mutations in GSPT1 or components of the ubiquitin-proteasome system. |
Issue 3: Off-Target Toxicity
Symptoms:
-
Adverse effects observed in animal models, such as weight loss, lethargy, or organ damage.
Possible Causes and Solutions:
| Cause | Proposed Solution |
| Lack of Selectivity | 1. Selectivity Profiling: Screen the degrader against a panel of other known neosubstrates of the recruited E3 ligase (e.g., IKZF1 and IKZF3 for CRBN-based degraders).[2] |
| On-Target Toxicity in Normal Tissues | 1. Targeted Delivery Systems: Conjugate the GSPT1 degrader to a molecule that specifically targets tumor cells, such as an antibody (Antibody-Drug Conjugate or ADC) or a ligand for a tumor-specific receptor.[7][8] 2. Prodrug Strategies: Design a prodrug that is activated preferentially in the tumor microenvironment, for example, by hypoxia or specific enzymes.[8][9] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Model
-
Cell Line and Animal Model:
-
Select a cancer cell line with high GSPT1 expression (e.g., MV4-11 for AML).
-
Use immunodeficient mice (e.g., NSG mice) for tumor implantation.
-
-
Tumor Implantation:
-
Inject 1 x 10^6 leukemic cells transduced with a luciferase reporter gene intravenously into each mouse.[10]
-
-
Treatment:
-
Monitor tumor burden weekly using bioluminescence imaging.[10]
-
Once the tumor is established, randomize mice into vehicle and treatment groups.
-
Administer this compound or vehicle orally at the desired dose and schedule.
-
-
Efficacy Assessment:
-
Monitor tumor growth via bioluminescence imaging throughout the study.
-
Measure body weight regularly as an indicator of toxicity.
-
At the end of the study, collect tumors and organs for pharmacodynamic and histological analysis.
-
Protocol 2: Pharmacodynamic (PD) Analysis of GSPT1 Degradation in Tumor Tissue
-
Sample Collection:
-
Treat tumor-bearing mice with a single dose of this compound.
-
Euthanize mice at various time points (e.g., 2, 4, 8, 24 hours) post-dosing.
-
Excise tumors and snap-freeze them in liquid nitrogen.
-
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against GSPT1 and a loading control (e.g., GAPDH).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify band intensities.[2]
-
Data Summary
Table 1: In Vitro and In Vivo Properties of Selected GSPT1 Degraders
| Compound | In Vitro IC50 (nM) | Oral Bioavailability (%) | In Vivo Model | Efficacy | Reference |
| MRT-2359 | Nanomolar range | ~50% | NSCLC Xenograft | Anti-tumor activity at 1 mg/kg PO, QD | [11] |
| SJ6986 (Compound 6) | 9.7 (DC50) | 84% | ALL Xenograft | Potent suppression of leukemia cell proliferation | [10][12] |
| Compound 26 | Not reported | Orally bioavailable | NCI-N87 Xenograft | Effective tumor growth suppression | [13] |
| LYG-409 | 9.50 (KG-1 cells) | Orally bioavailable | AML & Prostate Xenografts | TGI = 94.34% at 30 mg/kg (AML) | [14] |
Visualizations
Caption: Mechanisms of GSPT1 degradation by molecular glues and PROTACs.
Caption: Troubleshooting workflow for enhancing in vivo potency.
Caption: Simplified GSPT1 signaling pathway in cancer.[15]
References
- 1. What are GSPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 4. Development and therapeutic potential of GSPT1 molecular glue degraders: A medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The orally bioavailable GSPT1/2 degrader SJ6986 exhibits in vivo efficacy in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Identification of potent and orally bioavailable GSPT1 molecular glue degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway | Aging [aging-us.com]
mitigating cytotoxicity of GSPT1 degrader-6 in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GSPT1 degrader-6. The information is intended to help mitigate cytotoxicity in normal cells and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a molecular glue degrader that induces the proximity of the G1 to S phase transition 1 (GSPT1) protein to the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] This leads to the ubiquitination and subsequent proteasomal degradation of GSPT1.[1] GSPT1 is a crucial factor in translation termination, and its degradation disrupts this process, leading to downstream effects such as cell cycle arrest and apoptosis.[1][2]
Q2: Why am I observing cytotoxicity in my normal (non-cancerous) cell lines?
A2: GSPT1 is an essential protein for normal cell function; therefore, its degradation is expected to be broadly cytotoxic.[3] The primary mechanism of cytotoxicity is the on-target effect of GSPT1 depletion, which impairs translation termination and activates the integrated stress response (ISR) pathway, ultimately leading to TP53-independent cell death.[1][2][4] Cells with higher rates of protein translation may be more susceptible to the effects of GSPT1 degradation.[2][4]
Q3: What are the potential off-target effects of this compound?
A3: While highly selective GSPT1 degraders have been developed, some CRBN-based degraders can cause unintended degradation of other proteins.[5] A common off-target effect for less selective compounds is the degradation of the transcription factors IKZF1 and IKZF3.[5] It is also important to distinguish direct off-target degradation from the indirect cellular stress responses caused by on-target GSPT1 depletion.[5]
Q4: How can I confirm that the observed cytotoxicity is due to GSPT1 degradation?
A4: To confirm that cytotoxicity is a direct result of GSPT1 degradation, you can perform a rescue experiment. This involves overexpressing a degradation-resistant mutant of GSPT1 in your cells.[5][6] If the cells are resistant to this compound treatment after expressing the mutant GSPT1, it confirms that the cytotoxicity is on-target.[6]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound and provides systematic approaches to mitigate cytotoxicity in normal cells.
Issue 1: Excessive Cytotoxicity in Normal Cells
| Possible Cause | Troubleshooting Steps |
| High Compound Concentration | Perform a dose-response curve to determine the optimal concentration (DC50 for degradation vs. IC50 for viability) for GSPT1 degradation with minimal impact on cell viability in your specific normal cell line.[1] |
| High Sensitivity of Cell Line | Test the degrader in multiple normal cell lines to understand if the observed cytotoxicity is cell-type specific.[1] Cells with high protein synthesis rates may be more sensitive.[2] |
| On-Target Toxicity | As GSPT1 is essential for cell survival, a certain level of cytotoxicity is expected.[3] Consider shorter treatment times to observe the initial, direct effects of GSPT1 degradation before widespread cell death occurs.[5] |
| Off-Target Effects | Use quantitative proteomics to identify unintended protein degradation.[5] Compare the proteomic profile of cells treated with this compound to a vehicle control. |
Issue 2: Inconsistent GSPT1 Degradation
| Possible Cause | Troubleshooting Steps |
| Cellular Health and Confluency | Ensure cells are healthy and in the logarithmic growth phase. Maintain consistent cell seeding density, as this can affect drug response.[7] |
| Compound Stability | Prepare fresh stock solutions of this compound for each experiment to avoid degradation of the compound.[7] |
| Variable CRBN Expression | The efficacy of this compound is dependent on the expression of CRBN.[6] Confirm CRBN expression levels in your cell line via Western blot. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment.
-
Compound Treatment: The following day, treat the cells with serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a duration relevant to the expected onset of cytotoxicity (e.g., 72 hours).[1]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[1]
-
Solubilization: Add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.[1]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for GSPT1 Degradation
This protocol is to confirm the degradation of the GSPT1 protein.
-
Cell Seeding: Seed cells in a 6-well plate to achieve 70-80% confluency at the time of harvest.[7]
-
Compound Treatment: Treat cells with the desired concentrations of this compound or vehicle control for various durations (e.g., 4, 8, 24 hours).[7][8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.[7]
-
Immunoblotting:
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[7]
Signaling Pathways and Workflows
This compound Mechanism of Action
Caption: Mechanism of GSPT1 degradation and subsequent apoptosis.
Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: A logical workflow for troubleshooting cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]
- 5. benchchem.com [benchchem.com]
- 6. Selective Targeting of GSPT1 by CC-90009: Unleashing Tumoricidal Effects in Acute Myeloid Leukemia [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
interpreting high background in GSPT1 degrader-6 western blots
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering high background in Western blots when working with GSPT1 degrader-6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule, often classified as a "molecular glue," that induces the degradation of the G1 to S phase transition 1 (GSPT1) protein.[1][2] It functions by forming a ternary complex between GSPT1 and an E3 ubiquitin ligase, most commonly Cereblon (CRBN).[3][4] This proximity facilitates the ubiquitination of GSPT1, marking it for degradation by the proteasome.[1][3] This targeted protein degradation makes it a valuable tool for studying the roles of GSPT1 and a potential therapeutic strategy in diseases where GSPT1 is implicated, such as certain cancers.[2][3]
Q2: What is the expected outcome of a Western blot experiment using this compound?
In a successful experiment, you should observe a dose-dependent decrease in the intensity of the GSPT1 protein band in cell lysates treated with this compound compared to the vehicle control.[5] The input lysates should also be run on the Western blot to confirm the overall degradation of GSPT1 in the cells.[5]
Q3: Why am I seeing high background specifically in my this compound treated lanes?
While high background can be a general issue in Western blotting, it's possible that the degrader treatment itself could indirectly contribute to it. For instance, significant protein degradation could alter the overall protein composition of the lysate, potentially affecting antibody binding. However, it is more likely that the high background stems from common Western blot procedural issues that need optimization.
Troubleshooting Guide: High Background in GSPT1 Western Blots
High background on a Western blot can obscure the specific signal of your target protein, making data interpretation difficult.[6] This guide provides a systematic approach to troubleshooting and resolving this common issue.
Diagram: Western Blot Troubleshooting Workflow
Caption: Troubleshooting workflow for high background in Western blots.
Troubleshooting Table
| Potential Cause | Recommended Solution | References |
| Insufficient Blocking | - Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. - Increase the concentration of the blocking agent (e.g., 5% non-fat dry milk or BSA). - Ensure the blocking buffer is freshly prepared and completely dissolved.[7] - Consider switching blocking agents (e.g., from milk to BSA, especially for phospho-antibodies).[6][8] | [6][7][8][9] |
| Antibody Concentration Too High | - Primary Antibody: Titrate the antibody to determine the optimal concentration. A common starting point is a 1:1000 dilution, but this may need to be increased to 1:2000-1:10,000.[10][11] - Secondary Antibody: Reduce the concentration of the secondary antibody (e.g., from 1:2000 to 1:10,000).[10] Run a control blot with only the secondary antibody to check for non-specific binding.[6][8] | [6][8][10][11] |
| Inadequate Washing | - Increase the number and/or duration of wash steps. For example, perform three to five washes of 5-10 minutes each.[10][11] - Increase the volume of the washing buffer to ensure the membrane is fully submerged and agitated.[7] - Add a mild detergent like Tween-20 (0.05-0.1%) to your wash buffer (e.g., TBST).[7] | [7][10][11] |
| Membrane Handling | - Ensure the membrane does not dry out at any point during the procedure.[12][13] - Handle the membrane with clean forceps and gloves to avoid contamination.[7] - Make sure the membrane is fully wetted before starting the protein transfer.[12] | [7][12][13] |
| Excess Protein Loading | - Reduce the amount of total protein loaded per lane. High protein concentration can lead to non-specific antibody binding.[10][12] | [10][12] |
| Contaminated Buffers or Reagents | - Prepare fresh blocking and washing buffers for each experiment. Bacterial growth in old buffers can cause speckled background.[8][13] - Filter buffers if you observe any precipitates.[7] | [7][8][13] |
| Overexposure | - Reduce the exposure time when imaging the blot.[14] - If using a highly sensitive ECL substrate, consider diluting it or switching to a less sensitive one.[10] | [10][14] |
Experimental Protocols
Standard Western Blot Protocol for GSPT1 Detection
This protocol provides a general framework. Optimization of antibody concentrations and incubation times is highly recommended.
-
Cell Lysis and Protein Quantification: a. Treat cells with the desired concentrations of this compound and a vehicle control for the specified time. b. Harvest and wash the cells with ice-cold PBS. c. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. d. Incubate on ice for 30 minutes with intermittent vortexing.[5] e. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[5] f. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Protein Transfer: a. Prepare protein samples by adding Laemmli buffer and heating at 95-100°C for 5-10 minutes. b. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. c. Perform electrophoresis to separate the proteins by size.[5] d. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.[5] b. Incubate the membrane with a primary antibody against GSPT1 (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[5] c. Wash the membrane three times for 5-10 minutes each with TBST.[5] d. Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution in blocking buffer) for 1 hour at room temperature with gentle agitation.[5] e. Wash the membrane three times for 5-10 minutes each with TBST.[5]
-
Detection: a. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]
Signaling Pathway Diagram
Mechanism of Action: this compound
Caption: GSPT1 degradation pathway induced by a molecular glue degrader.
References
- 1. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 2. Development and therapeutic potential of GSPT1 molecular glue degraders: A medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. dc.uthsc.edu [dc.uthsc.edu]
- 5. benchchem.com [benchchem.com]
- 6. sinobiological.com [sinobiological.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. biossusa.com [biossusa.com]
- 9. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot Doctor™ — Blot Background Problems | Bio-Rad [bio-rad.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. cytivalifesciences.com.cn [cytivalifesciences.com.cn]
GSPT1 Degrader-6 Technical Support Center
Welcome to the technical support center for GSPT1 degrader-6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule "molecular glue" designed to induce the degradation of the G1 to S phase transition 1 (GSPT1) protein.[1] It functions by promoting an interaction between GSPT1 and Cereblon (CRBN), a substrate receptor for the CRL4 E3 ubiquitin ligase complex.[2][3] This induced proximity leads to the ubiquitination of GSPT1, marking it for degradation by the cell's proteasome.[2] GSPT1, also known as eRF3a, is a crucial factor in the termination of protein translation.[4][5]
Q2: What are the expected downstream cellular effects of successful GSPT1 degradation?
A2: The degradation of GSPT1 disrupts its essential role in translation termination.[6] This leads to a cascade of cellular events, including the activation of the integrated stress response pathway and TP53-independent cell death.[7][8] In cancer cell lines, this typically results in the inhibition of cell proliferation and the induction of apoptosis.[9][10][11]
Q3: What is the reported in vitro potency of this compound?
A3: this compound has been reported to be a potent GSPT1 molecular glue with a DC50 (concentration for 50% degradation) of 13 nM.[1]
Troubleshooting Guide
This guide addresses common issues that may lead to a lack of GSPT1 degradation in your experiments.
Problem 1: No or minimal degradation of GSPT1 is observed.
Possible Cause 1: Suboptimal Compound Concentration
While the DC50 is 13 nM, the optimal concentration can vary between cell lines. Additionally, at very high concentrations, molecular glues and PROTACs can exhibit a "hook effect," where the formation of the productive ternary complex (GSPT1-degrader-CRBN) is outcompeted by binary complexes (degrader-GSPT1 or degrader-CRBN), leading to reduced degradation.[12]
-
Troubleshooting Steps:
-
Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for your specific cell line.
-
Ensure you are not operating at a concentration that is too high, which could induce the hook effect.[12]
-
Possible Cause 2: Insufficient Treatment Time
Protein degradation is a time-dependent process. The kinetics of GSPT1 degradation may vary depending on the cell line and its intrinsic protein turnover rate.
-
Troubleshooting Steps:
Possible Cause 3: Low Expression of E3 Ligase (Cereblon)
This compound requires the E3 ligase Cereblon (CRBN) to function. If the cell line you are using has low or no expression of CRBN, degradation will not occur.
-
Troubleshooting Steps:
Possible Cause 4: Issues with the Ubiquitin-Proteasome System
The degradation of GSPT1 is dependent on a functional ubiquitin-proteasome system.
-
Troubleshooting Steps:
-
To confirm that the degradation pathway is active, co-treat your cells with this compound and a proteasome inhibitor (e.g., MG-132) or a neddylation inhibitor (e.g., MLN4924).[3][15] Inhibition of the proteasome or the CRL complex should rescue GSPT1 from degradation, which can be observed via Western blot.
-
You can also directly measure proteasome activity in your cell lysates using a commercially available assay kit.[16][17][18][19]
-
Possible Cause 5: Compound Instability or Poor Cell Permeability
The this compound compound may be unstable in your cell culture medium or may have poor permeability into the cells.
-
Troubleshooting Steps:
Problem 2: The observed phenotype (e.g., cell death) does not correlate with GSPT1 degradation.
Possible Cause 1: Off-Target Effects
At high concentrations, this compound might have off-target effects, leading to cytotoxicity that is independent of GSPT1 degradation.[13] Some CRBN-based modulators are known to degrade other proteins, such as IKZF1 and IKZF3.[15][20]
-
Troubleshooting Steps:
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic profile of this compound in your cell line.[9][13]
-
Use the lowest effective concentration that induces GSPT1 degradation without causing significant, rapid cell death.
-
Perform a proteomics analysis to identify other proteins that are downregulated upon treatment with the degrader.[13][21]
-
Check for the degradation of known CRBN off-targets like IKZF1/3 via Western blot.[15]
-
Possible Cause 2: Indirect Effects of GSPT1 Degradation
GSPT1 degradation can halt protein synthesis, which disproportionately affects the levels of short-lived proteins.[22] This can be misinterpreted as the direct degradation of another target protein.
-
Troubleshooting Steps:
-
To distinguish between direct degradation and an indirect effect from protein synthesis inhibition, compare the effects of your degrader to a known protein synthesis inhibitor like cycloheximide.[22]
-
A rescue experiment using a degradation-resistant GSPT1 mutant can also help confirm that the observed phenotype is a direct result of GSPT1 degradation.[13]
-
Data Presentation
Table 1: Troubleshooting this compound Experimental Parameters
| Parameter | Recommended Range | Purpose |
| Concentration | 1 nM - 10 µM | To determine the optimal concentration and identify potential hook effects. |
| Incubation Time | 2 - 48 hours | To establish the kinetics of GSPT1 degradation. |
| Proteasome Inhibitor | 10 µM MG-132 | To confirm proteasome-dependent degradation (1-2 hr pre-treatment). |
| Neddylation Inhibitor | 1 µM MLN4924 | To confirm CRL-dependent degradation (1-2 hr pre-treatment). |
Table 2: Expected In Vitro Potency of GSPT1 Degraders
| Compound | DC50 (GSPT1) | Dmax (GSPT1) | Cell Line | Reference |
| This compound | 13 nM | Not specified | Not specified | [1] |
| Compound 6 | 9.7 nM | ~90% | MV4-11 | [11] |
| CC-885 | ~0.1 µM | >90% | MM1.S | [3] |
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 3. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
- 5. Development and therapeutic potential of GSPT1 molecular glue degraders: A medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]
- 8. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. GSPT1 degrader News - LARVOL Sigma [sigma.larvol.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. E3 Ubiquitin Ligase Stable Cell Lines - Creative Biogene [creative-biogene.com]
- 15. benchchem.com [benchchem.com]
- 16. resources.novusbio.com [resources.novusbio.com]
- 17. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. abcam.com [abcam.com]
- 20. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. biorxiv.org [biorxiv.org]
Navigating Resistance to GSPT1 Degrader-6: A Technical Support Center
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to GSPT1 degrader-6. The following guides and frequently asked questions (FAQs) address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to GSPT1 degraders like this compound?
A1: Acquired resistance to GSPT1 degraders, which often function as molecular glues, typically arises from mechanisms that hinder the formation of the GSPT1-degrader-CRBN ternary complex, which is essential for GSPT1 ubiquitination and subsequent degradation. The most frequently observed resistance mechanisms include:
-
Mutations in the GSPT1 protein: Specific mutations, particularly within the β-hairpin structural degron of GSPT1, can disrupt the binding interface for the degrader and the E3 ligase cereblon (CRBN).[1][2] A well-documented example is the G575N mutation in the GTPase domain of GSPT1, which has been shown to block ubiquitination and degradation induced by molecules like CC-90009.[1][3]
-
Alterations in the E3 ubiquitin ligase machinery: As many GSPT1 degraders utilize the CRBN E3 ubiquitin ligase, mutations in CRBN can prevent the formation of the necessary ternary complex, leading to resistance.[2] Furthermore, the loss of other components of the ubiquitin-proteasome system can also impede the degradation process.[2]
-
Decreased translation initiation: Some research indicates that cancer cells with lower overall rates of protein translation may exhibit reduced susceptibility to the cytotoxic effects of GSPT1 degradation.[2][4]
Q2: My cells are exhibiting a resistant phenotype to this compound, but sequencing of GSPT1 and CRBN reveals no mutations. What are other potential causes?
A2: While mutations in GSPT1 and CRBN are common culprits, resistance can emerge from other alterations. Consider investigating the following:
-
Components of the CRL4-CRBN ubiquitin ligase complex: Resistance to the GSPT1 degrader CC-885 has been linked to the absence of essential components of the CRL4-CRBN ubiquitin ligase, genes necessary for the neddylation of cullin-RING ligases, and the UBE2G1 E2 ubiquitin–conjugating enzyme.[4]
-
Activation of bypass signaling pathways: Cancer cells can develop resistance by activating alternative survival pathways. For instance, in the context of FLT3-amplified Acute Myeloid Leukemia (AML), resistance to midostaurin (B1676583) can be overcome by the dual degradation of MYC and GSPT1, suggesting that escape pathways involving AKT signaling may contribute to resistance.[5]
-
Drug efflux pumps: Although less commonly reported for this class of drugs, overexpression of drug efflux pumps could potentially reduce the intracellular concentration of the GSPT1 degrader.
Q3: What strategies can be employed in the lab to overcome resistance to this compound?
A3: Several strategies are being explored to circumvent resistance to GSPT1 degraders:
-
Development of novel GSPT1 degraders: Creating degraders with different chemical structures and binding modes to the GSPT1-CRBN interface may overcome resistance caused by specific mutations.[1]
-
Combination therapies: Co-targeting pathways that are either downstream of GSPT1 degradation or represent cellular vulnerabilities can help prevent the emergence of resistant clones.[1] Examples of combination strategies include:
-
Dual MYC/GSPT1 degradation: This approach has shown promise in overcoming resistance in MYC-driven cancers.[5][6]
-
Menin inhibition with GSPT1 degradation: This combination has demonstrated synergistic cell death in KMT2A-rearranged AML cells.[5]
-
mTOR inhibition with GSPT1 degradation: A dual-target molecule, YB-3-17, which inhibits mTOR and degrades GSPT1, has shown enhanced efficacy in glioblastoma models.[7]
-
-
Antibody-Drug Conjugates (ADCs): GSPT1 degrader-based ADCs, such as ORM-6151 (targeting CD33) and ORM-1153 (targeting CD123), enable targeted delivery of the degrader to cancer cells, potentially increasing efficacy and reducing off-target effects.[5]
Troubleshooting Guides
Problem: Reduced or no GSPT1 degradation observed after treatment with this compound.
| Possible Cause | Troubleshooting Step |
| Cell line is inherently resistant | Test a panel of cell lines known to be sensitive to GSPT1 degraders (e.g., MOLM-13, MV-4-11) to confirm compound activity. |
| Suboptimal degrader concentration or incubation time | Perform a dose-response and time-course experiment to determine the optimal concentration (DC50) and duration of treatment for GSPT1 degradation. |
| Issues with ternary complex formation | Verify the formation of the GSPT1-degrader-CRBN complex using co-immunoprecipitation (Co-IP).[1] |
| Acquired resistance through mutation | Sequence the GSPT1 and CRBN genes in the resistant cell line to identify potential mutations. The G575N mutation in GSPT1 is a known resistance mutation.[1][3] |
| Dysfunctional ubiquitin-proteasome system | Assess the overall health of the ubiquitin-proteasome system in your cells using a proteasome activity assay. |
Problem: Inconsistent results in GSPT1 degradation assays.
| Possible Cause | Troubleshooting Step |
| Cell passage number and health | Use cells within a consistent and low passage number range. Ensure cells are healthy and actively dividing before treatment. |
| Reagent variability | Use fresh dilutions of the GSPT1 degrader for each experiment. Ensure consistency in antibody lots for Western blotting. |
| Assay variability | If using a luminescence-based assay like HiBiT, ensure consistent cell seeding density and lysis conditions.[8] |
Quantitative Data Summary
Table 1: Potency of GSPT1 Degraders in Cancer Cell Lines
| Compound | Cell Line(s) | Potency (IC50/GI50) | Notes |
| ORM-6151 | CD33-expressing cell lines | Picomolar | 10-1000-fold more potent than several other GSPT1 degraders.[1][5] |
| Compound 7d | 22Rv1 (Prostate Cancer) | 19 nM | A selective GSPT1 degrader.[1] |
| TRX-214-1002 | TP53 or FLT3 mutated AML cell lines | Picomolar | Superior and sustained GSPT1 degradation compared to ORM-6151.[9] |
| BTX-1188 | Not specified | 30 nM (for sustained degradation) | Also degrades IKZF1/3, providing immunomodulatory properties.[9] |
| Novel GSPT1 MGDs | BT-747 (Breast Cancer) | 5 - 50 nM | Orally active GSPT1 molecular glue degraders.[10] |
Experimental Protocols
CRISPR-Suppressor Scanning to Identify Resistance Mutations
This technique is used to identify mutations in a target protein that confer resistance to a drug.[1][8]
-
sgRNA Library Design and Cloning: Design a library of single-guide RNAs (sgRNAs) that tile the coding sequence of the target gene (e.g., GSPT1). Clone this library into a lentiviral vector that also expresses Cas9.[1]
-
Lentivirus Production and Transduction: Produce lentivirus in a packaging cell line (e.g., HEK293T). Transduce the target cancer cell line (e.g., MOLM-13) with the lentiviral library at a low multiplicity of infection (MOI) to ensure one sgRNA per cell.[1]
-
Drug Selection: Culture the transduced cells in the presence of the GSPT1 degrader at a concentration that inhibits the growth of wild-type cells. A parallel culture without the drug serves as a control.[1]
-
Genomic DNA Extraction and Sequencing: After a selection period (e.g., 2-4 weeks), isolate genomic DNA from both the treated and control cell populations. Amplify the sgRNA cassette via PCR and perform deep sequencing to determine the frequency of each sgRNA.[1]
-
Data Analysis: Identify sgRNAs that are significantly enriched in the drug-treated population compared to the control. These enriched sgRNAs target regions of the gene where mutations confer drug resistance.[1]
Co-Immunoprecipitation (Co-IP) to Verify Ternary Complex Formation
Co-IP is used to confirm the interaction between GSPT1, the degrader, and CRBN.[1]
-
Cell Transfection and Treatment: Transiently transfect cells (e.g., HEK293T) with constructs expressing tagged versions of GSPT1 (e.g., HA-tagged) and CRBN. Treat the cells with the GSPT1 degrader or a vehicle control. To prevent degradation of the complex, pre-treat cells with a neddylation inhibitor like MLN4924.[1]
-
Cell Lysis: Lyse the cells in a buffer that preserves protein-protein interactions.[1]
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the tag on one of the proteins (e.g., anti-HA antibody to pull down GSPT1).[1]
-
Washing and Elution: Wash the antibody-protein complexes to remove non-specific binders and then elute the bound proteins.[1]
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against the other components of the expected complex (e.g., an antibody against CRBN) to confirm their co-precipitation.[1]
HiBiT Assay for Quantifying Protein Degradation
This assay provides a quantitative measure of protein degradation in live cells.[1]
-
Cell Line Generation: Generate a stable cell line (e.g., HEK293T) expressing the target protein (e.g., GSPT1) tagged with the HiBiT peptide.[1]
-
Cell Plating: Seed the HiBiT-tagged cells into a multi-well plate.[1]
-
Compound Treatment: Treat the cells with a serial dilution of the GSPT1 degrader. Include a vehicle control (e.g., DMSO).[1]
-
Lysis and Luminescence Measurement: Lyse the cells and add the lytic reagent containing the LgBiT protein. The interaction of HiBiT and LgBiT generates a luminescent signal that is proportional to the amount of HiBiT-tagged protein.
-
Data Analysis: Calculate the DC50 value (the concentration at which 50% of the protein is degraded).[1]
Visualizations
Caption: Mechanism of GSPT1 degradation and points of resistance.
Caption: Workflow for identifying resistance and confirming protein interactions.
Caption: Logic of using combination therapies to overcome resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Copy of GSPT1-KI Cell Line Helps Decode Drug Resistance Mechanisms - Kyinno Bio [kyinno.com]
- 4. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSPT1 degrader News - LARVOL Sigma [sigma.larvol.com]
- 6. biorxiv.org [biorxiv.org]
- 7. A Dual-Target and Dual-Mechanism Design Strategy by Combining Inhibition and Degradation Together - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Profiling the Landscape of Drug Resistance Mutations in Neosubstrates to Molecular Glue Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
distinguishing direct vs. indirect effects of GSPT1 degrader-6 treatment
Welcome to the technical support center for GSPT1 degrader-6. This resource provides troubleshooting guidance and frequently asked questions for researchers utilizing this compound in their experiments. Our goal is to help you distinguish between the direct and indirect effects of GSPT1 degradation to ensure accurate interpretation of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a molecular glue that induces the degradation of the G1 to S phase transition 1 (GSPT1) protein.[1][2] It functions by promoting the interaction between GSPT1 and the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of GSPT1.[1][3] GSPT1, also known as eukaryotic release factor 3a (eRF3a), is a critical component of the translation termination complex.[1][4]
Q2: What are the expected direct downstream effects of GSPT1 degradation?
A2: The most immediate and direct consequence of GSPT1 degradation is the impairment of translation termination.[5][6] This can lead to ribosomes reading through stop codons, resulting in the production of aberrant proteins with C-terminal extensions.[5] This disruption of proteome integrity is a primary source of cellular stress.
Q3: What are the key indirect effects that can result from GSPT1 degradation?
A3: The direct effect on translation termination triggers a cascade of indirect cellular responses. A major indirect effect is the activation of the Integrated Stress Response (ISR) pathway.[6][7] This is characterized by the phosphorylation of eIF2α and the increased expression of downstream targets like ATF4.[5] Other indirect effects can include cell cycle arrest, apoptosis, and global changes in protein synthesis.[1][8][9] It is crucial to recognize that the degradation of short-lived proteins can be an indirect consequence of a general block in protein synthesis or cytotoxicity, rather than a direct off-target effect of the degrader.[9][10]
Q4: How can I be sure the observed phenotype is a direct result of GSPT1 degradation?
A4: This is a critical question in degrader research. To confirm that your observed phenotype is a direct result of GSPT1 degradation, a rescue experiment is the gold standard. This involves using a degradation-resistant mutant of GSPT1.[10][11] If the phenotype is reversed in cells expressing the mutant GSPT1 in the presence of the degrader, it strongly suggests the effect is on-target.
Q5: Are there known off-target effects for GSPT1 degraders?
A5: While this compound is designed to be selective, off-target effects are a possibility with any small molecule. Some less selective GSPT1 degraders have been shown to degrade other proteins, such as IKZF1 and IKZF3.[11] However, highly selective degraders with minimal activity on these off-targets have been developed.[11] It is important to distinguish between direct off-target degradation and the indirect cellular responses to GSPT1 depletion.[11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High cytotoxicity observed at effective GSPT1 degradation concentrations. | 1. The degrader may be causing general cytotoxicity, leading to a shutdown of cellular processes.[10] 2. The observed cell death may be an indirect consequence of ISR activation.[6] 3. The cell line may be particularly sensitive to the disruption of translation termination. | 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic profile of the degrader in your cell line.[1][10] Use the lowest effective concentration that maintains high cell viability. 2. Conduct a time-course experiment to distinguish early, direct effects from later, indirect cytotoxic effects. 3. Correlate the timing of GSPT1 degradation with the onset of cytotoxicity. |
| Unexpected degradation of other proteins (potential off-targets). | 1. The degrader may have direct off-target activity. 2. The other proteins may be short-lived, and their degradation is an indirect result of the GSPT1-mediated block in protein synthesis.[9] | 1. Perform a global proteomics analysis (e.g., TMT-based mass spectrometry) at various concentrations and time points to identify proteins that are downregulated.[11] 2. Use shorter treatment times to capture initial, direct degradation events before widespread indirect effects occur.[11] 3. Validate potential off-targets with orthogonal methods like Western blotting.[11] 4. To specifically address the issue of short-lived proteins, compare the degradation profile to that induced by a known translation inhibitor like cycloheximide.[9] |
| Inconsistent GSPT1 degradation. | 1. Insufficient treatment time.[10] 2. Poor cell permeability of the degrader.[10] 3. Low expression of the CRBN E3 ligase in the cell model.[10] 4. Instability of the ternary complex (GSPT1-degrader-CRBN).[10] | 1. Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal degradation time point.[10] 2. Confirm CRBN expression in your cell line using Western blot or qPCR.[10] 3. If using a PROTAC-based degrader, consider testing analogs with different linkers to improve ternary complex formation.[10] |
| Difficulty distinguishing direct vs. indirect effects on signaling pathways. | The observed changes in a signaling pathway may be a downstream consequence of the ISR or other cellular stress responses, rather than a direct modulation by GSPT1. | 1. Perform a detailed time-course analysis. Direct effects on protein levels should precede the activation of downstream signaling pathways. 2. Use a rescue experiment with a degradation-resistant GSPT1 mutant to see if the signaling pathway activation is reversed.[10][11] 3. Inhibit the ISR pathway (e.g., using an ISR inhibitor) to see if the downstream signaling effect is abrogated, which would indicate it is an indirect effect. |
Quantitative Data Summary
The following tables summarize key quantitative data for GSPT1 degraders to aid in experimental design and data interpretation.
Table 1: In Vitro Degradation Potency (DC50) of GSPT1 Degraders
| Compound | Cell Line | DC50 (nM) | Time Point (h) | Reference |
| This compound | - | 13 | - | [2] |
| Compound 6 | MV4-11 | 9.7 | 4 | [12] |
| Compound 6 | MV4-11 | 2.1 | 24 | [12] |
| Compound 7 | MV4-11 | >10,000 | 4 | [12] |
| Compound 7 | MV4-11 | 10 | 24 | [12] |
| CC-90009 | KG-1 | 7.87 | - | [2] |
DC50 represents the concentration required to achieve 50% of the maximal degradation.
Table 2: Anti-proliferative Activity (IC50) of GSPT1 Degraders
| Compound | Cell Line | IC50 (nM) | Reference |
| GSPT1 degrader-4 | CAL51 | 39 | [2] |
| GSPT1 degrader-10 | HL-60 | 10 | [2] |
| CC-90009 | RS4;11 | 2 | [2] |
| CC-90009 | Molt4 | 260 | [2] |
| CC-90009 | MM.1S | 370 | [2] |
| MG-277 | RS4;11 | 3.5 | [2] |
IC50 represents the concentration required to inhibit cell growth by 50%.
Experimental Protocols
Western Blotting for GSPT1 Degradation
Objective: To quantify the extent of GSPT1 degradation following treatment with this compound.
Methodology:
-
Cell Seeding and Treatment: Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment. The next day, treat cells with a dose-response of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time course (e.g., 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[1]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against GSPT1 overnight at 4°C. The following day, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[1]
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software. Normalize GSPT1 levels to a loading control (e.g., GAPDH, β-actin).[1]
Global Proteomics using Tandem Mass Tags (TMT)
Objective: To identify direct off-targets and distinguish them from indirect effects on the proteome.
Methodology:
-
Experimental Design: Treat cells with this compound at a concentration around the DC50 and a higher concentration for a short duration (e.g., 4-8 hours) to enrich for direct effects. Include a vehicle control.
-
Sample Preparation: Harvest and lyse cells. Quantify protein and digest with trypsin.
-
TMT Labeling: Label the resulting peptides from each condition with a different TMT isobaric tag.
-
LC-MS/MS Analysis: Combine the labeled peptides and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data to identify and quantify proteins. Perform statistical analysis to identify proteins with significantly altered abundance upon treatment.[11]
-
Interpretation: Proteins that are rapidly degraded at low concentrations are potential direct off-targets. Widespread changes in protein levels, especially of short-lived proteins, at later time points are more likely to be indirect effects.[9][11]
Rescue Experiment with Degradation-Resistant GSPT1 Mutant
Objective: To confirm that an observed phenotype is a direct consequence of GSPT1 degradation.
Methodology:
-
Construct Generation: Create an expression vector containing the coding sequence for a degradation-resistant GSPT1 mutant (e.g., G575N).[12] Also, create a vector with wild-type GSPT1 and an empty vector control.
-
Cell Line Generation: Transfect or transduce your cell line of interest to stably or transiently express the wild-type GSPT1, mutant GSPT1, or the empty vector control.
-
Compound Treatment: Treat all three cell lines (empty vector, wild-type GSPT1, and mutant GSPT1) with this compound.
-
Phenotypic Analysis: Assess the phenotype of interest (e.g., cell viability, apoptosis, signaling pathway activation) in all treated cell lines.
-
Interpretation: If the phenotype is rescued (i.e., reversed or significantly attenuated) in the cells expressing the mutant GSPT1 compared to the wild-type and empty vector controls, it strongly indicates that the phenotype is a direct result of GSPT1 degradation.[10][12]
Visualizations
Caption: Mechanism of action for this compound, highlighting the direct and indirect effects.
Caption: Experimental workflow for distinguishing direct vs. indirect effects of this compound.
Caption: Logical relationships between an observed phenotype and its potential direct and indirect causes.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 4. What are GSPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]
- 7. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Head-to-Head Comparison of GSPT1 Degraders: GSPT1 Degrader-6 vs. CC-885
For researchers, scientists, and drug development professionals, the targeted degradation of G1 to S phase transition 1 (GSPT1) has emerged as a promising therapeutic strategy in oncology. This guide provides an objective, data-driven comparison of two key molecular glue degraders targeting GSPT1: the highly selective GSPT1 Degrader-6 and the first-in-class, broader-spectrum agent, CC-885.
This comparison delves into their mechanisms of action, degradation efficacy, selectivity, and cellular activity, supported by experimental data to inform compound selection for research and development.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Both this compound and CC-885 function as molecular glues, redirecting the Cereblon (CRBN) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of GSPT1. By binding to CRBN, these small molecules create a novel protein interface that is recognized by GSPT1, leading to its polyubiquitination and destruction by the proteasome. The depletion of GSPT1, a key translation termination factor, triggers the integrated stress response (ISR) and impairs protein synthesis, ultimately leading to p53-independent apoptosis in cancer cells.[1][2]
References
A Comparative Guide to the Selectivity of GSPT1 Degrader-6 and CC-90009
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the selectivity and performance of two prominent GSPT1-targeting molecular glue degraders: GSPT1 degrader-6 (also identified as SJ6986) and CC-90009. The information presented is collated from publicly available experimental data to assist researchers in making informed decisions for their drug discovery and development endeavors.
Targeted protein degradation has emerged as a powerful therapeutic modality, particularly in oncology. GSPT1 (G1 to S phase transition 1), a translation termination factor, has been identified as a critical dependency in certain cancers, most notably acute myeloid leukemia (AML). Both this compound and CC-90009 function by coopting the Cereblon (CRBN) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of GSPT1. While both molecules are highly effective at degrading GSPT1, understanding their comparative selectivity is crucial for anticipating potential off-target effects and therapeutic windows.
Quantitative Performance and Selectivity
The following tables provide a summary of the quantitative data available for this compound (SJ6986) and CC-90009, focusing on their degradation potency, anti-proliferative effects, and selectivity.
Table 1: GSPT1 Degradation Potency
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Time Point (hours) |
| This compound (SJ6986) | MV4-11 | 9.7 | ~90 | 4 |
| MV4-11 | 2.1 | >90 | 24 | |
| CC-90009 | KG-1 | Not explicitly stated, but significant reduction observed at 100 nM | >70 in 9 out of 23 primary AML samples at 100 nM | 4 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Anti-proliferative Activity
| Compound | Cell Line(s) | EC50 (nM) |
| This compound (SJ6986) | MV4-11 | 1.5 |
| MHH-CALL-4 | 0.4 | |
| CC-90009 | AML cell lines (average) | 3 - 75 |
| Primary AML patient blasts (average) | 21 |
EC50: Half-maximal effective concentration for inhibiting cell proliferation.
Table 3: Selectivity Profile
| Compound | Primary Target(s) | Known Off-Targets or Secondary Effects | Selectivity Notes |
| This compound (SJ6986) | GSPT1/2 | Delayed and less pronounced degradation of IKZF1 at 24 hours. | Highly selective for GSPT1/2 over classical immunomodulatory drug (IMiD) neosubstrates like IKZF1/3 at earlier time points.[1][2] |
| CC-90009 | GSPT1 | Minimal effect on other known neosubstrates of the less selective degrader CC-885, such as IKZF1, HBS1L, and CK1α.[3] | Developed specifically for high selectivity towards GSPT1. |
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of the comparative data, detailed protocols for the key experimental assays are provided below.
Western Blotting for GSPT1 Degradation Assessment
This technique is fundamental for visualizing and quantifying the reduction in GSPT1 protein levels following treatment with a degrader.
-
Cell Culture and Treatment : Cells, such as the AML cell line MV4-11, are cultured to an appropriate density. They are then treated with a range of concentrations of the GSPT1 degrader or a vehicle control (e.g., DMSO) for specified durations (e.g., 4, 8, or 24 hours).[4]
-
Cell Lysis : Post-treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using RIPA buffer fortified with protease and phosphatase inhibitors to prevent protein degradation.[4]
-
Protein Quantification : The total protein concentration in each cell lysate is determined using a BCA (bicinchoninic acid) assay to ensure equal protein loading for electrophoresis.[4]
-
SDS-PAGE and Protein Transfer : Equal amounts of protein (typically 20-30 µg) from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[4]
-
Immunoblotting : The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for GSPT1, typically overnight at 4°C. Following washes with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection and Analysis : The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and captured with an imaging system. The intensity of the bands is quantified using densitometry software and normalized to a loading control protein (e.g., GAPDH or β-actin) to determine the relative decrease in GSPT1 levels.[4]
Quantitative Proteomics with Tandem Mass Tags (TMT) for Selectivity Profiling
This powerful method provides an unbiased, global view of the proteome to comprehensively assess the selectivity of the degraders.
-
Sample Preparation : Cells (e.g., KG-1 or MV4-11) are treated with the degrader or a vehicle control. Cells are then harvested, lysed, and the protein concentration is determined.[3][5]
-
Protein Digestion : Proteins are denatured, reduced with dithiothreitol (B142953) (DTT), and alkylated with iodoacetamide (B48618) (IAA). The proteins are then digested into smaller peptides using an enzyme such as trypsin, typically overnight at 37°C.[5]
-
TMT Labeling : The resulting peptide mixtures from each condition are labeled with unique isobaric tandem mass tags (TMT) according to the manufacturer's protocol. The labeled samples are then combined into a single mixture.[6]
-
LC-MS/MS Analysis : The pooled and labeled peptide mixture is fractionated using high-pH reversed-phase liquid chromatography to reduce sample complexity. Each fraction is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]
-
Data Analysis : The raw data from the mass spectrometer is processed using specialized software (e.g., Proteome Discoverer, MaxQuant). Peptides are identified, and the reporter ions from the TMT tags are used to determine the relative abundance of each protein across the different treatment conditions. This allows for the identification of on-target GSPT1 degradation as well as any off-target protein level changes.[4][7]
Caspase-Glo® 3/7 Assay for Apoptosis Induction
This assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.
-
Cell Plating and Treatment : Cells are seeded in a 96-well plate and treated with a dose-response range of the GSPT1 degrader or a vehicle control.[8]
-
Assay Procedure : Following the desired treatment duration, the Caspase-Glo® 3/7 Reagent is added directly to the cell culture wells. The plate is then incubated at room temperature for 1 to 2 hours to allow for cell lysis and the enzymatic reaction to generate a luminescent signal.[8][9]
-
Signal Measurement : The luminescence, which is directly proportional to the amount of caspase-3/7 activity, is measured using a luminometer.[10]
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the GSPT1 degradation pathway and the experimental workflow for selectivity profiling.
Caption: The mechanism of action for GSPT1 molecular glue degraders.
Caption: A typical workflow for selectivity profiling using quantitative proteomics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. GSPT1/2 Degraders (SJ-20-0040) | St. Jude Research [stjude.org]
- 3. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. ulab360.com [ulab360.com]
- 10. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
GSPT1 Degrader Showdown: A Comparative Analysis of GSPT1 degrader-6 (SJ6986) and SJPYT-195
For researchers, scientists, and drug development professionals, this guide offers a comprehensive comparison of two prominent GSPT1-targeting molecular glue degraders: GSPT1 degrader-6 (also known as SJ6986) and SJPYT-195. This analysis is based on publicly available experimental data to facilitate an objective evaluation of their performance.
The targeted degradation of G1 to S phase transition 1 (GSPT1), a crucial factor in translation termination, has emerged as a promising strategy in oncology.[1] Molecular glue degraders, which co-opt E3 ubiquitin ligases to induce the degradation of specific target proteins, are at the forefront of this approach.[2] This guide provides a detailed comparison of two such degraders, this compound (SJ6986) and SJPYT-195, focusing on their mechanisms, quantitative performance, and the experimental protocols used for their evaluation.
Mechanism of Action: Hijacking the Cellular Machinery
Both this compound (SJ6986) and SJPYT-195 function as molecular glues, inducing the degradation of GSPT1 by redirecting the Cereblon (CRBN) E3 ubiquitin ligase complex to the target protein.[3] This induced proximity results in the polyubiquitination of GSPT1, marking it for destruction by the cell's proteasome. The subsequent depletion of GSPT1 disrupts the normal termination of protein synthesis, leading to cellular stress and, ultimately, apoptosis in cancer cells.[3][4]
Quantitative Performance: A Head-to-Head Comparison
The following tables summarize the key quantitative data for this compound (SJ6986) and SJPYT-195, focusing on their degradation potency and anti-proliferative activity in various cancer cell lines.
Table 1: GSPT1 Degradation Potency
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (hours) |
| This compound (SJ6986) | MV4-11 (AML) | 9.7 | ~90 | 4 |
| MV4-11 (AML) | 2.1 | >90 | 24 | |
| SJPYT-195 | SNU-C4 (Colorectal Cancer) | 310 ± 130 | 85 ± 1 | 24 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. AML: Acute Myeloid Leukemia
Table 2: Anti-proliferative and Cytotoxic Activity
| Compound | Cell Line | IC50/EC50/CC50 (nM) | Assay Type |
| This compound (SJ6986) | MV4-11 (AML) | 1.5 | EC50 |
| MHH-CALL-4 (ALL) | 0.4 | EC50 | |
| HD-MB03 (Medulloblastoma) | 3583 | EC50 | |
| SJPYT-195 | SNU-C4 (Colorectal Cancer) | 440 ± 80 | CC50 |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration. ALL: Acute Lymphoblastic Leukemia
Based on the available data, this compound (SJ6986) demonstrates significantly higher potency in both GSPT1 degradation and anti-proliferative activity compared to SJPYT-195, albeit in different cancer cell line models. SJ6986 achieves low nanomolar DC50 values for GSPT1 degradation and corresponding potent anti-proliferative effects in leukemia cell lines.[5][6] In contrast, SJPYT-195 shows degradation and cytotoxic effects in the micromolar to high nanomolar range in a colorectal cancer cell line.[7]
Experimental Protocols
The following sections detail the general methodologies used to generate the quantitative data presented above.
GSPT1 Degradation Assays (Western Blotting)
This assay is fundamental for determining the DC50 and Dmax of a degrader.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., MV4-11 for SJ6986, SNU-C4 for SJPYT-195) are cultured under standard conditions.
-
Compound Treatment: Cells are treated with a range of concentrations of the GSPT1 degrader or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4 or 24 hours).
-
Cell Lysis and Protein Quantification: After treatment, cells are harvested and lysed to extract total protein. The protein concentration is determined using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation and Detection: The membrane is incubated with a primary antibody specific for GSPT1, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is used to normalize for protein loading. The protein bands are visualized using a chemiluminescent substrate.
-
Data Analysis: The intensity of the GSPT1 band is quantified and normalized to the loading control. The percentage of GSPT1 degradation is calculated relative to the vehicle-treated control. DC50 and Dmax values are then determined from the dose-response curves.
Cell Viability and Cytotoxicity Assays
These assays are used to determine the IC50, EC50, or CC50 of the degraders.
Methodology:
-
Cell Seeding: Cells are seeded in multi-well plates (e.g., 96-well) at a predetermined density.
-
Compound Treatment: The following day, cells are treated with serial dilutions of the GSPT1 degrader or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability/Cytotoxicity Measurement: A reagent that measures cell viability or cytotoxicity is added to each well. Common methods include:
-
ATP-based assays (e.g., CellTiter-Glo®): Measures the amount of ATP, which is proportional to the number of viable cells.
-
Metabolic assays (e.g., MTT, XTT): Measures the metabolic activity of viable cells.
-
Dye exclusion assays (e.g., Trypan Blue): Stains non-viable cells.
-
-
Data Analysis: The signal from each well is measured using a plate reader. The data is normalized to the vehicle control, and the IC50/EC50/CC50 values are calculated from the resulting dose-response curves.
Downstream Signaling and Cellular Consequences
The degradation of GSPT1 has profound effects on cellular function, primarily through the disruption of protein synthesis. This leads to a cascade of downstream events.
The primary consequence of GSPT1 depletion is the failure of proper translation termination. This results in ribosomes reading through stop codons, leading to the synthesis of aberrant proteins with C-terminal extensions. This disruption of proteome integrity induces a cellular stress response, which in turn can trigger apoptosis (programmed cell death) and cell cycle arrest, ultimately leading to the anti-cancer effects observed with these degraders.[4][7]
Conclusion
Both this compound (SJ6986) and SJPYT-195 effectively induce the degradation of GSPT1 through a molecular glue mechanism. However, the available data suggests that This compound (SJ6986) is a significantly more potent degrader and anti-proliferative agent in the context of hematological malignancies.[5][8] SJPYT-195, while also demonstrating GSPT1 degradation, exhibits lower potency in the solid tumor cell line tested.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Development and therapeutic potential of GSPT1 molecular glue degraders: A medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. SJPYT-195: A Designed Nuclear Receptor Degrader That Functions as a Molecular Glue Degrader of GSPT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The orally bioavailable GSPT1/2 degrader SJ6986 exhibits in vivo efficacy in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to GSPT1 Molecular Glues: Efficacy and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and selectivity of prominent GSPT1-targeting molecular glue degraders. This analysis is supported by experimental data from publicly available research to aid in the evaluation and selection of these compounds for research and development purposes.
Introduction to GSPT1 Molecular Glues
Targeted protein degradation has emerged as a transformative therapeutic modality in oncology. Molecular glues are small molecules that induce an interaction between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. G1 to S phase transition 1 (GSPT1), a translation termination factor, has been identified as a compelling therapeutic target in various cancers, including acute myeloid leukemia (AML) and MYC-driven solid tumors. The degradation of GSPT1 disrupts protein synthesis, leading to cell death in cancer cells. This guide focuses on a comparative analysis of key GSPT1 molecular glues: CC-885, CC-90009, and MRT-2359.
Mechanism of Action
GSPT1 molecular glues function by co-opting the Cereblon (CRBN) E3 ubiquitin ligase complex. The molecular glue binds to CRBN, creating a novel protein interface that recruits GSPT1. This induced proximity leads to the polyubiquitination of GSPT1 and its subsequent degradation by the 26S proteasome. The depletion of GSPT1 impairs translation termination, triggering the Integrated Stress Response (ISR) and ultimately leading to apoptosis in cancer cells.[1]
Figure 1. Mechanism of action of GSPT1 molecular glues.
Efficacy Comparison
The following tables summarize the in vitro efficacy of CC-885, CC-90009, and MRT-2359 in various cancer cell lines. Efficacy is presented as the half-maximal inhibitory concentration (IC50) for cell viability and the half-maximal degradation concentration (DC50) with maximal degradation (Dmax) for GSPT1.
Table 1: In Vitro Anti-proliferative Activity (IC50)
| Compound | Cell Line(s) | IC50 (nM) | Reference(s) |
| CC-885 | AML cell lines | 1 - 1000 | [2] |
| CC-90009 | AML cell lines (10 of 11) | 3 - 75 | [3][4] |
| Primary AML patient blasts (avg) | 21 | [1][4] | |
| MRT-2359 | CAL-51 (Breast Cancer) | 150 | [5] |
| MYC-driven lung cancer lines | Preferential activity | [6] |
Table 2: GSPT1 Degradation (DC50 and Dmax)
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| CC-90009 | KG-1 (AML) | 9 (at 4h) | 51 (at 4h), 88 (at 20h) | [7] |
| MRT-2359 | CAL-51 (Breast Cancer) | 5 | 100 | [5][8] |
| NCI-H1155 (NSCLC) | 2.1 | >95 | ||
| ABC-1 (NSCLC) | 9.8 | >95 | ||
| NCI-H2023 (NSCLC) | 28.8 | >95 | ||
| NCI-H441 (NSCLC) | 9.4 | >95 |
Selectivity Profile
A critical aspect of molecular glue development is ensuring selectivity for the intended target to minimize off-target toxicities.
Table 3: Protein Degradation Selectivity
| Compound | Primary Target | Known Off-Targets Degraded | Key Characteristic | Reference(s) |
| CC-885 | GSPT1 | IKZF1, IKZF3, CK1α, HBS1L | Broad activity with significant off-target degradation | [1][3] |
| CC-90009 | GSPT1 | Minimal / None Reported | Highly selective for GSPT1 | [1][3] |
| MRT-2359 | GSPT1 | GSPT2 (close homolog) | Highly selective for GSPT1/2; no degradation of IKZF1, IKZF3, CK1α | [8][9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols based on common laboratory practices.
Experimental Workflow
Figure 2. General experimental workflow for comparing GSPT1 molecular glues.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Seeding: Seed cancer cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of the GSPT1 molecular glues and a vehicle control (e.g., DMSO). Add the diluted compounds to the respective wells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.
-
Assay Execution: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the culture medium volume in each well.
-
Signal Measurement: Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protein Degradation Analysis (Western Blot)
This technique is used to detect and quantify the levels of GSPT1 and potential off-target proteins.
-
Cell Treatment: Seed cells in 6-well plates and treat with a serial dilution of GSPT1 molecular glues for a specified time (e.g., 4, 8, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against GSPT1 and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify band intensities and normalize the GSPT1 signal to the loading control. Plot the percentage of GSPT1 remaining against the drug concentration to determine the DC50 and Dmax.
Global Proteomics for Selectivity Profiling (TMT-based)
Tandem Mass Tag (TMT)-based proteomics allows for the quantification of thousands of proteins simultaneously to assess the selectivity of a degrader.
-
Sample Preparation: Treat cells with the molecular glue or vehicle control. Lyse the cells, and digest the proteins into peptides.
-
TMT Labeling: Label the peptides from each condition with a different TMT isobaric tag.
-
Multiplexing and Fractionation: Combine the labeled peptide samples and fractionate them using high-pH reversed-phase liquid chromatography.
-
LC-MS/MS Analysis: Analyze the fractionated peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of proteins across the different treatment conditions. Proteins that are significantly downregulated in the presence of the molecular glue are identified as potential off-targets.[10]
Conclusion
The development of GSPT1 molecular glues represents a significant advancement in targeted cancer therapy. While the first-in-class molecule, CC-885, demonstrated the therapeutic potential of GSPT1 degradation, its clinical utility was limited by off-target toxicities.[1][3] Subsequent development has led to highly selective and potent GSPT1 degraders like CC-90009 and MRT-2359.[1][3][8] CC-90009 has shown high selectivity for GSPT1 with potent anti-leukemic activity.[3] MRT-2359 also demonstrates high selectivity and potent GSPT1 degradation, with preferential activity in MYC-driven cancers.[8][9] The improved selectivity profiles of these next-generation GSPT1 molecular glues are expected to translate into a better therapeutic window in clinical settings. For researchers investigating the specific biological consequences of GSPT1 loss, CC-90009 and MRT-2359 serve as more precise chemical probes compared to the broader-acting CC-885. The continued development and characterization of these molecules will be crucial for realizing the full therapeutic potential of GSPT1 degradation in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Targeting of GSPT1 by CC-90009: Unleashing Tumoricidal Effects in Acute Myeloid Leukemia [synapse.patsnap.com]
- 4. MRT-2359 | GSPT1 degrader | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lookchem.com [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ir.monterosatx.com [ir.monterosatx.com]
- 9. Chemoproteomics-Enabled Discovery of a Covalent Molecular Glue Degrader Targeting NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tandem mass tag-based thermal proteome profiling for the discovery of drug-protein interactions in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating GSPT1 as the Primary Target of GSPT1 Degrader-6: A Comparative Guide to Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation has introduced a new class of therapeutics, among which GSPT1 degraders have shown significant promise in oncology. GSPT1 (G1 to S phase transition 1) is a crucial protein involved in translation termination and cell cycle progression, making it an attractive target for cancer therapy.[1][2] GSPT1 degrader-6 is a potent small molecule designed to induce the ubiquitination and subsequent proteasomal degradation of GSPT1. However, rigorously validating that the observed cytotoxic effects of such a degrader are a direct result of GSPT1 depletion is paramount. This guide provides a comprehensive comparison of rescue experiments to definitively validate GSPT1 as the primary target of this compound, supported by experimental data and detailed protocols.
On-Target Validation: The Rescue Experiment
A rescue experiment is the gold standard for confirming the on-target activity of a protein degrader. The principle is to introduce a version of the target protein that is resistant to degradation and observe whether this "rescues" the cells from the degrader-induced phenotype. For this compound, this involves expressing a degradation-resistant mutant of GSPT1. A commonly used and effective mutation is G575N, which has been shown to abrogate the antiproliferative effects of GSPT1 degraders.[3][4][5]
Comparative Efficacy of GSPT1 Rescue Strategies
| Rescue Strategy | Principle | Expected Outcome with this compound | Advantages | Limitations |
| Degradation-Resistant GSPT1 Mutant (G575N) Expression | Introduction of a GSPT1 variant with a point mutation (G575N) that prevents its recognition by the degrader-E3 ligase complex, thus blocking its degradation.[3][4][5] | Complete rescue of cell viability and reversal of molecular phenotypes (e.g., apoptosis). The mutant GSPT1 protein levels remain stable in the presence of the degrader.[4][5] | High specificity, provides direct evidence of on-target effect. | Requires generation of a stable cell line expressing the mutant, which can be time-consuming. |
| Wild-Type (WT) GSPT1 Overexpression | Increasing the total amount of GSPT1 protein to a level that overwhelms the degrader's capacity for removal. | Partial rescue of cell viability. High concentrations of the degrader may still overcome the overexpression. | Technically simpler than generating a specific mutant. | Rescue is often incomplete and can be difficult to interpret. High levels of WT GSPT1 may have confounding cellular effects. |
Quantitative Data Summary
The following tables summarize representative quantitative data from a rescue experiment designed to validate the on-target effects of a potent GSPT1 degrader, herein referred to as this compound.
Table 1: Effect of GSPT1(G575N) Rescue on Cell Viability in MV4-11 Cells
| Treatment | Construct | Relative Cell Viability (%) |
| Vehicle (DMSO) | Empty Vector | 100 |
| This compound (100 nM) | Empty Vector | 15 |
| This compound (100 nM) | GSPT1(G575N) | 98 |
Data is representative of typical results obtained from a cell viability assay (e.g., MTT or CellTiter-Glo) after 72 hours of treatment.
Table 2: GSPT1 Protein Levels Post-Treatment in MV4-11 Cells
| Treatment | Construct | GSPT1 Protein Level (% of Vehicle Control) |
| Vehicle (DMSO) | Endogenous GSPT1 | 100 |
| This compound (100 nM, 24h) | Endogenous GSPT1 | <10 |
| This compound (100 nM, 24h) | GSPT1(G575N) Mutant | ~95 |
Data is representative of densitometric analysis of Western blots.
Visualizing the Mechanism and Experimental Workflow
Caption: Mechanism of GSPT1 degradation by this compound.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of Potent, Selective, and Orally Bioavailable Small-Molecule GSPT1/2 Degraders from a Focused Library of Cereblon Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Mechanism of Action of GSPT1 Degrader-6: A Comparative Guide to Orthogonal Assays
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation has opened new avenues for therapeutic intervention, particularly in oncology. Molecular glue degraders, such as GSPT1 degrader-6 (also known as SJ6986), offer a promising strategy by inducing the degradation of the G1 to S phase transition 1 (GSPT1) protein, a key regulator of translation termination.[1] Robust validation of the intended mechanism of action is paramount to ensure the specificity and efficacy of these novel degraders. This guide provides a comparative overview of essential orthogonal assays to confirm the mechanism of this compound, with supporting data and detailed experimental protocols.
This compound: Mechanism of Action
This compound functions as a molecular glue, redirecting the Cereblon (CRBN) E3 ubiquitin ligase to GSPT1. This induced proximity results in the polyubiquitination of GSPT1, marking it for subsequent degradation by the proteasome. The depletion of GSPT1 disrupts translation termination, leading to cellular stress and apoptosis in cancer cells.[2]
Comparative Performance of GSPT1 Degraders
A panel of orthogonal assays is crucial to build a comprehensive understanding of a degrader's performance. Below is a summary of key quantitative data comparing this compound (SJ6986) with other known GSPT1 degraders.
| Assay Type | Metric | This compound (SJ6986) | GSPT1 Degrader-7 (SJ7023) | CC-90009 | Cell Line | Reference |
| GSPT1 Degradation | DC50 (4h) | 9.7 nM | >10 µM (partial degradation) | Partial degradation | MV4-11 | [3][4] |
| DC50 (24h) | 2.1 nM | 10 nM | 1.6 nM | MV4-11 | [3][4] | |
| Dmax (4h) | ~90% at 100 nM | ~60% at 10 µM | 74% at 10 µM | MV4-11 | [3][4] | |
| Dmax (24h) | >90% | >90% | >90% | MV4-11 | [3][4] | |
| IKZF1 Degradation | DC50 (24h) | 29 nM | 300 nM | 10 nM | MV4-11 | [4] |
| Selectivity (GSPT1 vs. IKZF1, 24h) | ~14-fold | ~30-fold | ~6-fold | MV4-11 | [4] | |
| Anti-proliferative Activity | EC50 | 1.5 nM | 4.8 nM | - | MV4-11 | [5] |
| EC50 | 0.4 nM | 1.6 nM | - | MHH-CALL-4 | [5] | |
| Apoptosis Induction | Caspase Activation (8h) | Measurable at 10 nM | Delayed | - | MV4-11 | [3][4] |
Orthogonal Assays Experimental Workflow
A typical workflow for validating the mechanism of action of a GSPT1 degrader involves a tiered approach, from confirming target engagement and degradation in cells to assessing downstream functional consequences.
Experimental Protocols
Western Blotting for Protein Degradation
Objective: To quantify the reduction in GSPT1 protein levels following treatment with this compound.
Materials:
-
MV4-11 cells
-
This compound and vehicle control (DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-GSPT1, anti-IKZF1, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Protocol:
-
Cell Treatment: Seed MV4-11 cells and treat with various concentrations of this compound or DMSO for the desired time points (e.g., 4 and 24 hours).[6]
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[6]
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a membrane.[6]
-
Immunoblotting: Block the membrane and probe with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody.[6]
-
Detection and Analysis: Visualize protein bands using an ECL substrate. Quantify band intensities and normalize GSPT1 and IKZF1 levels to the loading control.[6]
Quantitative Proteomics for Selectivity Profiling
Objective: To assess the proteome-wide selectivity of this compound.
Materials:
-
MV4-11 cells treated with this compound or DMSO
-
Lysis buffer, DTT, iodoacetamide, and trypsin
-
Tandem Mass Tag (TMT) labeling reagents
-
LC-MS/MS system
Protocol:
-
Sample Preparation: Lyse cells and digest proteins into peptides.
-
TMT Labeling: Label peptides from each condition with TMT reagents.[7]
-
LC-MS/MS Analysis: Combine labeled peptides and analyze by LC-MS/MS.[7]
-
Data Analysis: Identify and quantify proteins across all samples. Determine the relative abundance of proteins in treated versus control samples to identify off-target degradation.
CRBN-Dependency Assay
Objective: To confirm that the degradation of GSPT1 is dependent on the CRBN E3 ligase.
Protocol:
-
Cell Lines: Utilize wild-type and CRBN knockout or knockdown cell lines (e.g., MV4-11 CRBN KO).[3]
-
Treatment and Analysis: Treat both cell lines with this compound and perform Western blotting as described above.
-
Interpretation: GSPT1 degradation should be observed only in the wild-type cells, not in the CRBN-deficient cells, confirming a CRBN-dependent mechanism.[3]
Cell Viability and Apoptosis Assays
Objective: To measure the functional consequences of GSPT1 degradation on cell proliferation and survival.
Protocols:
-
Cell Viability (e.g., CellTiter-Glo®):
-
Seed cells in 96-well plates and treat with a dose range of this compound.
-
After the desired incubation period (e.g., 72 hours), add the CellTiter-Glo® reagent.
-
Measure luminescence to determine the number of viable cells and calculate EC50 values.
-
-
Apoptosis (e.g., Caspase-Glo® 3/7):
Conclusion
A multi-faceted approach employing a suite of orthogonal assays is indispensable for the rigorous validation of the mechanism of action of this compound. The data presented here, comparing this compound (SJ6986) with other GSPT1 degraders, highlights its potent and relatively selective degradation of GSPT1. By following the detailed experimental protocols, researchers can confidently confirm the on-target activity of this compound and further elucidate its therapeutic potential.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. PXD048931 - Degradome analysis to identify direct substrates of small-molecule protein degraders - OmicsDI [omicsdi.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of Potent, Selective, and Orally Bioavailable Small-Molecule GSPT1/2 Degraders from a Focused Library of Cereblon Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
GSPT1 Degraders: A Comparative Analysis of Molecular Glues and PROTACs
For researchers and professionals in drug development, the targeted degradation of GSPT1 (G1 to S phase transition 1) has emerged as a promising strategy in oncology. This guide provides a detailed comparison of two major classes of GSPT1 degraders: molecular glues, exemplified by GSPT1 degrader-6, and Proteolysis Targeting Chimeras (PROTACs).
GSPT1 is a crucial protein involved in the termination of protein synthesis. Its dysregulation is implicated in various cancers, making it an attractive therapeutic target. Both molecular glues and PROTACs leverage the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to eliminate GSPT1, but they do so through distinct mechanisms.
Mechanism of Action: A Tale of Two Approaches
Molecular glues are small molecules that induce a novel interaction between an E3 ubiquitin ligase, typically Cereblon (CRBN), and the target protein. This induced proximity leads to the ubiquitination and subsequent degradation of the target. This compound is a potent example of a GSPT1 molecular glue.
PROTACs, on the other hand, are bifunctional molecules. They consist of two distinct ligands connected by a linker: one binds to the target protein (GSPT1), and the other recruits an E3 ubiquitin ligase. By bringing the target and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination and degradation of the target protein.
Performance Data: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and representative GSPT1 PROTACs. It is important to note that the data is compiled from different studies and experimental conditions may vary.
| Compound | Type | DC50 | Cell Line | Reference |
| This compound | Molecular Glue | 13 nM | Not Specified | [1] |
| PROTAC GSPT1 degrader-1 | PROTAC | Not Reported (86% degradation at 0.1 µM, 95% at 1 µM) | Not Specified | [2] |
Table 1: GSPT1 Degradation Potency
| Compound | Type | IC50 | Cell Line | Reference |
| This compound | Molecular Glue | Not Reported | Not Reported | |
| PROTAC GSPT1 degrader-1 | PROTAC | 9.2 nM | HL-60 | [2] |
| Duality Biologics PROTAC | PROTAC | <10 nM | BT-474, NCI-N87 | [3] |
Table 2: Anti-proliferative Activity
GSPT1 Signaling Pathways
Degradation of GSPT1 has significant downstream effects on cellular processes. The primary consequence is the disruption of translation termination, leading to ribosomal read-through and the production of aberrant proteins. This triggers the integrated stress response (ISR) and can ultimately lead to apoptosis in cancer cells.
References
A Comparative Guide to Biochemical Assays for GSPT1 Degrader Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of G1 to S phase transition 1 (GSPT1), a crucial factor in protein synthesis termination, has emerged as a promising therapeutic avenue in oncology.[1][2] GSPT1 degraders, acting as molecular glues, facilitate the interaction between GSPT1 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of GSPT1.[1][3] This guide provides a comparative overview of key biochemical assays used to determine the binding affinity and efficacy of GSPT1 degraders, with a focus on prominent compounds such as the first-in-class molecule CC-885 and the more selective next-generation degraders, CC-90009 and SJ6986.
GSPT1 Degradation Signaling Pathway
GSPT1 degraders function by inducing a ternary complex between GSPT1 and CRBN, a substrate receptor for the CRL4 E3 ubiquitin ligase. This proximity enables the transfer of ubiquitin from the E2-conjugating enzyme to GSPT1, marking it for degradation by the proteasome. The depletion of GSPT1 leads to impaired translation termination, triggering a cellular stress response and ultimately apoptosis in cancer cells.[1][3]
Caption: Mechanism of GSPT1 degradation by molecular glue degraders.
Comparative Analysis of GSPT1 Degrader Activity
The efficacy and selectivity of GSPT1 degraders are paramount for their therapeutic potential. While CC-885 demonstrated the initial promise of targeting GSPT1, its clinical advancement was hindered by off-target effects.[3][4] Newer degraders like CC-90009 and SJ6986 have been developed to offer improved selectivity for GSPT1.[3][5]
| Degrader | Target | Off-Targets | Reference |
| CC-885 | GSPT1 | IKZF1, IKZF3, CK1α, HBS1L | [3] |
| CC-90009 | GSPT1 | Minimal / None Reported | [3][4] |
| SJ6986 | GSPT1/2 | Minimal / None Reported | [5] |
| Table 1: Target Selectivity Profile of GSPT1 Degraders. This table highlights the on-target and notable off-target proteins for each degrader. |
Quantitative assessment of degrader-induced GSPT1 degradation is typically performed in cancer cell lines. The half-maximal degradation concentration (DC50) is a key metric for comparing the potency of different compounds.
| Cell Line | Degrader | DC50 (nM) at 24 hours | Reference |
| MV4-11 (AML) | SJ6986 | 2.1 | [6] |
| KG-1 (AML) | CC-90009 | <30 | [2] |
| MOLM13 (AML) | CC-885 | Not specified | [7] |
| Table 2: GSPT1 Degradation Potency in Acute Myeloid Leukemia (AML) Cell Lines. This table presents the reported DC50 values for the respective degraders. Note that direct comparison between studies should be made with caution due to potential variations in experimental conditions. |
Key Biochemical Assays and Experimental Protocols
A variety of biochemical assays are employed to characterize the binding affinity and mechanism of action of GSPT1 degraders. These assays are crucial for understanding the formation of the ternary complex and the subsequent ubiquitination of GSPT1.
Caption: General workflow for characterizing GSPT1 degraders.
Ternary Complex Formation Assays (TR-FRET and AlphaScreen)
These proximity-based assays are fundamental for demonstrating that the degrader induces the formation of the GSPT1-degrader-CRBN ternary complex.
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) both measure the close proximity of two molecules. In this context, tagged recombinant GSPT1 and CRBN proteins are used. When the degrader brings these proteins together, a detectable signal (FRET or luminescence) is generated.[8][9]
-
Experimental Protocol (TR-FRET):
-
Reagents: His-tagged GSPT1, GST-tagged CRBN/DDB1, GSPT1 degrader, anti-His-Tb (donor fluorophore), and anti-GST-d2 (acceptor fluorophore) antibodies, TR-FRET assay buffer.
-
Procedure:
-
Prepare serial dilutions of the GSPT1 degrader.
-
In a 384-well plate, combine the degrader, His-GSPT1, GST-CRBN/DDB1, and the fluorescently labeled antibodies.
-
Incubate at room temperature, protected from light.
-
Measure the TR-FRET signal using a plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm) and plot it against the degrader concentration to determine the EC50 for ternary complex formation.
-
In Vitro Ubiquitination Assay
This assay directly assesses the functional consequence of ternary complex formation: the ubiquitination of GSPT1.
-
Principle: Recombinant components of the ubiquitination cascade (E1, E2, E3 ligase [CRL4-CRBN], and ubiquitin) are combined with GSPT1 and the degrader. The transfer of ubiquitin to GSPT1 is then detected, typically by Western blotting.
-
Experimental Protocol:
-
Reagents: Recombinant E1, E2, CRL4-CRBN, GSPT1, biotinylated-ubiquitin, ATP, GSPT1 degrader, and ubiquitination reaction buffer.
-
Procedure:
-
Set up reactions containing all components, including varying concentrations of the GSPT1 degrader.
-
Incubate the reactions at 37°C to allow for ubiquitination.
-
Stop the reactions by adding SDS-PAGE loading buffer and boiling.
-
Separate the reaction products by SDS-PAGE.
-
-
Detection: Transfer the proteins to a membrane and probe with streptavidin-HRP (to detect biotinylated-ubiquitin) or an anti-GSPT1 antibody. A high-molecular-weight smear indicates polyubiquitination of GSPT1.
-
Quantitative Proteomics for Selectivity Profiling
To evaluate the selectivity of a GSPT1 degrader, its effect on the entire proteome is analyzed.
-
Principle: Techniques like Tandem Mass Tag (TMT) mass spectrometry are used to quantify changes in protein abundance across the proteome in cells treated with the degrader versus a control.[1][10] This allows for the identification of off-target proteins that are also degraded.
-
Experimental Protocol (TMT-MS):
-
Cell Treatment: Treat cells with the GSPT1 degrader at various concentrations and time points.
-
Protein Extraction and Digestion: Lyse the cells, extract the proteins, and digest them into peptides.
-
TMT Labeling: Label the peptides from each condition with a specific TMT reagent.
-
Mass Spectrometry: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins to determine which are significantly downregulated in the presence of the degrader.
-
Conclusion
The selection of a GSPT1 degrader for research or therapeutic development necessitates a thorough evaluation of its binding affinity, potency, and selectivity. The biochemical assays outlined in this guide provide a robust framework for comparing different GSPT1 degraders. While first-generation compounds like CC-885 paved the way, newer agents such as CC-90009 and SJ6986 demonstrate superior selectivity, highlighting the progress in rational degrader design. By employing a combination of ternary complex formation assays, in vitro ubiquitination assays, and quantitative proteomics, researchers can gain a comprehensive understanding of a degrader's mechanism of action and its potential for clinical translation.
References
- 1. benchchem.com [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The orally bioavailable GSPT1/2 degrader SJ6986 exhibits in vivo efficacy in acute lymphoblastic leukemia [ouci.dntb.gov.ua]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. en.ice-biosci.com [en.ice-biosci.com]
- 10. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
Confirming GSPT1 Degrader Target Engagement: A Comparative Guide to Cellular Thermal Shift Assay (CETSA) and Alternative Technologies
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation (TPD) has opened new avenues for therapeutic intervention, particularly in oncology. GSPT1 (G1 to S phase transition 1), a key factor in translation termination, has emerged as a high-value target for degraders, such as molecular glues and proteolysis-targeting chimeras (PROTACs). A critical step in the development of these novel therapeutics is the unambiguous confirmation of target engagement within the complex cellular environment. This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for validating the engagement of GSPT1 degraders, using the well-characterized degrader CC-90009 as a primary example and a representative "GSPT1 degrader-6" as a model compound.
The Principle of GSPT1 Degradation
GSPT1 degraders are small molecules that hijack the cell's ubiquitin-proteasome system to selectively eliminate the GSPT1 protein. They achieve this by inducing proximity between GSPT1 and an E3 ubiquitin ligase, most commonly Cereblon (CRBN). This induced ternary complex formation leads to the polyubiquitination of GSPT1, marking it for destruction by the proteasome. The resulting depletion of GSPT1 disrupts protein synthesis, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Mechanism of GSPT1 degradation by a molecular glue degrader.
Cellular Thermal Shift Assay (CETSA®): The Gold Standard for Intracellular Target Engagement
CETSA is a powerful biophysical method that directly measures the interaction between a drug and its target protein in a cellular context.[1] The principle is based on ligand-induced thermal stabilization of the target protein; when a degrader binds to GSPT1, the resulting complex is more resistant to heat-induced denaturation.
CETSA Experimental Workflow
The workflow for a typical Western blot-based CETSA experiment is as follows:
Caption: General workflow for a Western blot-based CETSA experiment.
A shift in the melting curve to a higher temperature in the presence of the degrader provides direct evidence of target engagement. For a more quantitative measure of potency, an Isothermal Dose-Response Format (ITDRF) can be employed, where cells are treated with a range of degrader concentrations at a fixed temperature.[2]
Advantages and Limitations of CETSA
| Advantages | Limitations |
| Label-free: No modification of the compound or target protein is required, ensuring physiological relevance.[1] | Throughput: Traditional Western blot-based CETSA can be low-throughput. |
| In-cell/In-vivo: Can be performed in intact cells, tissues, and even in vivo, providing biologically relevant data.[3] | Antibody dependent: Requires a specific and sensitive antibody for detection. |
| Direct evidence of binding: Measures the direct physical interaction between the drug and the target. | Indirect measure of affinity: The thermal shift is a surrogate for binding and not a direct measure of affinity constants (Kd). |
| Versatile: Can be adapted to high-throughput formats (e.g., AlphaLISA, ELISA).[4] | Not all binding events cause a thermal shift: Some interactions may not sufficiently stabilize the protein to be detected.[5] |
Alternative and Complementary Technologies
While CETSA is a robust method, other techniques can provide valuable and often orthogonal information on target engagement and degradation.
NanoBRET™ Target Engagement Assay
NanoBRET (Bioluminescence Resonance Energy Transfer) is a proximity-based assay that measures compound binding to a target protein in living cells.[6] It requires engineering the target protein (GSPT1) to express it as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to GSPT1 is then added. When an unlabeled degrader competes with the tracer for binding to the GSPT1-NanoLuc fusion, the BRET signal decreases in a dose-dependent manner.
Key Features:
-
Live-cell, real-time: Allows for kinetic measurements of target engagement.[6]
-
High-throughput: Amenable to plate-based formats for screening large compound libraries.
-
Quantitative: Provides intracellular IC50 values, reflecting compound affinity and cell permeability.[7]
Considerations:
-
Requires genetic modification of the target protein, which may not fully recapitulate the endogenous context.[5]
-
Requires a specific fluorescent tracer for the target protein.
In-Cell Western (ICW) / Quantitative Immunofluorescence
The In-Cell Western is a plate-based immunofluorescence method that provides a higher throughput alternative to traditional Western blotting for quantifying protein degradation. Cells are cultured in microplates, treated with the degrader, and then fixed and permeabilized for immunostaining with a GSPT1-specific primary antibody and a fluorescently labeled secondary antibody. The fluorescence intensity, which is proportional to the amount of GSPT1, is then measured using an imaging system.
Key Features:
-
Higher throughput than Western blot: Enables the analysis of multiple samples in parallel.
-
Quantitative: Provides a quantitative measure of protein levels.
-
Uses endogenous protein: Does not require genetic modification of the target.
Considerations:
-
Fixation and permeabilization steps can potentially alter protein epitopes.
-
Requires high-quality antibodies with good specificity.
Quantitative Mass Spectrometry-based Proteomics
This powerful technique allows for the unbiased and global analysis of protein level changes upon degrader treatment. Using methods like Tandem Mass Tag (TMT) labeling, researchers can simultaneously quantify thousands of proteins across multiple samples. This not only confirms the degradation of GSPT1 but also provides a comprehensive profile of off-target effects.
Key Features:
-
Global and unbiased: Identifies on-target and off-target effects across the proteome.[8]
-
Highly quantitative: Provides precise measurements of protein abundance changes.
-
No specific antibody required: Relies on peptide identification by mass spectrometry.
Considerations:
-
Complex workflow and data analysis: Requires specialized instrumentation and bioinformatics expertise.
-
Lower throughput compared to plate-based assays.
Quantitative Data Comparison
The following tables summarize hypothetical and literature-derived quantitative data for GSPT1 degraders, comparing CETSA with other methods. It is important to note that direct comparisons are best made when data is generated within the same study due to potential inter-laboratory variability.
Table 1: Target Engagement Potency of GSPT1 Degraders
| Assay | Compound | Cell Line | Readout | Potency (EC50/IC50) | Reference |
| ITDRF-CETSA | This compound (model) | MV4-11 | Thermal Stabilization | ~50 nM | Hypothetical |
| NanoBRET | This compound (model) | HEK293 (transfected) | BRET Signal Reduction | ~30 nM | Hypothetical[7] |
Table 2: Degradation Potency of GSPT1 Degraders
| Assay | Compound | Cell Line | Readout | Potency (DC50) | Reference |
| Western Blot | CC-90009 | MOLM-13 | GSPT1 Levels | <10 nM | [9] |
| In-Cell Western | This compound (model) | MV4-11 | Fluorescence Intensity | ~15 nM | Hypothetical |
| Quantitative Proteomics | CC-90009 | AML patient samples | GSPT1 Abundance | Not specified (significant reduction at 100 nM) | [10] |
Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for this compound
Objective: To determine the thermal stabilization of GSPT1 upon binding of this compound in intact cells.
Materials:
-
MV4-11 cells
-
This compound (10 mM stock in DMSO)
-
Vehicle control (DMSO)
-
Complete culture medium (RPMI-1640 + 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibody: anti-GSPT1
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL substrate
-
Thermal cycler, centrifuges, Western blot equipment
Procedure:
-
Cell Treatment: Culture MV4-11 cells to a density of 1-2 x 10^6 cells/mL. Treat cells with 1 µM this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute incubation at room temperature.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Western Blot Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using an anti-GSPT1 antibody to detect the amount of soluble GSPT1 at each temperature.
-
-
Data Analysis: Quantify the band intensities and normalize to the 40°C sample for each treatment group. Plot the normalized intensity versus temperature to generate melting curves. A rightward shift in the curve for the this compound treated sample indicates target engagement.
Protocol 2: NanoBRET™ Target Engagement Assay for GSPT1
Objective: To quantify the intracellular affinity of a GSPT1 degrader by competitive displacement of a fluorescent tracer.
Materials:
-
HEK293 cells
-
Plasmid encoding GSPT1-NanoLuc® fusion protein
-
Fluorescent tracer for GSPT1
-
GSPT1 degrader
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
White 96-well assay plates
-
Plate reader capable of measuring luminescence at 460nm and >600nm
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the GSPT1-NanoLuc® fusion plasmid.
-
Cell Plating: Plate the transfected cells in white 96-well plates and incubate for 24 hours.
-
Assay Execution:
-
Prepare serial dilutions of the GSPT1 degrader in Opti-MEM.
-
Add the fluorescent tracer to the cells at a pre-optimized final concentration.
-
Add the GSPT1 degrader dilutions to the wells.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
-
Data Acquisition and Analysis:
-
Measure the donor (460nm) and acceptor (>600nm) emission signals.
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the BRET ratio as a function of the degrader concentration and fit the data to a dose-response curve to determine the IC50.[7]
-
Protocol 3: In-Cell Western for GSPT1 Degradation
Objective: To quantify the degradation of endogenous GSPT1 in a plate-based format.
Materials:
-
Adherent cancer cell line (e.g., HeLa, MCF7)
-
GSPT1 degrader
-
96-well clear-bottom plates
-
4% paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., Odyssey® Blocking Buffer)
-
Primary antibody: anti-GSPT1
-
IRDye®-conjugated secondary antibody
-
Cell normalization stain (e.g., DRAQ5™)
-
Infrared imaging system (e.g., LI-COR® Odyssey®)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat with a dose range of the GSPT1 degrader for the desired time (e.g., 24 hours).
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and then permeabilize.
-
Immunostaining:
-
Block the cells to prevent non-specific antibody binding.
-
Incubate with the anti-GSPT1 primary antibody.
-
Wash and incubate with the IRDye®-conjugated secondary antibody.
-
Stain for cell number normalization.
-
-
Imaging and Analysis:
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for GSPT1 and the normalization stain in each well.
-
Normalize the GSPT1 signal to the cell number.
-
Plot the normalized GSPT1 levels against the degrader concentration to determine the DC50.
-
Conclusion
Confirming target engagement is a cornerstone of developing effective and selective GSPT1 degraders. The Cellular Thermal Shift Assay (CETSA) stands out as a powerful, label-free method for directly demonstrating this interaction in a physiologically relevant setting. While traditional Western blot-based CETSA has throughput limitations, its adaptability to higher-throughput formats and its ability to be used in vivo make it an invaluable tool throughout the drug discovery pipeline.
Alternative technologies such as NanoBRET, In-Cell Western, and quantitative proteomics offer complementary advantages in terms of throughput, real-time kinetics, and unbiased off-target profiling. The choice of assay should be guided by the specific experimental question, the stage of drug development, and available resources. A multi-faceted approach, integrating the direct binding evidence from CETSA with the quantitative degradation data from other methods, will provide the most comprehensive understanding of a GSPT1 degrader's mechanism of action and pave the way for its successful clinical translation.
References
- 1. pelagobio.com [pelagobio.com]
- 2. youtube.com [youtube.com]
- 3. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 7. benchchem.com [benchchem.com]
- 8. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of GSPT1 degrader-6 and other CRBN-based molecular glues
For researchers, scientists, and drug development professionals, the targeted degradation of G1 to S phase transition 1 (GSPT1) has emerged as a promising therapeutic strategy in oncology. This guide provides a detailed, data-driven comparison of GSPT1 degrader-6 and other prominent CRBN-based molecular glues, focusing on their mechanisms of action, preclinical efficacy, and the experimental methodologies used for their evaluation.
Molecular glue degraders are small molecules that induce proximity between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent proteasomal degradation. Several compounds have been developed to co-opt the Cereblon (CRBN) E3 ligase to degrade GSPT1, a key factor in translation termination. The selective degradation of GSPT1 has shown potent anti-tumor activity, particularly in hematological malignancies. This guide will focus on a head-to-head comparison of key GSPT1 degraders: this compound, CC-90009, and SJ6986, with additional data on other relevant compounds.
Data Presentation: Quantitative Comparison of GSPT1 Degraders
The following tables summarize the in vitro degradation potency and anti-proliferative activity of various GSPT1-targeting molecular glues across different cancer cell lines.
Table 1: In Vitro Degradation Potency (DC50) of GSPT1 Degraders
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| This compound | Not Specified | 13 | Not Specified | [1] |
| CC-90009 | MOLM13 (AML) | ~10 | >90 | [2] |
| 22Rv1 (Prostate Cancer) | >1000 | Not Specified | [3] | |
| SJ6986 | MV4-11 (AML) | 2.1 | 99 | [4] |
| MHH-CALL-4 (ALL) | Not Specified | Not Specified | [5] | |
| Compound 7d | 22Rv1 (Prostate Cancer) | 19 | Not Specified | [3] |
| GSPT1 degrader-2 (Compound 210) | Not Specified | < 30 | Not Specified | [1] |
| GSPT1 degrader-4 | Not Specified | 25.4 | Not Specified | [1] |
| GSPT1 degrader-5 | Not Specified | 144 | Not Specified | [1] |
| GSPT1 degrader-11 | Not Specified | 67.7 | 97 | [1] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Anti-proliferative Activity (IC50/EC50) of GSPT1 Degraders
| Compound | Cell Line | IC50/EC50 (nM) | Citation |
| CC-90009 | AML cell lines (average) | 3-75 | |
| AML patient samples (average) | 21 (EC50) | ||
| REH (ALL) | <10 | [5] | |
| NALM-6 (ALL) | <10 | [5] | |
| SJ6986 | MV4-11 (AML) | 1.5 | [5] |
| MHH-CALL-4 (ALL) | 0.4 | [5] | |
| REH (ALL) | <10 | [5] | |
| NALM-6 (ALL) | <10 | [5] | |
| MRT-2359 | MYC-driven cell lines | >30 and <300 | [6] |
| GSPT1 degrader-7 | DF15 (Multiple Myeloma) | 0.2 (EC50) | [1] |
| GSPT1 degrader-10 | HL-60 (AML) | 10 | [1] |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.
In Vivo Efficacy: A Direct Comparison of CC-90009 and SJ6986
A key study directly compared the in vivo efficacy of CC-90009 and SJ6986 in patient-derived xenograft (PDX) models of acute lymphoblastic leukemia (ALL). While both compounds demonstrated potent anti-leukemic activity, SJ6986 was found to be more effective than CC-90009 in reducing tumor burden in vivo[5][7]. This superior in vivo efficacy of SJ6986 was attributed, in part, to its more favorable pharmacokinetic properties, including a longer half-life and higher plasma concentration[5]. Both agents were well-tolerated in these preclinical models[5].
Mechanism of Action and Signaling Pathways
GSPT1-targeting molecular glues function by inducing the formation of a ternary complex between the E3 ligase substrate receptor CRBN and GSPT1. This proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the proteasome. The depletion of GSPT1, a crucial component of the translation termination complex, has profound downstream effects on the cell.
The primary consequence of GSPT1 degradation is impaired translation termination, leading to ribosome stalling and the production of aberrant proteins. This proteotoxic stress activates the Integrated Stress Response (ISR), a key signaling pathway that cells use to respond to various stressors[8]. The activation of the ISR is a critical mediator of the anti-tumor effects of GSPT1 degraders[2][8].
Caption: GSPT1 degradation signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of GSPT1 degraders.
Western Blotting for GSPT1 Degradation
This assay is used to quantify the reduction in GSPT1 protein levels following treatment with a degrader.
-
Cell Culture and Treatment:
-
Seed cells (e.g., MV4-11, MOLT-4) in 6-well plates at a density that allows for logarithmic growth during the treatment period.
-
Treat cells with various concentrations of the GSPT1 degrader (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 8, or 24 hours).
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Normalize protein concentrations across all samples and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for GSPT1 overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the GSPT1 band intensity to the corresponding loading control.
-
Calculate the percentage of GSPT1 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the drug concentration to determine the DC50 value.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Allow cells to adhere overnight (for adherent cells).
-
Add serial dilutions of the GSPT1 degrader or vehicle control to the wells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Absorbance Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Express the viability of treated cells as a percentage of the vehicle-treated control cells.
-
Plot the percentage of viability against the drug concentration to determine the IC50 value.
-
CRISPR/Cas9-Mediated CRBN Knockout for Dependency Validation
This experiment confirms that the activity of the degrader is dependent on the presence of CRBN.
-
Generation of CRBN Knockout Cells:
-
Design and clone a single-guide RNA (sgRNA) targeting a critical exon of the CRBN gene into a Cas9-expressing lentiviral vector.
-
Produce lentivirus and transduce the target cell line.
-
Select for transduced cells (e.g., using puromycin).
-
Isolate single-cell clones and screen for CRBN knockout by Western blotting and genomic sequencing.
-
-
Comparative Drug Treatment:
-
Treat both wild-type and CRBN knockout cells with the GSPT1 degrader at various concentrations.
-
Perform a cell viability assay (e.g., MTT) or a Western blot for GSPT1 to assess the effect of the degrader.
-
-
Data Analysis:
-
Compare the dose-response curves for cell viability or GSPT1 degradation between the wild-type and CRBN knockout cells.
-
A significant rightward shift in the dose-response curve or a complete lack of activity in the knockout cells confirms CRBN-dependent activity.
-
Experimental Workflow Visualization
The discovery and characterization of novel CRBN-based molecular glue degraders typically follow a structured workflow.
Caption: A typical experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. News - GSPT1 degrader - LARVOL VERI [veri.larvol.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The orally bioavailable GSPT1/2 degrader SJ6986 exhibits in vivo efficacy in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The orally bioavailable GSPT1/2 degrader SJ6986 exhibits in vivo efficacy in acute lymphoblastic leukemia [ouci.dntb.gov.ua]
- 8. benchchem.com [benchchem.com]
On-Target Validation of GSPT1 Degrader-6: A Comparative Guide Using the G575N Mutant
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the on-target effects of GSPT1 degrader-6 (also known as SJ6986), with a specific focus on the use of the degradation-resistant GSPT1 G575N mutant. The experimental data herein demonstrates the specificity of this compound and offers a framework for researchers to design and interpret their own on-target validation studies.
Executive Summary
This compound is a molecular glue that induces the degradation of the G1 to S phase transition 1 (GSPT1) protein, a key regulator of protein translation termination.[1] Validating that the cellular effects of this degrader are a direct result of GSPT1 depletion is crucial for its development as a therapeutic agent. The G575N mutation in GSPT1 has been identified as a key resistance mechanism, as it prevents the degrader from effectively binding to GSPT1 and the E3 ligase Cereblon (CRBN), thus inhibiting the formation of the ternary complex required for degradation.[2] By comparing the effects of this compound on cells expressing wild-type GSPT1 versus the G575N mutant, researchers can definitively attribute the degrader's activity to its intended target.
Comparative Efficacy: this compound in Wild-Type vs. G575N Mutant Cells
The introduction of the G575N mutation into cancer cell lines confers significant resistance to this compound, providing strong evidence of its on-target activity. This resistance is quantifiable through cell viability and protein degradation assays.
Cell Viability (IC50) Data
The half-maximal inhibitory concentration (IC50) of a compound is a measure of its potency in inhibiting a biological or biochemical function. In the context of this compound, a significant increase in the IC50 value in cells expressing the G575N mutant compared to wild-type cells indicates that the degrader's cytotoxic effects are mediated through GSPT1 degradation.
| Cell Line | GSPT1 Genotype | Compound | IC50 (nM) | Fold Resistance | Reference |
| MV-4-11 | Wild-Type | SJ6986 | ~10 | - | [2] |
| MV-4-11 Clone 1B3 | G575N Knock-in | SJ6986 | >1000 | >100 | [2] |
| MV-4-11 Clone 2B1 | G575N Knock-in | SJ6986 | >1000 | >100 | [2] |
| MV4-11 Parental | Wild-Type | Compound 6 | ~50 | - | [2] |
| MV4-11 G575N-FLAG | G575N Overexpression | Compound 6 | >10,000 | >200 | [2] |
Protein Degradation (DC50) Data
The half-maximal degradation concentration (DC50) is the concentration of a degrader at which 50% of the target protein is degraded. A rightward shift or complete loss of a DC50 value in G575N mutant cells confirms that the degrader's mechanism of action is the degradation of GSPT1.
| Cell Line | Compound | Time Point | DC50 (nM) | Reference |
| MV-4-11 (Wild-Type) | SJ6986 (Compound 6) | 4 hours | 9.7 | [3] |
| MV-4-11 (Wild-Type) | SJ6986 (Compound 6) | 24 hours | 2.1 | [4] |
| MV-4-11 (G575N Mutant) | SJ6986 (Compound 6) | 24 hours | No degradation observed | [1][4] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the GSPT1 degradation pathway, the mechanism of resistance conferred by the G575N mutation, and a typical experimental workflow for on-target validation.
Caption: Mechanism of GSPT1 degradation by this compound.
Caption: G575N mutation confers resistance to this compound.
Caption: Experimental workflow for validating on-target effects.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Generation of GSPT1 G575N Mutant Cell Lines (Lentiviral Transduction)
This protocol describes the generation of cell lines stably overexpressing a FLAG-tagged G575N mutant of GSPT1.
Materials:
-
Lentiviral expression vector (e.g., pCL20-MSCV-IRES-GFP)
-
Human GSPT1 cDNA
-
Primers for G575N mutation and FLAG-tag insertion:
-
HEK293T cells (for lentivirus production)
-
Target cancer cell line (e.g., MV4-11)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
Polybrene
-
Puromycin (if selection marker is present)
Procedure:
-
Vector Construction: Introduce the G575N mutation and a C-terminal FLAG tag into the GSPT1 cDNA by PCR using the specified primers. Clone the resulting construct into the lentiviral expression vector.[4]
-
Lentivirus Production: Co-transfect HEK293T cells with the GSPT1-G575N-FLAG lentiviral vector and the packaging and envelope plasmids using a suitable transfection reagent.
-
Virus Harvest: Collect the virus-containing supernatant 48 and 72 hours post-transfection and filter through a 0.45 µm filter.
-
Transduction: Plate the target cells (e.g., MV4-11) and transduce with the collected lentivirus in the presence of polybrene (8 µg/mL).[5]
-
Selection: If the vector contains a selection marker, add the appropriate antibiotic (e.g., puromycin) 48-72 hours post-transduction to select for stably transduced cells.
-
Validation: Confirm the expression of the GSPT1-G575N-FLAG protein by Western blotting using an anti-FLAG or anti-GSPT1 antibody.
Western Blotting for GSPT1 Degradation
This protocol outlines the steps to quantify GSPT1 protein levels following treatment with this compound.
Materials:
-
Wild-type and GSPT1 G575N mutant cells
-
This compound (SJ6986)
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GSPT1, anti-loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound or DMSO for the desired time points (e.g., 4 and 24 hours).
-
Cell Lysis: Harvest and lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer, followed by boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities and normalize the GSPT1 signal to the loading control to determine the percentage of GSPT1 degradation.
Cell Viability Assay (CellTiter-Glo®)
This protocol describes the measurement of cell viability to determine the IC50 of this compound.
Materials:
-
Wild-type and GSPT1 G575N mutant cells
-
This compound (SJ6986)
-
DMSO (vehicle control)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for logarithmic growth over the assay period.
-
Treatment: Treat the cells with a serial dilution of this compound or DMSO control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[2]
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and plot the results to determine the IC50 value.
Comparison with Other On-Target Validation Alternatives
While the G575N mutant is a powerful tool, other methods can also be employed to validate the on-target effects of GSPT1 degraders.
| Method | Principle | Advantages | Disadvantages |
| G575N Mutant Expression | Expression of a degradation-resistant mutant of GSPT1 that prevents degrader binding. | - High specificity for the degrader's mechanism of action.- Provides a clear "rescue" phenotype. | - Requires generation of stable cell lines.- Does not rule out off-target effects of the degrader that are independent of GSPT1 binding. |
| RNA interference (RNAi) | Knockdown of GSPT1 expression using siRNA or shRNA to mimic the effects of the degrader.[6] | - Relatively quick and easy to implement.- Can be used to screen for genes involved in degrader sensitivity. | - Incomplete knockdown can lead to ambiguous results.- Potential for off-target effects of the RNAi reagents. |
| CRISPR/Cas9 Gene Editing | Complete knockout of the GSPT1 gene to phenocopy the effects of the degrader. | - Provides a complete loss-of-function phenotype.- Can be used to generate knockout cell lines for long-term studies. | - Can be more technically challenging than RNAi.- Potential for off-target gene editing. |
| Wild-Type GSPT1 Overexpression | Increasing the total amount of GSPT1 protein to overwhelm the degrader's capacity.[6] | - Relatively straightforward to implement. | - May only provide a partial rescue.- Does not directly address the degrader's binding to GSPT1. |
Conclusion
The use of the GSPT1 G575N mutant provides a robust and specific method for validating the on-target effects of this compound. The significant increase in IC50 values and the abrogation of protein degradation in cells expressing the G575N mutant unequivocally demonstrate that the primary mechanism of action of this compound is the degradation of GSPT1. While alternative methods such as RNAi and CRISPR/Cas9 can also be valuable tools, the G575N mutant offers a highly specific and mechanistically informative approach for on-target validation in the development of GSPT1-targeting therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Identification of Potent, Selective, and Orally Bioavailable Small-Molecule GSPT1/2 Degraders from a Focused Library of Cereblon Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. origene.com [origene.com]
- 6. benchchem.com [benchchem.com]
Navigating Resistance: A Comparative Guide to GSPT1 Degraders in Oncology Research
For researchers, scientists, and drug development professionals, the advent of GSPT1 degraders has unveiled a promising therapeutic avenue for various cancers, particularly acute myeloid leukemia (AML). However, the emergence of drug resistance poses a significant challenge to the long-term efficacy of these novel agents. This guide provides a comprehensive comparison of GSPT1 degrader-6 with other prominent GSPT1 degraders, focusing on cross-resistance profiles and the underlying molecular mechanisms, supported by experimental data and detailed methodologies.
Targeted protein degradation utilizing molecular glue degraders that co-opt the Cereblon (CRBN) E3 ubiquitin ligase to eliminate the translation termination factor GSPT1 has demonstrated considerable preclinical and early clinical promise. These degraders, including the well-characterized compounds CC-885 and CC-90009, induce robust and selective degradation of GSPT1. This leads to impaired translation termination, activation of the integrated stress response, and ultimately, p53-independent cancer cell death. This mechanism of action is particularly significant for cancers harboring TP53 mutations, a common driver of resistance to conventional chemotherapies.
As the clinical development of GSPT1 degraders progresses, understanding the landscape of resistance is paramount. The primary mechanism of acquired resistance to this class of compounds involves mutations within the GSPT1 protein itself, specifically at the interface of the ternary complex formed by GSPT1, the degrader, and CRBN.
Comparative Efficacy and Resistance Profiles of GSPT1 Degraders
While direct head-to-head clinical comparisons are limited, preclinical studies offer valuable insights into the potency and resistance profiles of various GSPT1 degraders.
| Degrader | Chemical Class | DC50 | Key Resistance Mutation | Cross-Resistance Profile |
| This compound | Molecular Glue | 13 nM | Inferred: GSPT1(G575N) | Likely cross-resistant with other molecular glues targeting the same GSPT1-CRBN interface. |
| CC-90009 | Molecular Glue | <30 nM | GSPT1(G575N) | Confirmed resistance in G575N mutant cell lines.[1][2] |
| CC-885 | Molecular Glue | - | GSPT1 β-hairpin mutations | Confirmed resistance with mutations in the structural degron.[3] |
| SJ6986 | Molecular Glue | - | GSPT1(G575N) | Increased IC50 in G575N mutant cells.[1] |
| AB138 | Molecular Glue | - | Not specified | A novel degrader with potent in vitro and in vivo activity.[4] |
| TRX-214-1002 | Antibody-Drug Conjugate | - | Not specified | Delivers a GSPT1 degrader payload; may overcome resistance mechanisms related to drug uptake. |
| GSPT1 degrader-5 | Molecular Glue | 144 nM | Not specified | - |
| GSPT1 degrader-11 | Molecular Glue | 67.7 nM | Not specified | - |
The GSPT1(G575N) mutation, located in the GTPase domain, is a well-established mechanism of resistance to GSPT1-targeting molecular glues like CC-90009 and CC-885.[1][3] This mutation prevents the stable formation of the ternary complex, thereby inhibiting the ubiquitination and subsequent degradation of GSPT1.[1] Given that this compound is also a molecular glue, it is highly probable that it would exhibit a similar susceptibility to the G575N mutation, leading to cross-resistance.
Signaling Pathways and Experimental Workflows
The mechanism of action of GSPT1 degraders and the primary route of resistance can be visualized through the following signaling pathway.
Caption: Mechanism of GSPT1 degradation and resistance.
To investigate cross-resistance, a typical experimental workflow would involve generating resistant cell lines and testing the efficacy of different degraders.
Caption: Workflow for cross-resistance studies.
Detailed Experimental Protocols
CRISPR-Cas9 Screen for Resistance Mutations
This protocol outlines a method to identify mutations in GSPT1 that confer resistance to a GSPT1 degrader.
-
sgRNA Library Design and Cloning:
-
Design a library of single-guide RNAs (sgRNAs) that tile the entire coding sequence of GSPT1.
-
Include control sgRNAs targeting non-essential genes and non-targeting controls.
-
Synthesize and clone the sgRNA library into a lentiviral vector that co-expresses Cas9 and a selectable marker.
-
-
Lentivirus Production and Transduction:
-
Produce lentivirus by transfecting the sgRNA library plasmid into a packaging cell line (e.g., HEK293T).
-
Transduce the target cancer cell line (e.g., a sensitive AML cell line) with the lentiviral library at a low multiplicity of infection (MOI) to ensure that most cells receive only one sgRNA.
-
Select for transduced cells using the appropriate antibiotic.
-
-
Drug Selection and Sample Collection:
-
Split the transduced cell population into a treatment group and a vehicle control group.
-
Treat the treatment group with the GSPT1 degrader at a concentration that inhibits the growth of the parental cells.
-
Maintain the cells under selection for a period sufficient to allow for the enrichment of resistant clones (typically 2-4 weeks).
-
Harvest cell pellets from both groups at the end of the selection period.
-
-
Genomic DNA Extraction and Sequencing:
-
Extract genomic DNA from the harvested cells.
-
Amplify the sgRNA-containing region from the genomic DNA by PCR.
-
Perform high-throughput sequencing of the PCR amplicons to determine the frequency of each sgRNA in both the treated and control populations.
-
-
Data Analysis:
-
Identify sgRNAs that are significantly enriched in the drug-treated population compared to the control.
-
Map the enriched sgRNAs to the corresponding regions of the GSPT1 gene to identify mutational hotspots that confer resistance.
-
Western Blot for GSPT1 Degradation
This protocol details the quantification of GSPT1 protein levels following degrader treatment.
-
Cell Culture and Treatment:
-
Seed a GSPT1 degrader-sensitive cancer cell line (e.g., MV4-11) in 6-well plates.
-
Treat the cells with a dose-response of the GSPT1 degrader (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against GSPT1 and a loading control (e.g., GAPDH or β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Densitometry Analysis:
-
Quantify the band intensities for GSPT1 and the loading control.
-
Normalize the GSPT1 signal to the loading control and calculate the percentage of GSPT1 degradation relative to the vehicle-treated control.
-
Co-Immunoprecipitation of GSPT1-CRBN Complex
This protocol is for verifying the formation of the ternary complex.
-
Cell Transfection and Treatment:
-
Co-transfect HEK293T cells with plasmids expressing tagged versions of GSPT1 (e.g., HA-GSPT1) and CRBN (e.g., Flag-CRBN).
-
Treat the cells with the GSPT1 degrader or a vehicle control. To prevent the degradation of the complex, pre-treat the cells with a neddylation inhibitor such as MLN4924.
-
-
Cell Lysis:
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against one of the tags (e.g., anti-HA antibody) to pull down the GSPT1 protein and its binding partners.
-
Use Protein A/G agarose (B213101) beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elute the bound proteins from the beads.
-
-
Western Blotting:
-
Analyze the eluted proteins by Western blotting using antibodies against the other components of the expected complex (e.g., an anti-Flag antibody to detect CRBN) to confirm their co-precipitation.
-
References
- 1. Copy of GSPT1-KI Cell Line Helps Decode Drug Resistance Mechanisms - Kyinno Bio [kyinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
comparative proteomic analysis of cells treated with different GSPT1 degraders
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of different GSPT1 degraders, supported by experimental data from various studies. We delve into the on-target and off-target effects of these compounds, offering a comprehensive overview to inform future research and development.
GSPT1 (G1 to S phase transition 1) has emerged as a compelling therapeutic target in oncology, particularly in acute myeloid leukemia (AML).[1][2] A novel class of therapeutic agents, known as GSPT1 degraders, function as "molecular glues" to induce the targeted degradation of the GSPT1 protein.[3] These compounds co-opt the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of GSPT1.[3][4][5] This guide presents a comparative analysis of prominent GSPT1 degraders, focusing on their efficacy, selectivity, and the downstream cellular consequences of GSPT1 depletion.
Comparative Efficacy and Selectivity of GSPT1 Degraders
The development of GSPT1 degraders has seen a progression from first-in-class compounds with broader activity to next-generation, more selective agents. A key differentiator among these molecules is their selectivity for GSPT1 versus other proteins, known as off-target effects.
CC-885 , a first-in-class GSPT1 degrader, demonstrated potent anti-tumor activity but was hampered by off-target toxicities.[1] Proteomic analyses revealed that CC-885 not only degrades GSPT1 but also other proteins such as IKZF1, IKZF3, and CK1α.[1][6] This broad activity profile contributed to its clinical challenges.[1]
In contrast, CC-90009 , a next-generation degrader, was developed to have a significantly improved selectivity profile.[1] Quantitative proteomic studies have shown that CC-90009 potently and selectively degrades GSPT1 with minimal impact on the broader proteome, including significantly reduced activity against IKZF1 and IKZF3.[7] This enhanced selectivity is a critical advancement, potentially leading to a better therapeutic window.
Other investigational GSPT1 degraders, such as SJ6986 (Compound 6) and GSPT1 degrader-17 , have also been developed and characterized, showing potent GSPT1 degradation and anti-proliferative effects in various cancer cell lines.[8][9][10]
The following tables summarize the quantitative data on the degradation potency and anti-proliferative activity of various GSPT1 degraders.
Table 1: GSPT1 Degradation Potency
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (hours) | Assay |
| CC-90009 | MV4-11 | < 30 | > 90 | 24 | Western Blot[11] |
| SJ6986 (Compound 6) | MV4-11 | 9.7 | ~90 | 4 | Western Blot[9] |
| SJ6986 (Compound 6) | MV4-11 | 2.1 | >90 | 24 | Western Blot[9] |
| Compound 7 | MV4-11 | 10 | 90 | 24 | Western Blot[9] |
| GSPT1 degrader-17 | U937 | 35 | 81.65 | Not Specified | Not Specified[10] |
| 5-OH-Thal | Not Specified | 130 | 72 ± 2 | Not Specified | Not Specified[12] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Anti-proliferative Activity
| Compound | Cell Line | IC50 (µM) |
| CC-885 | MHH-CALL-4 | >6 |
| CC-885 | SUP-B15 | <0.0003 |
| GSPT1 degrader-17 | U937 | 0.019 |
| GSPT1 degrader-17 | MOLT-4 | 0.006 |
| GSPT1 degrader-17 | MV4-11 | 0.027 |
IC50: Half-maximal inhibitory concentration.
Table 3: Selectivity Profile
| Compound | Primary Target | Known Off-Targets |
| CC-885 | GSPT1 | IKZF1, IKZF3, CK1α[1][6] |
| CC-90009 | GSPT1 | Minimal / None Reported[1][7] |
| SJ6986 (Compound 6) | GSPT1/2 | Minimal activity on IKZF1/3[6] |
| GSPT1 degrader-17 | GSPT1 | Good selectivity in global proteomic profiling[10] |
Downstream Cellular Effects of GSPT1 Degradation
The degradation of GSPT1, a key translation termination factor, has profound consequences on cellular physiology. The primary downstream effect is the activation of the Integrated Stress Response (ISR) .[3][13][14] This is triggered by ribosome stalling and the accumulation of aberrant proteins resulting from read-through of stop codons.[13] Activation of the ISR leads to the phosphorylation of eIF2α and the subsequent preferential translation of stress-responsive mRNAs, such as ATF4, which ultimately contributes to apoptosis in cancer cells.[3][13]
Experimental Protocols
To enable researchers to conduct their own comparative analyses, we provide detailed methodologies for key experiments.
Quantitative Proteomics (Tandem Mass Tag - TMT)
This protocol outlines a general workflow for the quantitative analysis of protein expression changes upon treatment with GSPT1 degraders.
1. Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with a dose-range of the GSPT1 degrader (e.g., 0.1x, 1x, 10x, 100x of the GSPT1 DC50) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6 or 24 hours).[4]
-
Harvest cells and wash with ice-cold PBS.
2. Protein Extraction and Digestion:
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[15]
-
Quantify protein concentration using a BCA assay.[15]
-
Reduce protein disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.
-
Digest proteins into peptides overnight with trypsin.[15]
3. TMT Labeling and Sample Pooling:
-
Label the peptide digests from each condition with a specific TMT isobaric tag according to the manufacturer's instructions.[15]
-
Quench the labeling reaction.
-
Combine the labeled peptide samples in equal amounts.[15]
4. Peptide Fractionation:
-
For deep proteome coverage, fractionate the pooled peptide sample using high-pH reversed-phase chromatography.
5. LC-MS/MS Analysis:
-
Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).[15]
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the most abundant precursor ions for fragmentation.[15]
6. Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).[15]
-
Identify peptides and proteins by searching against a protein database.
-
Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags.
-
Perform statistical analysis to identify significantly up- or down-regulated proteins.[15]
Western Blotting for Protein Degradation
Western blotting is a targeted approach to validate the degradation of GSPT1 and assess off-target effects on specific proteins of interest (e.g., IKZF1, IKZF3).
1. Sample Preparation:
-
Treat cells with GSPT1 degraders as described for the proteomics experiment.
-
Lyse cells and quantify protein concentration.
2. SDS-PAGE and Transfer:
-
Separate protein lysates (20-30 µg) by SDS-polyacrylamide gel electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for the target protein (e.g., anti-GSPT1, anti-IKZF1) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
4. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
By employing these methodologies and considering the comparative data presented, researchers can effectively evaluate the performance of different GSPT1 degraders and advance the development of this promising class of therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted protein degradation in hematologic malignancies: clinical progression towards novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dc.uthsc.edu [dc.uthsc.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
assessing the therapeutic window of GSPT1 degrader-6 compared to other cancer therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel cancer therapeutics with improved efficacy and wider therapeutic windows is a central theme in modern oncology research. Targeted protein degradation has emerged as a promising strategy, offering the potential to eliminate oncoproteins that are difficult to target with conventional inhibitors. Among the rising stars in this field are GSPT1 degraders, a class of molecular glues that induce the degradation of the G1 to S phase transition 1 (GSPT1) protein. This guide provides a comprehensive comparison of the therapeutic window of a prominent GSPT1 degrader, referred to as GSPT1 degrader-6 (also known as SJ6986), with established cancer therapies, supported by preclinical experimental data.
GSPT1 is a key regulator of protein translation termination and is essential for the proliferation of cancer cells, particularly those driven by oncogenes like MYC.[1] GSPT1 degraders function by hijacking the cell's own ubiquitin-proteasome system to specifically tag GSPT1 for destruction, leading to cell cycle arrest and apoptosis in malignant cells. This targeted approach holds the promise of a wider therapeutic window compared to traditional cytotoxic chemotherapies that indiscriminately affect all rapidly dividing cells.
This guide will delve into the quantitative preclinical data for this compound, comparing its potency and therapeutic index with standard-of-care chemotherapeutic agents. Detailed experimental methodologies for key assays are provided to ensure reproducibility and facilitate further research. Additionally, signaling pathways and experimental workflows are visualized to provide a clear conceptual framework.
Quantitative Comparison of Therapeutic Efficacy and Window
The following tables summarize the preclinical data for this compound and comparator chemotherapeutic agents. It is important to note that direct head-to-head comparisons of therapeutic windows can be challenging due to variations in experimental models and dosing regimens. However, the data presented provides a valuable snapshot of their relative performance in preclinical settings.
Table 1: In Vitro Potency of this compound and Comparator Therapies
| Compound | Mechanism of Action | Cell Line | Assay | Potency Metric (nM) | Reference(s) |
| This compound (SJ6986) | GSPT1 Protein Degrader | MV4-11 (AML) | Cell Viability (EC50) | 1.5 | [2] |
| MHH-CALL-4 (ALL) | Cell Viability (EC50) | 0.4 | [2] | ||
| MV4-11 (AML) | GSPT1 Degradation (DC50) | 2.1 - 9.7 | [2][3] | ||
| Cisplatin | DNA Alkylating Agent | Various | Cell Viability (IC50) | ~1,000 - 10,000 | Varies by cell line |
| Doxorubicin | Topoisomerase II Inhibitor | Various | Cell Viability (IC50) | ~10 - 500 | Varies by cell line |
| Paclitaxel | Microtubule Stabilizer | Various | Cell Viability (IC50) | ~1 - 50 | Varies by cell line |
AML: Acute Myeloid Leukemia; ALL: Acute Lymphoblastic Leukemia; EC50: Half-maximal Effective Concentration; DC50: Half-maximal Degradation Concentration; IC50: Half-maximal Inhibitory Concentration.
Table 2: Preclinical In Vivo Efficacy and Therapeutic Window
| Compound | Cancer Model | Mouse Strain | Dosing Regimen | Efficacy | Toxicity/Therapeutic Window Assessment | Reference(s) |
| This compound (SJ6986) | Acute Lymphoblastic Leukemia (PDX) | NSG | 1-3 mg/kg, oral, daily | Significant tumor growth inhibition and eradication | Well-tolerated with no significant change in body weight. Did not significantly impair differentiation of human CD34+ cells ex vivo. | [4] |
| Cisplatin | Various | BALB/c | Single dose | Dose-dependent tumor growth inhibition | MTD: ~6 mg/kg (single dose). Significant weight loss observed at doses approaching MTD. | |
| Doxorubicin | Lymphoma | NSG | 3.3 mg/kg (MTD) | Potent anti-tumor activity | MTD: 3.3 mg/kg. Significant weight loss and toxicity observed at MTD. | |
| Paclitaxel | Various | - | Varies | Dose-dependent tumor growth inhibition | Narrow therapeutic window, with toxicity overlapping with efficacy ranges. | [2] |
PDX: Patient-Derived Xenograft; NSG: NOD scid gamma; MTD: Maximum Tolerated Dose.
Visualizing the Science: Diagrams and Workflows
To better understand the underlying biology and experimental approaches, the following diagrams were generated using Graphviz.
Caption: GSPT1 Signaling in Normal and Cancer Cells.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for GSPT1 Degrader Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key experiments cited in this guide.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cell lines (e.g., MV4-11, MHH-CALL-4) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment (for adherent cells) or stabilization, cells are treated with a serial dilution of this compound or comparator drugs. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The EC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot for GSPT1 Degradation
This technique is used to quantify the levels of GSPT1 protein following treatment with a degrader.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with various concentrations of this compound for a specified duration (e.g., 4, 8, 24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific for GSPT1 overnight at 4°C. A primary antibody against a loading control protein (e.g., GAPDH or β-actin) is also used to ensure equal protein loading.
-
Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Data Analysis: The intensity of the GSPT1 and loading control bands is quantified using densitometry software. The GSPT1 protein levels are normalized to the loading control, and the percentage of GSPT1 degradation is calculated relative to the vehicle-treated control. The DC50 value is determined from a dose-response curve.
In Vivo Xenograft Model for Acute Lymphoblastic Leukemia (ALL)
This preclinical model is used to evaluate the in vivo efficacy and tolerability of anti-cancer agents.[4]
-
Animal Model: Immunocompromised mice, such as NOD scid gamma (NSG) mice, are used to prevent rejection of human cells. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Implantation: Patient-derived xenograft (PDX) cells from an ALL patient are injected intravenously into the tail vein of the mice.
-
Tumor Engraftment and Monitoring: Engraftment of leukemic cells is monitored, often through bioluminescence imaging if the cells are engineered to express luciferase.
-
Drug Administration: Once tumors are established, mice are randomized into treatment and control groups. This compound is administered orally at doses of 1-3 mg/kg daily.[4] The control group receives the vehicle.
-
Efficacy Assessment: Tumor burden is monitored regularly. At the end of the study, mice are euthanized, and tissues such as spleen and bone marrow are collected to assess leukemic infiltration. Tumor growth inhibition (TGI) is calculated.
-
Toxicity Assessment: The body weight of the mice is monitored throughout the study as a general indicator of toxicity. Any signs of distress or adverse effects are also recorded.
Conclusion
The preclinical data presented in this guide highlight the promising therapeutic potential of this compound (SJ6986). Its high potency in vitro and significant anti-tumor efficacy in vivo at well-tolerated doses suggest a potentially wider therapeutic window compared to conventional chemotherapeutic agents.[4] The targeted degradation of GSPT1 offers a selective approach to eliminating cancer cells, particularly those with a dependency on high rates of protein translation.
While these preclinical findings are encouraging, further investigation, including comprehensive toxicology studies and clinical trials, is necessary to fully establish the therapeutic window and clinical benefit of this compound in cancer patients. The detailed experimental protocols and conceptual diagrams provided herein are intended to serve as a valuable resource for the scientific community to advance the research and development of this novel class of cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The orally bioavailable GSPT1/2 degrader SJ6986 exhibits in vivo efficacy in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The orally bioavailable GSPT1/2 degrader SJ6986 exhibits in vivo efficacy in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of GSPT1 Degrader-6
For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Guide to the Safe Disposal of GSPT1 Degrader-6, a GSPT1 Molecular Glue Degrader.
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards. While a specific Safety Data Sheet (SDS) for this compound was not located, the following procedures are based on best practices for hazardous chemical waste and information available for similar GSPT1 molecular glue degraders, such as GSPT1 degrader-2.[1]
Hazard Identification and Risk Assessment
Prior to handling, it is crucial to understand the potential hazards associated with this compound. As a proxy, GSPT1 degrader-2 is classified as an antitumor agent that is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Always consult the specific Safety Data Sheet (SDS) for the compound you are using. If an SDS is not available, treat the compound as hazardous.
Key Hazard Information (Based on GSPT1 Degrader-2 as a proxy) [1]
| Hazard Category | GHS Classification | Hazard Statement | Precautionary Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life | P273: Avoid release to the environment. |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects | P391: Collect spillage. |
| Disposal | - | - | P501: Dispose of contents/container to an approved waste disposal plant. |
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to minimize exposure during handling and disposal.
-
Eye Protection: Safety goggles or a face shield are essential to protect against splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Double gloving is recommended.
-
Body Protection: A lab coat or a disposable gown should be worn.
-
Respiratory Protection: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2]
Experimental Protocol for Proper Disposal
Follow these step-by-step instructions for the safe disposal of this compound and associated waste.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE)
-
Designated and compatible hazardous waste container (clearly labeled)
-
Chemical spill kit
Procedure:
-
Waste Segregation: All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be segregated from regular laboratory trash and treated as hazardous waste.[2]
-
Containerization:
-
Place all solid waste (e.g., contaminated gloves, wipes, plasticware) into a designated, leak-proof, and rigid hazardous waste container.[2]
-
Collect all liquid waste containing this compound in a separate, leak-proof, and chemically compatible container.[3] Do not mix with incompatible chemicals.[4]
-
Ensure containers are securely closed when not in use to prevent spills or evaporation.[1]
-
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste."[4][5]
-
Specify the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[5]
-
Indicate the associated hazards (e.g., "Toxic," "Environmental Hazard").[4]
-
Include the date when the waste was first added to the container and the name of the principal investigator or laboratory.[4][5]
-
-
Storage:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][6]
-
The SAA should be a well-ventilated area, away from ignition sources and incompatible materials.[5]
-
Ensure secondary containment is used to capture any potential leaks.[5]
-
-
Decontamination:
-
Work Surfaces: After handling and disposal procedures are complete, thoroughly decontaminate the work area (e.g., fume hood) with an appropriate cleaning agent.[2]
-
Empty Containers: The original this compound container must be decontaminated before disposal. For acutely toxic compounds, this typically involves triple rinsing with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1]
-
-
Disposal Request:
-
Once the waste container is full or has reached the institutional time limit for storage in an SAA, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3][6]
-
Never dispose of this compound down the drain or in the regular trash.[6][7]
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. acs.org [acs.org]
Essential Safety and Operational Guide for Handling GSPT1 Degrader-6
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent compounds like GSPT1 degrader-6. This guide provides immediate, essential safety protocols, personal protective equipment (PPE) recommendations, and detailed disposal plans to minimize risk and ensure operational integrity.
Chemical and Hazard Information
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 3034764-41-2[1] |
| Molecular Formula | C24H22CLN5O5[1] |
| Molecular Weight | 495.91[1] |
| Known Hazards | Based on its mechanism as a GSPT1 degrader, it should be considered a potent cytotoxic agent.[2] Similar compounds can be carcinogenic, mutagenic, and teratogenic.[4][5] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for mitigating exposure risks. The following table summarizes the required PPE for handling this compound, based on general guidelines for cytotoxic agents.[6][7]
| PPE Category | Minimum Requirement | Recommended for High-Risk Activities (e.g., handling powder, potential for aerosolization) |
| Eye and Face Protection | Safety goggles with side-shields. | In addition to goggles, a face shield should be worn when there is a risk of splashing.[6] |
| Hand Protection | Double gloving with disposable, chemical-resistant nitrile gloves.[6] Gloves should be specifically tested for use with chemotherapy or cytotoxic drugs.[8] | Industrial thickness gloves (>0.45mm) made from latex, neoprene, or nitrile for cleaning up large spills. |
| Body Protection | A disposable, low-permeability fabric gown worn over a lab coat.[6] | A disposable gown with full back closure. |
| Respiratory Protection | Not generally required for handling small quantities in a certified chemical fume hood. | A NIOSH-approved respirator (e.g., N95) or a surgical mask should be used when handling powders outside of a fume hood or when there is a risk of inhalation.[5][9] |
| Foot Protection | Closed-toe shoes. | Shoe covers should be worn in designated handling areas.[6] |
Safety Operating Guide
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred designated area for all manipulations of the compound, including weighing, reconstituting, and aliquoting.
Designated Area: All work with this compound should be performed in a designated area to prevent cross-contamination. This area should be clearly marked with warning signs.
Spills: In the event of a spill, immediately alert personnel in the area. Wearing appropriate PPE, contain the spill with an absorbent material from a cytotoxic spill kit.[9] Clean the area with an appropriate deactivating solution (e.g., 10% bleach solution followed by a thiosulfate (B1220275) solution to neutralize the bleach), and dispose of all contaminated materials as cytotoxic waste.[9]
Equipment: All non-disposable equipment that has come into contact with this compound must be decontaminated before being removed from the designated handling area.
Experimental Workflow for Handling and Disposal
The following workflow outlines the procedural steps for safely handling and disposing of this compound in a laboratory setting.
Caption: Workflow for safe handling and disposal of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.[10]
| Waste Type | Container | Disposal Method |
| Solid Waste (gloves, gowns, pipette tips, empty vials) | Labeled, puncture-resistant, leak-proof container with a lid. The container should be clearly marked as "Cytotoxic Waste". | Dispose of as cytotoxic/hazardous chemical waste according to institutional and local regulations. Do not mix with regular laboratory trash. |
| Liquid Waste (unused solutions, contaminated solvents) | Labeled, leak-proof, and chemically compatible container. The container should be clearly marked as "Cytotoxic Waste" with the full chemical name. | Collect all liquid waste in a designated hazardous waste container. Follow institutional guidelines for chemical waste pickup and disposal. |
| Sharps (needles, scalpels) | Puncture-proof sharps container labeled for cytotoxic waste. | Dispose of in a designated cytotoxic sharps container. |
Decontamination of Empty Containers: If the original this compound container is to be disposed of, it must be properly decontaminated. For containers that held this potent compound, triple rinse with a suitable solvent (e.g., the solvent used for reconstitution).[10] The rinsate must be collected and disposed of as hazardous liquid waste.[10]
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling the potent cytotoxic agent, this compound, ensuring a safe and controlled laboratory environment.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. alfa-labotrial.com [alfa-labotrial.com]
- 4. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 5. england.nhs.uk [england.nhs.uk]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 9. ipservices.care [ipservices.care]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
